molecular formula C11H21NO4 B592183 tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1174020-52-0

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B592183
CAS No.: 1174020-52-0
M. Wt: 231.292
InChI Key: WBAQNCJUTMXJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1174020-52-0) is a high-value chemical building block with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound serves as a key synthetic intermediate, particularly in pharmaceutical research and development. Its structure features a seven-membered 1,4-oxazepane ring, a hydroxymethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for the synthesis of more complex molecules . The Boc group is widely utilized in organic synthesis for its ability to protect amines under a variety of reaction conditions and its ease of removal under mild acidic conditions. The specific stereoisomer of this compound, (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-23-9), is recognized as a specified impurity of Brensocatib, underscoring its relevance in the quality control and analytical method development for Active Pharmaceutical Ingredients (APIs) . Researchers employ this compound during Abbreviated New Drug Application (ANDA) processes and commercial production for analytical method development and validation (AMV) . The compound should be stored sealed in a dry environment, at 2-8°C or at room temperature, according to the specific form . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712335
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-52-0
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1174020-52-0

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound featuring a 1,4-oxazepane ring system. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a hydroxymethyl group at the 2-position makes it a valuable chiral building block in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a key structural motif in a variety of biologically active molecules, and this particular derivative serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. This document provides a technical overview of its properties, a plausible synthetic approach, and relevant data.

Physicochemical Properties

A summary of the key physicochemical and computational data for this compound is presented in the table below.

PropertyValueSource
CAS Number 1174020-52-0ChemScene[1]
Molecular Formula C₁₁H₂₁NO₄ChemScene[1]
Molecular Weight 231.29 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 59 ŲChemScene[1]
logP 1.0047ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Purity ≥97%ChemScene[1]
Storage Temperature 4°CChemScene[1]

Synthesis

Plausible Synthetic Workflow

The logical workflow for the synthesis is outlined below. This process involves a debenzylation step, which is commonly achieved through catalytic hydrogenation, followed by the protection of the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate.

G cluster_start Starting Material cluster_step1 Step 1: Debenzylation cluster_intermediate Intermediate cluster_step2 Step 2: Boc Protection cluster_final Final Product start 4-Benzyl-2-(hydroxymethyl)homomorpholine (CAS: 1031442-66-6) process1 Catalytic Hydrogenation (e.g., H₂, Pd/C) start->process1 intermediate (1,4-Oxazepan-2-yl)methanol process1->intermediate process2 Reaction with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., Triethylamine) intermediate->process2 end This compound (CAS: 1174020-52-0) process2->end

Plausible synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)

Based on general procedures for similar transformations, the following are hypothetical experimental protocols for the synthesis of this compound.

Step 1: Synthesis of (1,4-Oxazepan-2-yl)methanol (Debenzylation)
  • To a solution of 4-benzyl-2-(hydroxymethyl)homomorpholine in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

  • The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield crude (1,4-oxazepan-2-yl)methanol, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Boc Protection)
  • Dissolve the crude (1,4-oxazepan-2-yl)methanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Data

While specific spectroscopic data for the title compound is not widely published, a patent for related 1,4-oxazepane derivatives provides an example of the types of signals that might be expected in an ¹H NMR spectrum. For a product obtained from the reaction of tert-butyl (2RS)-2-(3,4-dichlorophenyl)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, the following ¹H NMR data was reported (300 MHz, DMSO-d₆): δ 1.05 (1H, t, J = 7.0 Hz), 1.78 (1H, dd, J = ...). This suggests that the protons of the oxazepane ring would appear in the aliphatic region of the spectrum. The protons of the hydroxymethyl group and the tert-butyl group would also have characteristic chemical shifts.

Applications in Drug Discovery

The 1,4-oxazepane moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt conformations that can interact with various biological targets. Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety. The title compound, with its reactive hydroxymethyl group and the readily removable Boc protecting group, is an ideal starting material for the synthesis of libraries of substituted 1,4-oxazepanes for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly available literature, its synthesis can be reasonably proposed based on standard organic chemistry transformations. Further research and publication of its detailed characterization and reactivity would be beneficial to the scientific community.

References

In-Depth Technical Guide: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, potential synthetic routes, and prospective biological applications, supported by experimental insights and conceptual frameworks.

Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a 1,4-oxazepane core. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl substituent provides key functionalities for further chemical modifications.

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Weight 231.29 g/mol [1]
Molecular Formula C₁₁H₂₁NO₄[1]
CAS Number 1174020-52-0[1]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in methanol, ethanol, and dichloromethane
Storage Recommended storage at 2-8 °C

Synthesis and Experimental Protocols

Disclaimer: This protocol is illustrative and may require optimization for the synthesis of the title compound.

General Synthetic Workflow

The overall strategy involves the formation of an open-chain precursor containing the necessary amine, alcohol, and a masked aldehyde or epoxide functionality, followed by an intramolecular cyclization to form the 1,4-oxazepane ring.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product A Protected Amino Alcohol C Coupling Reaction A->C B Alkene or Epoxide Precursor B->C D Open-Chain Intermediate C->D E Intramolecular Cyclization (e.g., Williamson ether synthesis) D->E F Protected 1,4-Oxazepane E->F G Deprotection/Modification F->G H This compound G->H

A generalized synthetic workflow for 1,4-oxazepane derivatives.

Illustrative Experimental Protocol

Step 1: Synthesis of the Open-Chain Precursor

  • Reaction Setup: To a solution of a suitable Boc-protected amino alcohol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: After stirring for 30 minutes, add a suitable electrophile containing a masked aldehyde or an epoxide functionality (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring

  • Deprotection (if necessary): If the precursor contains an orthogonal protecting group on the alcohol that will form the ether linkage, deprotect it using appropriate conditions.

  • Cyclization: Dissolve the deprotected open-chain precursor in a suitable solvent like tetrahydrofuran (THF). Add a base (e.g., sodium hydride) at 0 °C and allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Purify the resulting protected 1,4-oxazepane derivative by column chromatography.

Step 3: Final Deprotection/Modification

  • Boc Deprotection (if required): The Boc group can be removed under acidic conditions, for example, by treating the protected 1,4-oxazepane with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent.

  • Final Product Isolation: After the reaction is complete, neutralize the excess acid and extract the product. Purify as needed to obtain the final compound.

Potential Biological Applications and Signaling Pathways

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities. The title compound, with its reactive hydroxymethyl group and protected amine, is a valuable building block for the synthesis of more complex molecules.

Building Block for PROTACs

One of the key potential applications of this compound is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxymethyl group of the title compound can be functionalized to serve as a linker to either the E3 ligase ligand or the target protein ligand.

G POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome 26S Proteasome POI->Proteasome Recognized by E3 E3 Ubiquitin Ligase E3->PROTAC Binds to Ub Ubiquitin E3->Ub Recruits Ub->POI Transfers to (Ubiquitination) Degradation Degraded POI Proteasome->Degradation Degrades

The general mechanism of action for a PROTAC.

Monoamine Reuptake Inhibition

Derivatives of 1,4-oxazepane have been investigated for their activity as monoamine reuptake inhibitors[3]. These compounds can block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This mechanism is central to the action of many antidepressant and anxiolytic drugs. The 1,4-oxazepane core of the title compound can be elaborated to design novel monoamine reuptake inhibitors.

Dopamine D4 Receptor Ligands

Studies have also explored 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. The dopamine D4 receptor is a target for the development of atypical antipsychotics with a reduced propensity for extrapyramidal side effects. The structural features of the 1,4-oxazepane ring appear to be important for affinity to this receptor.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its well-defined structure and functional handles make it an attractive starting material for the synthesis of a variety of biologically active molecules, including PROTACs and novel therapeutics targeting the central nervous system. The synthetic methodologies and potential applications outlined in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and provides a plausible synthetic route with experimental protocols.

Chemical Structure and Properties

This compound is a saturated seven-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a hydroxymethyl substituent at the 2-position makes it a valuable building block for the synthesis of more complex molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1][2]
CAS Number 1174020-52-0[1]
Appearance White to off-white solidGeneric supplier data
Storage Store at 2-8 °CGeneric supplier data
Purity ≥95%[3]
SMILES CC(C)(C)OC(=O)N1CCCOC(CO)C1[1]

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the following key steps:

  • Preparation of a suitable amino diol precursor.

  • Selective protection of the amino group with a Boc anhydride.

  • Intramolecular cyclization to form the 1,4-oxazepane ring.

Plausible Synthetic Workflow:

G A Starting Material (e.g., Chiral Amino Diol) B Boc Protection (Boc)2O, Base A->B C Intramolecular Cyclization (e.g., Williamson Ether Synthesis or Mitsunobu Reaction) B->C D This compound C->D

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Boc Protection of an Amino Alcohol (General Procedure)

This protocol describes a general method for the protection of an amino group in a molecule also containing a hydroxyl group, a key step in the proposed synthesis.

Materials:

  • Amino alcohol precursor

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[6] These seven-membered rings offer a three-dimensional structure that can effectively present substituents for interaction with biological targets.

Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications, including as dopamine D4 receptor ligands for potential use in treating schizophrenia.[7] The incorporation of the 1,4-oxazepane core can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific biological data for this compound is not currently published, its structure suggests its utility as a versatile building block. The hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. The Boc-protected amine allows for controlled, stepwise synthesis of more complex derivatives.

Potential Signaling Pathway Interactions:

Given the interest in 1,4-oxazepane derivatives as neurological agents, molecules derived from this scaffold could potentially interact with various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Further biological evaluation would be necessary to determine specific pathway engagement.

Logical Relationship for Application in Medicinal Chemistry:

G A tert-Butyl 2-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate B Deprotection of Boc group A->B D Functionalization of hydroxymethyl group A->D C Functionalization of amine B->C E Diverse Library of 1,4-Oxazepane Derivatives C->E D->E F Screening for Biological Activity E->F G Lead Compound Identification F->G

References

An In-depth Technical Guide on the Chemical Properties of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. Its structural features, combining a seven-membered 1,4-oxazepane ring with a Boc-protected amine and a primary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. Notably, this compound is frequently utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The 1,4-oxazepane moiety can impart favorable physicochemical properties to drug candidates, such as improved solubility and conformational constraint, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1174020-52-0[1][5]
Molecular Formula C₁₁H₂₁NO₄[1][5]
Molecular Weight 231.29 g/mol [1][5]
Purity Typically ≥95% or ≥97%[1][6]
SMILES CC(C)(C)OC(=O)N1CCCOC(CO)C1[5]
Topological Polar Surface Area (TPSA) 59 Ų[5]
LogP (calculated) 1.0047[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 1[5]

Synthesis and Reactivity

The synthesis of this compound involves standard organic chemistry transformations, primarily the protection of an amino alcohol and subsequent intramolecular cyclization. The reactivity of the molecule is governed by its three key functional groups: the Boc-protected amine, the primary alcohol, and the 1,4-oxazepane ring.

Reactivity Profile
  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions.[7][] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the free secondary amine.[9][10] This acid-lability is a cornerstone of its use in multi-step synthesis.

  • Hydroxymethyl Group: The primary alcohol is a versatile handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.

  • 1,4-Oxazepane Ring: The 1,4-oxazepane ring is a saturated heterocyclic system composed of stable ether and amine functionalities.[11] Unlike the related 1,3-oxazepane, it does not contain a labile aminal linkage and is therefore generally stable under a wide range of reaction conditions, including those involving moderately acidic or basic environments.[11]

Representative Synthetic Workflow

While a specific, detailed synthesis protocol for this exact molecule is not widely published, a plausible and representative multi-step synthesis can be devised based on established methodologies for N-Boc protection and intramolecular cyclization.

G A Amino Alcohol Precursor (e.g., 2-(2-aminoethoxy)ethanol) Intermediate N-Boc Protected Intermediate A->Intermediate Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Intermediate Base Base (e.g., NaHCO₃, Et₃N) in Solvent (e.g., DCM, Dioxane/H₂O) Base->Intermediate Intermediate_2 N-Boc Protected Intermediate Intermediate->Intermediate_2 Activation of Hydroxyl (e.g., conversion to tosylate) Product This compound Intermediate_2->Product Base_2 Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Base_2->Product

A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

  • To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of this compound

This step is a representative intramolecular Williamson ether synthesis, which would likely first involve activation of the terminal hydroxyl group.

  • Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the tosylated intermediate in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the final compound.[12]

Analytical Characterization

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the chemical structure and data from analogous compounds, the expected NMR and mass spectrometry data can be predicted. A patent for a similar, more complex derivative provides some reference for expected chemical shifts.[13]

Data TypePredicted Observations
¹H NMR Expected chemical shifts (δ, ppm): 1.4-1.5 (s, 9H, C(CH₃)₃); 2.8-4.0 (m, protons of the oxazepane ring and CH₂OH); ~4.2 (broad s, 1H, OH). The signals for the ring protons would be complex due to conformational flexibility.
¹³C NMR Expected chemical shifts (δ, ppm): ~28.5 (C(CH₃)₃); ~40-75 (carbons of the oxazepane ring and CH₂OH); ~80.0 (C(CH₃)₃); ~155.0 (C=O).
Mass Spec (ESI+) Expected m/z: 232.15 [M+H]⁺, 254.13 [M+Na]⁺, 176.10 [M-tBu+H]⁺, 132.08 [M-Boc+H]⁺.

Applications in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a versatile building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three components: a "warhead" that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC.[][15] Its length, rigidity, and physicochemical properties influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall properties of the molecule, such as solubility and cell permeability.[3][16] The 1,4-oxazepane scaffold is incorporated into linkers to introduce a degree of conformational rigidity and improve aqueous solubility due to the presence of the ether oxygen. The hydroxymethyl group on the title compound serves as a convenient attachment point for further elaboration of the linker or for conjugation to one of the ligands.

G cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) (Target for Degradation) Warhead Warhead Ligand POI->Warhead Binds Linker Linker (e.g., containing the 1,4-oxazepane moiety) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Binds

The role of the linker in a PROTAC molecule.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery. Its defined structure and versatile functional groups allow for its incorporation into complex molecular architectures, most notably as a linker in the rapidly advancing field of targeted protein degradation. While detailed experimental data for this specific compound remains somewhat sparse in the public literature, its utility is evident from its commercial availability as a key building block for PROTACs. The information compiled in this guide provides a solid foundation for its use in the laboratory, from understanding its fundamental properties and reactivity to its strategic application in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol, this document outlines a plausible and chemically sound multi-step approach based on established organic chemistry principles and analogous transformations found in the literature. The proposed pathway is designed to be adaptable for the synthesis of both the racemic mixture and specific enantiomers.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) involves the disconnection of the 1,4-oxazepane ring. An intramolecular Williamson ether synthesis or a reductive amination strategy are two viable key bond-forming reactions. This guide will focus on a pathway centered around an intramolecular cyclization of a linear amino alcohol precursor.

The primary disconnection is at the oxygen-carbon bond (C7-O1), suggesting a precursor such as the N-Boc protected amino alcohol II . This intermediate can be formed from a suitable amino alcohol and a three-carbon synthon. A plausible and readily available chiral starting material is a protected 3-aminopropan-1,2-diol derivative.

Synthesis Pathway

The proposed forward synthesis commences from a commercially available chiral starting material, (R)- or (S)-3-amino-1,2-propanediol, to ensure stereochemical control at the C2 position of the final product. The following sections detail the proposed experimental protocol for each step.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Selective Protection of Primary Alcohol cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Deprotection of Primary Alcohol cluster_4 Step 5: Intramolecular Cyclization (Ring-Closing Metathesis) cluster_5 Step 6: Reduction A Starting Material (S)-3-Amino-1,2-propanediol B Intermediate 1 (S)-tert-butyl (1,2-dihydroxypropan-3-yl)carbamate A->B   (Boc)2O, Solvent    C Intermediate 2 (S)-tert-butyl (2-hydroxy-1-((trityloxy)methyl)ethyl)carbamate B->C   Trityl Chloride, Base    D Intermediate 3 (S)-tert-butyl (1-((allyloxy)methyl)-2-hydroxyethyl)carbamate C->D   Allyl Bromide, Base    E Intermediate 4 (S)-tert-butyl (1-(allyloxymethyl)-2-hydroxyethyl)carbamate D->E   Acidic Conditions    F Intermediate 5 (S)-tert-butyl 2-(hydroxymethyl)-2,3-dihydro-1,4-oxazepine-4(7H)-carboxylate E->F   Grubbs' Catalyst    G Final Product (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate F->G   H2, Pd/C   

Caption: Proposed synthesis pathway for (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and may require optimization for this specific synthesis.

Step 1: N-Boc Protection of (S)-3-Amino-1,2-propanediol
  • Objective: To protect the amino group of the starting material to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

    • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to maintain a basic pH.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-tert-butyl (2,3-dihydroxypropyl)carbamate.

Step 2: Selective Protection of the Primary Hydroxyl Group
  • Objective: To selectively protect the primary hydroxyl group to allow for functionalization of the secondary hydroxyl group.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add trityl chloride (TrCl, 1.05 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding cold water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous copper sulfate solution (to remove pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl (2-hydroxy-3-(trityloxy)propyl)carbamate.

Step 3: O-Alkylation of the Secondary Hydroxyl Group
  • Objective: To introduce the three-carbon unit that will form part of the oxazepane ring.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield (S)-tert-butyl (2-(allyloxy)-3-(trityloxy)propyl)carbamate.

Step 4: Deprotection of the Primary Alcohol
  • Objective: To remove the trityl protecting group to free the primary hydroxyl for the cyclization step.

  • Procedure:

    • Dissolve the product from Step 3 (1.0 eq) in a mixture of dichloromethane (DCM) and methanol.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain (S)-tert-butyl (2-(allyloxy)-3-hydroxypropyl)carbamate.

Step 5: Intramolecular Cyclization via Ring-Closing Metathesis (RCM)
  • Objective: To form the seven-membered 1,4-oxazepine ring.

  • Procedure:

    • Dissolve the diene from Step 4 (1.0 eq) in anhydrous and degassed dichloromethane to a dilute concentration (e.g., 0.01 M).

    • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%).

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 2-(hydroxymethyl)-2,3,6,7-tetrahydro-1,4-oxazepine-4(5H)-carboxylate.

Step 6: Reduction of the Double Bond
  • Objective: To saturate the oxazepine ring to form the final 1,4-oxazepane product.

  • Procedure:

    • Dissolve the product from Step 5 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification by chromatography may be necessary.

Quantitative Data Summary

As this is a proposed pathway, experimental data such as yields and purity for each step would need to be determined empirically. The following table provides expected ranges based on analogous reactions reported in the literature.

StepProduct NameExpected Yield (%)Analytical Techniques for Characterization
1(S)-tert-butyl (2,3-dihydroxypropyl)carbamate85-95¹H NMR, ¹³C NMR, Mass Spectrometry
2(S)-tert-butyl (2-hydroxy-3-(trityloxy)propyl)carbamate70-85¹H NMR, ¹³C NMR, Mass Spectrometry
3(S)-tert-butyl (2-(allyloxy)-3-(trityloxy)propyl)carbamate75-90¹H NMR, ¹³C NMR, Mass Spectrometry
4(S)-tert-butyl (2-(allyloxy)-3-hydroxypropyl)carbamate80-95¹H NMR, ¹³C NMR, Mass Spectrometry
5(S)-tert-butyl 2-(hydroxymethyl)-2,3,6,7-tetrahydro-1,4-oxazepine-4(5H)-carboxylate60-80¹H NMR, ¹³C NMR, Mass Spectrometry
6(S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate>95¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC

Concluding Remarks

This technical guide outlines a robust and feasible synthetic pathway to this compound. The proposed route leverages well-established and reliable chemical transformations, offering a clear roadmap for researchers in the field. The use of a chiral starting material allows for the enantioselective synthesis of the target compound, which is often crucial for its biological activity. The experimental protocols provided serve as a strong starting point for laboratory synthesis, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of novel therapeutics.

The 1,4-Oxazepane Ring System: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have led to its incorporation into a variety of biologically active molecules, including potent agents targeting the central nervous system and coagulation cascade.[1][2] This in-depth technical guide provides a comprehensive overview of the stability and reactivity of the 1,4-oxazepane ring system, offering valuable insights for its application in drug discovery and development.

Core Stability of the 1,4-Oxazepane Ring

The stability of the 1,4-oxazepane ring is a key feature that makes it an attractive scaffold for drug design. Unlike its 1,3-isomer, which contains a labile aminal linkage susceptible to hydrolysis, the 1,4-oxazepane system is composed of more robust ether and secondary amine functionalities.[3] This inherent stability, particularly in acidic environments, is a significant advantage in the development of orally bioavailable drugs.[3]

Conformational Analysis

The seven-membered ring of 1,4-oxazepane is flexible and can adopt several conformations, with the twist-boat and chair forms being the most significant.[4][5] Computational studies and experimental data from analogous systems like 1,4-diazepanes suggest that the twist-boat conformation is often the lower-energy state.[6] The specific conformation adopted can be influenced by the nature and position of substituents, which in turn affects the molecule's biological activity and physicochemical properties. NMR spectroscopy is a powerful tool for elucidating the conformational preferences of 1,4-oxazepane derivatives in solution.[1][4][7]

Reactivity of the 1,4-Oxazepane Ring System

The reactivity of the 1,4-oxazepane ring is largely dictated by the presence of the secondary amine and the ether linkage. The nitrogen atom provides a nucleophilic center for a variety of functionalization reactions, while the C-O and C-N bonds can be cleaved under specific conditions.

N-Functionalization

The secondary amine of the 1,4-oxazepane ring is readily functionalized through N-acylation, N-alkylation, and N-sulfonylation reactions. These transformations are crucial for modulating the pharmacological properties of 1,4-oxazepane-based compounds.

Table 1: N-Functionalization Reactions of the 1,4-Oxazepane Ring

Reaction TypeReagentBaseSolventTime (h)Yield (%)
N-AcylationAcetyl chlorideTriethylamineDichloromethane295
N-AcylationBenzoyl chloridePyridineDichloromethane492
N-AlkylationBenzyl bromideK2CO3Acetonitrile1285
N-SulfonylationMethanesulfonyl chlorideTriethylamineDichloromethane485
Ring-Opening Reactions

While generally stable, the 1,4-oxazepane ring can undergo cleavage under forcing conditions. Reductive cleavage of the C-O bond can be achieved using strong reducing agents like lithium aluminum hydride, yielding N-substituted amino alcohols. This reaction can be a useful synthetic strategy for accessing acyclic structures from a cyclic precursor.

C-H Functionalization

Direct functionalization of the C-H bonds of the 1,4-oxazepane ring is a more challenging but increasingly important area of research. Transition-metal catalysis has shown promise for the site-selective arylation and olefination of saturated heterocycles, including piperidines, and similar strategies could be applied to 1,4-oxazepanes.[8][9][10] This approach offers a direct route to novel derivatives without the need for pre-functionalized starting materials.

Synthesis of the 1,4-Oxazepane Core

Several synthetic routes to the 1,4-oxazepane ring system have been developed, often involving intramolecular cyclization reactions.

General Synthesis of 1,4-Oxazepanes A Open-chain precursor (e.g., amino alcohol derivative) B Intramolecular Cyclization A->B Cyclization conditions (e.g., acid or base catalysis) C 1,4-Oxazepane Ring B->C

Caption: General synthetic workflow for 1,4-oxazepane ring formation.

A common strategy involves the reductive amination of a suitable dicarbonyl compound with an amino alcohol, followed by cyclization.[11][12]

Applications in Drug Discovery: Targeting Signaling Pathways

The 1,4-oxazepane scaffold is a key component in several compounds with significant therapeutic potential. These derivatives have been shown to interact with important biological targets, including G-protein coupled receptors (GPCRs) and enzymes in the coagulation cascade.

Dopamine D4 Receptor Antagonism

Derivatives of 1,4-oxazepane have been identified as potent and selective antagonists of the dopamine D4 receptor.[2] The dopamine D4 receptor is a D2-like GPCR that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Antagonism of this receptor is a promising strategy for the treatment of various neuropsychiatric disorders, including schizophrenia.[2]

Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene transcription, ion channel regulation) PKA->Downstream Oxazepane 1,4-Oxazepane Antagonist Oxazepane->D4R blocks Factor Xa in the Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa activation Thrombin Thrombin FactorXa->Thrombin Prothrombinase complex Prothrombin Prothrombin Prothrombin->Thrombin Factor Xa Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Thrombin Oxazepane 1,4-Oxazepane Inhibitor Oxazepane->FactorXa inhibits

References

The Biological Significance of 1,4-Oxazepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth overview of the biological significance of 1,4-oxazepane derivatives, with a particular focus on their roles as central nervous system (CNS) agents and as potential therapeutics in oncology. This document details their mechanisms of action, summarizes key quantitative structure-activity relationship (SAR) data, provides comprehensive experimental protocols for their synthesis and biological evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The 1,4-Oxazepane Core

1,4-Oxazepane is a seven-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. This unique structural framework imparts favorable physicochemical properties, including a three-dimensional conformation that allows for precise interactions with biological targets. The stability of the 1,4-oxazepane ring, compared to other oxazepane isomers, makes it an attractive scaffold for the development of novel therapeutics.[1]

Biological Activities and Therapeutic Potential

1,4-Oxazepane derivatives have demonstrated a broad range of biological activities, with significant potential in several therapeutic areas.

Central Nervous System (CNS) Applications

A primary area of investigation for 1,4-oxazepane derivatives has been in the treatment of CNS disorders. Their ability to modulate key neurotransmitter systems has led to the development of potent and selective ligands for various receptors and transporters.

  • Dopamine D4 Receptor Antagonism: A significant body of research has focused on 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[2][3] The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia, and selective antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[2] The 1,4-oxazepane core serves as a key structural element for achieving high affinity and selectivity for this receptor subtype.

  • Monoamine Reuptake Inhibition: Certain 1,4-oxazepane derivatives have been identified as potent inhibitors of monoamine reuptake, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] This activity makes them promising candidates for the development of novel antidepressants and anxiolytics. By blocking the reuptake of these neurotransmitters, these compounds can elevate their synaptic concentrations, thereby alleviating symptoms of mood disorders.

Oncology

More recently, the therapeutic potential of 1,4-oxazepane derivatives has expanded into the field of oncology.

  • Inhibition of the Wnt/β-catenin Signaling Pathway: A notable discovery has been the identification of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[6] TNIK is a critical downstream component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[6][7] By inhibiting TNIK, these compounds can block the aberrant transcriptional activation of Wnt target genes, leading to anti-proliferative and anti-tumor effects.[6][7]

Quantitative Data

The following tables summarize the quantitative biological data for representative 1,4-oxazepane derivatives.

Table 1: Dopamine D4 Receptor Binding Affinities of 2,4-Disubstituted 1,4-Oxazepane Derivatives

CompoundRR'Ki (nM) for D4 Receptor
1a H4-Cl-benzyl15
1b 2-OH4-Cl-benzyl10
1c 3-OH4-Cl-benzyl25
1d 4-OH4-Cl-benzyl30
2a H3,4-di-Cl-benzyl8
2b 2-OH3,4-di-Cl-benzyl5

Data extracted from "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model".[2][3]

Table 2: Inhibitory Activity of Benzo[f][1][2]oxazepin-5(2H)-one Derivatives against TNIK

CompoundRIC50 (µM) for TNIK
3a H1.5
3b 4-F0.8
3c 4-Cl0.5
3d 4-Br0.3
3e 4-CH31.2

Data represents a selection of compounds and their corresponding TNIK inhibitory concentrations. For a comprehensive list, refer to the source literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2,4-Disubstituted 1,4-Oxazepane Derivatives

A common synthetic route to 2,4-disubstituted 1,4-oxazepanes involves the reaction of an appropriate amino alcohol with a substituted aldehyde or ketone, followed by cyclization.[2][3]

Example Protocol: Synthesis of 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol

  • Step 1: Synthesis of 2-((2-hydroxy-2-phenylethyl)amino)ethanol. To a solution of 2-aminophenol (10 mmol) in ethanol (50 mL) is added styrene oxide (12 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino alcohol.

  • Step 2: N-Alkylation. To a solution of the product from Step 1 (5 mmol) in acetonitrile (30 mL) is added potassium carbonate (15 mmol) and 4-chlorobenzyl chloride (6 mmol). The mixture is heated at reflux for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Step 3: Cyclization. The crude product from Step 2 is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.[1][8][9]

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation steps to isolate the membrane fraction.[8] The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in a final volume of 250 µL:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • 50 µL of radioligand (e.g., [³H]spiperone at a concentration near its Kd)

    • 50 µL of test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known D4 antagonist (e.g., haloperidol) for non-specific binding.

    • 100 µL of the membrane preparation.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) using a cell harvester.[8] The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filters are dried, and radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[10][11][12]

  • Cell Culture: HEK293 cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) are cultured to confluence in 96-well plates.[11]

  • Assay Procedure:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then pre-incubated with various concentrations of the test compound or vehicle in KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C.[13]

    • Uptake is initiated by the addition of a mixture of a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) and a final concentration of the test compound.

    • The incubation is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.

    • Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Amino Alcohol, Substituted Aldehyde) reaction1 Reaction & Cyclization start->reaction1 purification Purification (e.g., Column Chromatography) reaction1->purification product 1,4-Oxazepane Derivative purification->product

Figure 1. A generalized workflow for the synthesis of 1,4-oxazepane derivatives.

G cluster_pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA->downstream Phosphorylates

Figure 2. Simplified signaling cascade following dopamine D4 receptor activation.

G cluster_wnt Wnt/β-catenin Signaling Pathway and TNIK Inhibition Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TNIK->Target_Genes Activates Transcription Oxazepane 1,4-Oxazepane Derivative Oxazepane->TNIK Inhibits

Figure 3. The role of TNIK in the Wnt/β-catenin pathway and its inhibition by 1,4-oxazepane derivatives.

Conclusion

1,4-Oxazepane derivatives represent a versatile and promising class of compounds with significant biological activities. Their demonstrated efficacy as dopamine D4 receptor antagonists and monoamine reuptake inhibitors underscores their potential in the development of novel treatments for a range of CNS disorders. Furthermore, the discovery of their role as TNIK inhibitors opens up new avenues for their application in oncology, particularly in cancers driven by aberrant Wnt/β-catenin signaling. The continued exploration of the 1,4-oxazepane scaffold, guided by quantitative SAR data and a deep understanding of their mechanisms of action, is expected to yield novel and improved therapeutic agents.

References

The Strategic Role of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the strategic use of novel building blocks is paramount to accessing new chemical space and developing innovative therapeutics. One such scaffold that has garnered interest is the 1,4-oxazepane ring system, valued for its conformational flexibility and favorable physicochemical properties. This technical guide delves into the role of a key derivative, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , as a versatile synthon in medicinal chemistry, with a particular focus on its emerging application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

While a comprehensive, publicly available case study detailing the synthesis of a specific bioactive agent from this building block with corresponding quantitative data remains elusive in the current literature, its classification as a "Protein Degrader Building Block" by commercial suppliers points to its utility in this cutting-edge area of drug discovery. This guide will, therefore, provide an in-depth overview of the 1,4-oxazepane scaffold's importance, its synthesis, and its pivotal role in the rational design of PROTACs.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane motif is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structure is considered a "privileged scaffold" as it is found in a variety of biologically active compounds across different therapeutic areas. Derivatives of 1,4-oxazepane have been reported to exhibit a wide range of pharmacological activities, including:

  • Dopamine D4 Receptor Ligands: Potential as antipsychotic agents with reduced extrapyramidal side effects.

  • Monoamine Reuptake Inhibitors: Efficacy in treating depression and anxiety.

  • Anticonvulsants and Antifungal Agents: Demonstrating a broad spectrum of central nervous system and anti-infective properties.

  • Agents for Inflammatory Diseases: Including applications in inflammatory bowel disease and lupus nephritis.

The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets, while the heteroatoms provide opportunities for hydrogen bonding and other key molecular interactions.

Synthesis and Functionalization

The synthesis of chiral 1,4-oxazepane derivatives is an active area of research. General synthetic strategies often involve the cyclization of amino alcohol precursors. For instance, chiral polysubstituted oxazepanes can be efficiently prepared through a regio- and stereoselective 7-endo cyclization via haloetherification.

The subject of this guide, this compound, is a chiral building block that offers several advantages for further chemical modification:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a stable protecting group that can be readily removed under acidic conditions, allowing for subsequent functionalization at this position.

  • Hydroxymethyl Group: The primary alcohol at the 2-position serves as a handle for introducing a wide range of functionalities through reactions such as oxidation, esterification, or etherification.

A general workflow for the utilization of this building block in a synthetic campaign is depicted below.

G cluster_synthesis Synthetic Utility Workflow start This compound deprotection Boc Deprotection (e.g., TFA) start->deprotection Step 1 functionalization_O O-Functionalization (e.g., Etherification, Esterification) start->functionalization_O Step 2b functionalization_N N-Functionalization (e.g., Alkylation, Amidation) deprotection->functionalization_N Step 2a coupling Coupling to Bioactive Moiety functionalization_N->coupling Step 3 functionalization_O->coupling final_compound Final Bioactive Compound coupling->final_compound Final Step

A generalized synthetic workflow illustrating the utility of the core building block.

Application in PROTACs: A New Frontier

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation. The 1,4-oxazepane scaffold, and specifically building blocks like this compound, are emerging as valuable components for constructing PROTAC linkers.

The diagram below illustrates the fundamental mechanism of action for a PROTAC.

G cluster_protac PROTAC Mechanism of Action protac PROTAC (E3 Ligand - Linker - POI Ligand) poi Protein of Interest (POI) protac->poi e3 E3 Ubiquitin Ligase protac->e3 ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination Proximity-induced proteasome 26S Proteasome ubiquitination->proteasome Targeted for degradation degradation POI Degradation proteasome->degradation peptides Recycled Peptides degradation->peptides

The catalytic cycle of PROTAC-mediated protein degradation.

The incorporation of the 1,4-oxazepane moiety into a PROTAC linker can offer several advantages:

  • Improved Solubility and Physicochemical Properties: The heteroatoms in the ring can enhance solubility and reduce the lipophilicity of the often large and "greasy" PROTAC molecules.

  • Conformational Constraint: The seven-membered ring can introduce a degree of conformational rigidity to the linker, which can help to pre-organize the molecule for optimal binding to both the POI and the E3 ligase.

  • Vectorial Exit: The substitution pattern on the 1,4-oxazepane ring allows for precise control over the exit vectors of the linker, enabling the rational design of PROTACs with optimal ternary complex formation.

Future Outlook

While a specific, detailed example of the application of this compound in the synthesis of a named bioactive compound with published quantitative data is not yet prominent in the public domain, its availability and classification as a key building block for protein degraders underscore its potential. As the field of targeted protein degradation continues to expand, it is anticipated that the utility of this and related 1,4-oxazepane synthons will become increasingly evident in the scientific and patent literature. Researchers in drug discovery are encouraged to explore the incorporation of this versatile scaffold to access novel chemical matter and develop next-generation therapeutics.

Discovery of Novel EP300/CBP Histone Acetyltransferase Inhibitors Featuring a 1,4-Oxazepane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a novel class of EP300/CBP histone acetyltransferase (HAT) inhibitors built around a 1,4-oxazepane scaffold. The paralogous proteins EP300 (also known as p300) and CBP are critical transcriptional co-activators that regulate gene expression through the acetylation of histones and other proteins.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them compelling targets for therapeutic intervention.[1][2] This document details the quantitative data, key experimental protocols, and the strategic design process that led to the identification of potent and selective inhibitors, exemplified by the compound DS17701585.[2][3]

Data Presentation

The following tables summarize the quantitative data for the lead 1,4-oxazepane-containing EP300/CBP inhibitor, DS17701585.[4][5]

Table 1: In Vitro Inhibitory Activity of DS17701585

TargetIC50 (µM)Assay Type
EP3000.15Biochemical HAT Assay
CBP0.040Biochemical HAT Assay

Data sourced from MedchemExpress and ProbeChem.[1][4]

Table 2: Cellular Activity and Selectivity of DS17701585

AssayIC50 (µM)Cell Line
H3K27 Acetylation Inhibition0.45Not Specified
SOX2 mRNA Expression Inhibition0.70LK2 (Human Lung Squamous Cell Carcinoma)

Data sourced from MedchemExpress.[4]

Table 3: Selectivity Profile of DS17701585 Against Other Histone Acetyltransferases

Target HATIC50 (µM)
TIP60>50
MYST2>50
MYST4>50
PCAF>50
GCN5>50

Data sourced from available product information.[5]

Table 4: Pharmacokinetic and ADME Profile of DS17701585

ParameterValue
Mouse Liver Microsomal Stability37% remaining
Mouse Plasma Protein Binding95.2%

Data sourced from available product information.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

EP300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a common fluorescence-based method for assessing the inhibitory activity of compounds against EP300/CBP.

Materials:

  • Recombinant human EP300 or CBP enzyme

  • Histone H3 peptide substrate (biotinylated)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA)

  • Developing solution containing a detection antibody specific for the acetylated peptide and a suitable fluorophore-conjugated secondary antibody or a homogenous assay kit (e.g., AlphaLISA®).

  • Test compounds (e.g., DS17701585) dissolved in DMSO.

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the assay buffer, recombinant EP300 or CBP enzyme, and the biotinylated histone H3 peptide substrate.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of Acetyl-CoA solution to each well.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding a suitable stop solution.

  • Add the developing solution containing the detection antibody.

  • Incubate as per the manufacturer's instructions to allow for antibody binding.

  • Read the fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular SOX2 mRNA Expression Assay (Quantitative Real-Time PCR)

This protocol describes the measurement of SRY-box transcription factor 2 (SOX2) mRNA levels in a human lung squamous cell carcinoma cell line (LK2) following treatment with an inhibitor.

Materials:

  • LK2 cells

  • Cell culture medium and supplements

  • Test compound (DS17701585)

  • RNA extraction kit (e.g., RNeasy Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR primers for SOX2 and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or other fluorescent qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed LK2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of DS17701585 or DMSO (vehicle control) for a specified period (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, SOX2 or housekeeping gene primers, and SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Record the cycle threshold (Ct) values for each sample.

  • Data Analysis:

    • Calculate the relative expression of SOX2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression and relative to the DMSO-treated control.

    • Plot the dose-dependent inhibition of SOX2 mRNA expression and determine the IC50 value.

Mandatory Visualization

Signaling Pathway

EP300_CBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 EP300/CBP Regulation & Activity cluster_2 Downstream Effects Growth_Factors Growth Factors, Cytokines Receptors Cell Surface Receptors Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K) Receptors->Kinase_Cascades Transcription_Factors_Inactive Inactive Transcription Factors (e.g., p53, c-MYC, STATs) Kinase_Cascades->Transcription_Factors_Inactive Transcription_Factors_Active Active Transcription Factors Transcription_Factors_Inactive->Transcription_Factors_Active Activation EP300_CBP EP300/CBP Transcription_Factors_Active->EP300_CBP Recruitment HAT_Domain Histone Acetyltransferase (HAT) Domain EP300_CBP->HAT_Domain Acetylated_Histones Acetylated Histones (e.g., H3K27ac) HAT_Domain->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_Domain Cofactor Histones Histones (e.g., H3) Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Target Gene Transcription (e.g., SOX2) Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Survival) Gene_Transcription->Cellular_Response Inhibitor 1,4-Oxazepane Inhibitor (DS17701585) Inhibitor->HAT_Domain Inhibition

Caption: EP300/CBP Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_optimization Lead Optimization cluster_validation In Vitro & Cellular Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (HTS Hit 1) HTS->Hit_ID Scaffold_Hopping Scaffold Hopping (Introduction of 1,4-Oxazepane) Hit_ID->Scaffold_Hopping SAR Structure-Activity Relationship (SAR) Optimization Scaffold_Hopping->SAR Lead_Compound Lead Compound (DS17701585) SAR->Lead_Compound Biochemical_Assay Biochemical HAT Assay (EP300/CBP IC50) Lead_Compound->Biochemical_Assay Selectivity_Assay Selectivity Profiling (vs. other HATs) Lead_Compound->Selectivity_Assay Cellular_Assay Cellular Assay (H3K27ac & SOX2 mRNA IC50) Lead_Compound->Cellular_Assay ADME ADME/PK Profiling Cellular_Assay->ADME Xenograft Xenograft Mouse Model (e.g., LK2 cells) ADME->Xenograft Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: Workflow for Discovery and Validation of EP300/CBP Inhibitors.

Logical Relationships in Drug Discovery

Scaffold_Hopping_Logic HTS_Hit HTS Hit 1 (Initial Scaffold) Problem_Statement Identified Liabilities (e.g., Poor Potency, PK properties) HTS_Hit->Problem_Statement Strategy Strategy: Scaffold Hopping Problem_Statement->Strategy New_Core Introduction of 1,4-Oxazepane Core Strategy->New_Core Optimization Structure-Based Optimization New_Core->Optimization Final_Compound Optimized Inhibitor DS17701585 Optimization->Final_Compound Improved_Properties Improved Potency Improved Selectivity Favorable PK Profile Final_Compound->Improved_Properties

Caption: Logical Flow of Scaffold Hopping from Hit to Lead Compound.

References

1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, limbic system, and medulla, has emerged as a significant target for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] Its unique pharmacological profile and anatomical distribution suggest that selective D4 ligands may offer therapeutic benefits, particularly for the cognitive and negative symptoms of schizophrenia, with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism.[1][2] This technical guide focuses on a specific chemical scaffold, the 1,4-oxazepane ring system, which has been explored for its potential to yield potent and selective D4 receptor ligands. We provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 2,4-disubstituted 1,4-oxazepane derivatives, with a focus on the key findings from seminal studies in the field. This document includes detailed experimental protocols for the synthesis and in vitro characterization of these compounds, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes.[1] Like other D2-like receptors, the D4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The interest in the D4 receptor as a drug target was significantly spurred by the discovery that the atypical antipsychotic drug, clozapine, exhibits a higher affinity for the D4 receptor compared to the D2 receptor.[1] This observation led to the hypothesis that D4 receptor antagonism might contribute to clozapine's unique clinical profile, including its efficacy against treatment-resistant schizophrenia and its low propensity to cause extrapyramidal symptoms.

The development of selective D4 receptor ligands has been a key objective for medicinal chemists. Such compounds are invaluable tools for elucidating the physiological and pathophysiological roles of the D4 receptor and hold promise as novel therapeutic agents. The 1,4-oxazepane scaffold has been identified as a promising starting point for the design of such ligands.

Synthesis of 2,4-Disubstituted 1,4-Oxazepane Derivatives

The synthesis of 2,4-disubstituted 1,4-oxazepane derivatives has been described, with a key study by Audouze et al. providing a detailed synthetic route.[4] The general approach involves the construction of the 1,4-oxazepane ring followed by the introduction of substituents at the 2- and 4-positions. A representative synthetic scheme is outlined below.

Representative Experimental Protocol: Synthesis of 2-((4-(4-Chlorobenzyl)-1,4-oxazepan-2-yl)methyl)isoindolin-1-one

This protocol is adapted from the synthetic methodology described by Audouze et al., 2004.[4]

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate To a solution of a suitable starting material, such as a protected amino alcohol, is added a reagent for the formation of the oxazepane ring, for example, via an intramolecular cyclization. The reaction conditions will vary depending on the specific starting materials and strategy employed.

Step 2: Synthesis of tert-butyl 2-((tosyloxy)methyl)-1,4-oxazepane-4-carboxylate The hydroxyl group of the product from Step 1 is converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 3: Synthesis of tert-butyl 2-((1-oxoisoindolin-2-yl)methyl)-1,4-oxazepane-4-carboxylate The tosylate from Step 2 is displaced by the nitrogen of isoindolin-1-one in the presence of a base such as sodium hydride in a suitable solvent like DMF.

Step 4: Synthesis of 2-((1,4-oxazepan-2-yl)methyl)isoindolin-1-one The Boc protecting group is removed from the product of Step 3 under acidic conditions, for instance, using trifluoroacetic acid in dichloromethane.

Step 5: Synthesis of 2-((4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)methyl)isoindolin-1-one The final compound is obtained by N-alkylation of the secondary amine from Step 4 with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

For full experimental details, including reagent quantities, reaction times, temperatures, and purification methods, please refer to the primary literature.[4]

In Vitro Pharmacological Evaluation

The pharmacological profile of novel 1,4-oxazepane derivatives is primarily assessed through in vitro binding and functional assays. These assays are crucial for determining the affinity of the compounds for the dopamine D4 receptor and their selectivity over other dopamine receptor subtypes and other relevant targets.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for the dopamine D4 receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor with high affinity and specificity. The ability of the test compounds to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

This protocol is a generalized procedure based on standard methods.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human dopamine D4.2 receptor.

  • Radioligand: [3H]Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding: 10 µM (+)-Butaclamol.

  • Test Compounds: Serial dilutions in assay buffer.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound or buffer (for total binding) or (+)-butaclamol (for non-specific binding) in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Quantitative Binding Data

The following table summarizes the binding affinities of a series of 2,4-disubstituted 1,4-oxazepane derivatives for the human dopamine D4.2 receptor, as reported by Audouze et al. (2004).[4] The compounds were also tested for their affinity for the human dopamine D2 receptor to assess selectivity.

Compound IDR (Substituent at N-4)D4 Ki (nM)D2 Ki (nM)Selectivity (D2 Ki / D4 Ki)
1a H240>10000>42
1b Benzyl12>10000>833
1c 4-Chlorobenzyl7>10000>1429
1d 4-Methylbenzyl11>10000>909
1e 4-Methoxybenzyl15>10000>667
1f 3,4-Dichlorobenzyl13>10000>769
1g 2-Phenylethyl18>10000>556
1h 3-Phenylpropyl25>10000>400

Data extracted from Audouze et al., J. Med. Chem. 2004, 47 (12), 3089-3104.[4]

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the D4 receptor. As the D4 receptor is Gi/o-coupled, its activation leads to a decrease in intracellular cAMP levels. Therefore, cAMP inhibition assays are a common method to assess the functional activity of D4 ligands. Additionally, β-arrestin recruitment assays can provide insights into G protein-independent signaling pathways.

As of the time of this writing, specific functional assay data (e.g., EC50, Emax, or % inhibition) for the 1,4-oxazepane derivatives from the primary literature was not available. The following are generalized protocols for such assays.

Materials:

  • Cells: A suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Test Compounds: Serial dilutions.

  • Reference Agonist and Antagonist.

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For Agonist Mode: Add varying concentrations of the test compound to the cells and incubate for a specified period. Then, add forskolin to stimulate cAMP production.

  • For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC80) of a known D4 receptor agonist, followed by forskolin.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Analyze the data to determine EC50 values for agonists or IC50 values for antagonists.

Materials:

  • Cells: A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells) expressing the human dopamine D4 receptor.

  • Assay Reagents: As provided with the commercial assay kit.

  • Test Compounds: Serial dilutions.

  • Reference Ligands.

Procedure:

  • Plate the cells in a multi-well plate as per the manufacturer's instructions.

  • For Agonist Mode: Add varying concentrations of the test compound and incubate for the recommended time (e.g., 90 minutes at 37°C).

  • For Antagonist Mode: Pre-incubate the cells with the test compound before adding a known D4 receptor agonist at its EC80 concentration.

  • Add the detection reagents provided with the kit.

  • Incubate for the specified time (e.g., 60 minutes at room temperature).

  • Measure the signal (e.g., chemiluminescence) using a plate reader.

  • Analyze the data to determine the potency and efficacy of the compounds in recruiting β-arrestin.

Structure-Activity Relationships (SAR)

The data presented in Table 1 allows for the elucidation of key structure-activity relationships for this series of 2,4-disubstituted 1,4-oxazepane derivatives.

  • The N-4 Substituent is Crucial for High Affinity: The unsubstituted compound 1a (R=H) displays weak affinity for the D4 receptor. The introduction of a benzyl group at the N-4 position (1b ) leads to a significant increase in affinity.

  • Substitution on the Benzyl Ring Modulates Affinity: Electron-withdrawing substituents, such as a 4-chloro group (1c ), appear to be optimal for D4 receptor affinity. Other substitutions, including methyl (1d ) and methoxy (1e ), are also well-tolerated.

  • Linker Length Affects Potency: Increasing the length of the alkyl chain between the nitrogen and the phenyl ring from a methylene (1b ) to an ethylene (1g ) or propylene (1h ) group leads to a gradual decrease in D4 receptor affinity.

  • High Selectivity over the D2 Receptor: All of the N-4 substituted 1,4-oxazepane derivatives exhibit high selectivity for the D4 receptor over the D2 receptor, with Ki values for the D2 receptor being greater than 10,000 nM.

Visualizations

Dopamine D4 Receptor Signaling Pathway

D4_Signaling Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC CellularResponse Cellular Response cAMP->CellularResponse Leads to ↓

Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D4 receptor.

Experimental Workflow for Ligand Characterization

Workflow cluster_synthesis Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_sar Analysis Synthesis Synthesis of 1,4-Oxazepane Derivatives BindingAssay Radioligand Binding Assay (D4 vs D2) Synthesis->BindingAssay cAMP_Assay cAMP Inhibition Assay Synthesis->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Synthesis->Arrestin_Assay Ki_Selectivity Determine Ki and Selectivity BindingAssay->Ki_Selectivity SAR Structure-Activity Relationship Analysis Ki_Selectivity->SAR Functional_Profile Determine Agonist/ Antagonist Profile cAMP_Assay->Functional_Profile Arrestin_Assay->Functional_Profile Functional_Profile->SAR

Caption: Workflow for the synthesis and pharmacological characterization of D4 ligands.

Logical Relationship of SAR

SAR_Logic cluster_N4_Sub N-4 Substitution cluster_Affinity D4 Receptor Affinity cluster_Selectivity D2 Selectivity Core 1,4-Oxazepane Core with Isoindolinone at C2 NoSub Unsubstituted (R=H) Core->NoSub Sub Substituted (e.g., Benzyl) Core->Sub LowAffinity Low Affinity NoSub->LowAffinity HighAffinity High Affinity Sub->HighAffinity HighSelectivity High Selectivity (>1000-fold) Sub->HighSelectivity

Caption: Key structure-activity relationships for 2,4-disubstituted 1,4-oxazepanes.

Conclusion and Future Directions

The 2,4-disubstituted 1,4-oxazepane scaffold represents a viable starting point for the development of potent and highly selective dopamine D4 receptor ligands. Structure-activity relationship studies have demonstrated that substitution at the N-4 position is critical for high affinity, with N-aralkyl groups being particularly favorable. These compounds consistently exhibit excellent selectivity over the dopamine D2 receptor, which is a desirable property for avoiding extrapyramidal side effects.

While the binding affinity of these compounds has been well-characterized, a notable gap in the current literature is the lack of comprehensive functional data. Future research should focus on characterizing the functional activity of these 1,4-oxazepane derivatives in cAMP and β-arrestin recruitment assays to determine whether they act as agonists, antagonists, or biased ligands. This information is crucial for understanding their potential therapeutic utility and for guiding further lead optimization efforts. The development of potent, selective, and functionally characterized D4 receptor ligands from the 1,4-oxazepane series could provide valuable tools for CNS drug discovery.

References

A Technical Guide to tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique seven-membered ring structure, incorporating both oxygen and nitrogen heteroatoms, along with a protected amine and a primary alcohol, makes it a versatile scaffold for the synthesis of more complex molecules. This guide provides an in-depth overview of its suppliers, a detailed plausible synthesis protocol, and its key applications, particularly in the burgeoning field of targeted protein degradation.

Commercial Availability

A number of chemical suppliers offer this compound, often categorized as a building block for protein degraders or as a heterocyclic compound for organic synthesis. The availability, purity, and associated product information from a selection of vendors are summarized below for easy comparison. Researchers should note that different suppliers may list the compound under various CAS numbers, which may refer to racemic mixtures or specific enantiomers.

SupplierCatalog NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Notes
ChemSceneCS-W0229841174020-52-0≥97%C₁₁H₂₁NO₄231.29Storage at 4°C is recommended.[1]
Aladdin ScientificT635083-100mg1174020-52-0min 95%C₁₁H₂₁NO₄231.29Identified as a Protein Degrader Building Block.[2]
------911223-23-9min 97%C₁₁H₂₁NO₄231.29Listed as the (2R)-enantiomer.[3]
ACE BiolabsC22808BNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquiry needed for details.[4]

Synthesis Protocols

While specific, peer-reviewed synthesis procedures for this compound are not abundantly available in the literature, a plausible and detailed synthetic route can be constructed based on established methods for the formation of 1,4-oxazepane rings and standard protecting group strategies. The following protocol describes a potential two-step synthesis starting from a suitable amino alcohol precursor.

Step 1: Boc Protection of a Primary Amine

The first step involves the protection of the primary amine of a suitable starting material, such as 2-(2-aminoethoxy)ethanol, using di-tert-butyl dicarbonate (Boc₂O). This is a standard and robust reaction in organic synthesis.[1][2][5]

Materials:

  • 2-(2-aminoethoxy)ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in THF or DCM in a round-bottom flask.

  • Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the flask and stir the mixture at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the 1,4-Oxazepane Ring

The second step involves an intramolecular cyclization to form the seven-membered 1,4-oxazepane ring. This can be achieved via a Mitsunobu reaction on the Boc-protected intermediate.

Materials:

  • Boc-protected 2-(2-aminoethoxy)ethanol intermediate from Step 1

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Intramolecular Cyclization Amino_Alcohol 2-(2-aminoethoxy)ethanol Boc_Protected Boc-protected Intermediate Amino_Alcohol->Boc_Protected Boc₂O, Base THF or DCM Cyclization_Start Boc-protected Intermediate Final_Product tert-Butyl 2-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Cyclization_Start->Final_Product PPh₃, DIAD/DEAD Anhydrous THF

Caption: Plausible two-step synthesis of the target compound.

Application in Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[6]

This building block can be incorporated into the linker region of a PROTAC. The hydroxymethyl group provides a handle for further chemical modification and attachment to either the ligand for the target protein or the ligand for the E3 ligase. The Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to another component of the PROTAC.

General Experimental Workflow for PROTAC Synthesis

The following is a generalized workflow illustrating how this building block could be used in the synthesis of a PROTAC.

Step A: Linker Elaboration and Coupling to the First Ligand

  • The primary alcohol of this compound can be, for example, converted to a more reactive functional group like a tosylate or a halide.

  • This modified linker can then be coupled to the first ligand (either the target protein ligand or the E3 ligase ligand) via nucleophilic substitution.

Step B: Boc Deprotection

  • The Boc protecting group on the 1,4-oxazepane nitrogen is removed using acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[5][7]

  • The deprotection reveals a secondary amine, which is typically obtained as a salt.

Step C: Coupling to the Second Ligand

  • The newly exposed secondary amine on the linker-ligand 1 conjugate is then coupled to the second ligand (which has a suitable functional group, such as a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA).[6]

  • The final PROTAC molecule is then purified, typically using preparative high-performance liquid chromatography (HPLC).

G Building_Block tert-Butyl 2-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Modification Functionalization of -CH₂OH Building_Block->Modification Coupling_1 Couple to Ligand 1 Modification->Coupling_1 Intermediate_1 Ligand 1 - Linker(Boc) Coupling_1->Intermediate_1 Deprotection Boc Deprotection (TFA or HCl) Intermediate_1->Deprotection Intermediate_2 Ligand 1 - Linker(NH) Deprotection->Intermediate_2 Coupling_2 Couple to Ligand 2 (e.g., with HATU/DIPEA) Intermediate_2->Coupling_2 Final_PROTAC Final PROTAC (Ligand 1 - Linker - Ligand 2) Coupling_2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and commercially available building block for advanced applications in medicinal chemistry. Its utility is particularly pronounced in the synthesis of PROTACs, where it can be incorporated as a versatile linker component. The synthetic protocols and workflows outlined in this guide, based on established chemical principles, provide a solid foundation for researchers and drug development professionals to utilize this compound in their discovery programs. The continued exploration of such novel scaffolds will undoubtedly contribute to the development of new therapeutic modalities for a wide range of diseases.

References

Methodological & Application

Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate protocol

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the proposed synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a valuable building block in medicinal chemistry and drug development.[1][2]

Application Notes

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The title compound, this compound, serves as a versatile chiral building block for the synthesis of more complex molecules, including potential therapeutics. The presence of a protected amine (Boc group) and a primary hydroxyl group allows for selective functionalization at different positions of the molecule, making it a valuable intermediate in the construction of compound libraries for drug discovery.

This document outlines a proposed synthetic protocol for the preparation of this compound. The proposed route involves a two-step sequence starting from commercially available materials: 1) synthesis of an acyclic amino diol precursor, and 2) an intramolecular cyclization to form the 1,4-oxazepane ring. The methodologies are based on established and reliable organic synthesis reactions.

Proposed Synthetic Pathway

The proposed synthesis commences with the base-catalyzed ring-opening of (R)-glycidol with N-Boc-2-aminoethanol to yield the key acyclic diol intermediate. This is followed by an intramolecular Mitsunobu reaction to effect the cyclization, affording the desired 1,4-oxazepane derivative.

Synthetic Pathway cluster_0 Step 1: Diol Formation cluster_1 Step 2: Intramolecular Cyclization N-Boc-2-aminoethanol N-Boc-2-aminoethanol Diol_Intermediate tert-butyl (R)-(2-hydroxy-3-(2-hydroxyethylamino)propyl)carbamate N-Boc-2-aminoethanol->Diol_Intermediate NaH, THF (R)-glycidol (R)-glycidol (R)-glycidol->Diol_Intermediate Diol_Intermediate_2 tert-butyl (R)-(2-hydroxy-3-(2-hydroxyethylamino)propyl)carbamate Final_Product This compound Diol_Intermediate_2->Final_Product DIAD, PPh3, THF

Caption: Proposed two-step synthesis of the target compound.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis. Please note that these values are estimates based on typical yields for similar reactions reported in the chemical literature and have not been experimentally verified for this specific sequence.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (%)
1tert-butyl (R)-(4-hydroxy-3-(2-hydroxyethoxy)butan-2-yl)carbamateN-Boc-2-aminoethanol279.341.7360-70>95
2This compoundtert-butyl (R)-(4-hydroxy-3-(2-hydroxyethoxy)butan-2-yl)carbamate231.291.4350-65>97

Experimental Protocols

Disclaimer: The following protocol is a proposed synthetic route and has not been optimized. Appropriate safety precautions should be taken when handling all chemicals.

Step 1: Synthesis of tert-butyl (R)-(2-hydroxy-3-(2-hydroxyethylamino)propyl)carbamate

Materials:

  • N-Boc-2-aminoethanol (1.00 g, 6.20 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.27 g, 6.82 mmol)

  • Anhydrous tetrahydrofuran (THF), 30 mL

  • (R)-glycidol (0.46 g, 6.20 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF (15 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-2-aminoethanol in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add (R)-glycidol dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired diol intermediate.

Step 2: Synthesis of this compound

Materials:

  • tert-butyl (R)-(2-hydroxy-3-(2-hydroxyethylamino)propyl)carbamate (1.00 g, 3.58 mmol)

  • Triphenylphosphine (PPh₃) (1.12 g, 4.29 mmol)

  • Anhydrous tetrahydrofuran (THF), 40 mL

  • Diisopropyl azodicarboxylate (DIAD) (0.87 g, 4.29 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (R)-(2-hydroxy-3-(2-hydroxyethylamino)propyl)carbamate and triphenylphosphine in anhydrous THF (40 mL) at 0 °C under an inert atmosphere.

  • To this solution, add DIAD dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • DIAD is a hazardous substance; consult the safety data sheet (SDS) before use.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the 7-Endo Cyclization of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of seven-membered nitrogen-containing heterocycles, such as azepanes, is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.[1] One key synthetic strategy to access these scaffolds is the intramolecular cyclization of acyclic amino alcohol precursors. According to Baldwin's rules, 7-endo-trig cyclizations are favored, making this a viable approach for the formation of seven-membered rings. This document provides detailed experimental protocols for achieving the 7-endo cyclization of amino alcohols, with a primary focus on the widely utilized Mitsunobu reaction.

The Mitsunobu reaction facilitates the intramolecular C-N bond formation under mild conditions by activating the hydroxyl group of an amino alcohol for nucleophilic attack by the nitrogen atom.[2][3] This method is particularly advantageous as it often proceeds with high stereospecificity, which is crucial in the synthesis of chiral drug candidates.[2][4]

Key Reaction: Intramolecular Mitsunobu Cyclization

The intramolecular Mitsunobu reaction is a powerful tool for the synthesis of cyclic amines from amino alcohols. The reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][4][5] The amino group of the substrate must be appropriately protected, often with an electron-withdrawing group such as a tosyl (Ts) or nosyl (Ns) group, to increase its acidity and facilitate the reaction.[2]

Experimental Protocols

General Protocol for the Intramolecular Mitsunobu 7-Endo Cyclization of N-Protected Amino Alcohols

This protocol describes a general procedure for the cyclization of a suitable N-protected amino alcohol to form a seven-membered azepane ring.

Materials:

  • N-protected amino alcohol (e.g., N-tosyl-6-amino-1-hexanol)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add the N-protected amino alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents).

  • Dissolution: Add anhydrous THF to dissolve the solids under an inert atmosphere. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the stirred reaction mixture via syringe over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired product, triphenylphosphine oxide, and the reduced azodicarboxylate.

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its structure and purity.

Data Presentation

The following table summarizes representative examples of intramolecular Mitsunobu cyclizations resulting in the formation of seven-membered N-heterocycles. Due to the prevalence of this reaction in the synthesis of complex molecules, the substrates are often intricate.

Substrate (N-Protecting Group)ProductReagentsSolventTemp.Time (h)Yield (%)Reference
Complex N-Boc Amino AlcoholSubstituted AzepaneDIAD, PPh₃THFRT2484[5]
N-Pivaloyl-2-aminophenethyl alcohol derivativetrans-2,3-disubstituted indolineDEAD, PPh₃TolueneReflux24-[6]
Ns-protected amino alcoholBicyclic Ns-amideDEAD, PPh₃THF0 °C to RT-69[2]
Primary alcohol with a sulfonamideMacrocyclic amineDEAD, PPh₃THFRT-91[5]
Secondary alcohol with a sulfonamideAziridineDIAD, PPh₃THF--90[5]

Note: The yields and reaction conditions are highly substrate-dependent.

Visualizations

Signaling Pathways and Experimental Workflows

Mitsunobu_Mechanism Mechanism of Intramolecular Mitsunobu Cyclization cluster_activation Activation of Alcohol cluster_cyclization Intramolecular Cyclization PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium + Substrate AminoAlcohol N-Protected Amino Alcohol (Substrate) AminoAlcohol->Alkoxyphosphonium Cyclization Intramolecular SN2 Attack Alkoxyphosphonium->Cyclization Product Cyclized Product (Azepane) Cyclization->Product Byproducts PPh₃=O + Reduced DEAD Cyclization->Byproducts

Caption: Mechanism of the intramolecular Mitsunobu 7-endo cyclization.

Experimental_Workflow Experimental Workflow for 7-Endo Cyclization Start Start Setup Setup Anhydrous Reaction Flask under Inert Atmosphere Start->Setup Reagents Add N-Protected Amino Alcohol and PPh₃ Setup->Reagents Dissolve Dissolve in Anhydrous THF Reagents->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DEAD Slowly Add DEAD/DIAD Solution Cool->Add_DEAD React Stir at Room Temperature (12-24 h) Add_DEAD->React Workup Concentrate and Purify by Chromatography React->Workup Product Obtain Purified Azepane Product Workup->Product

Caption: General experimental workflow for the Mitsunobu 7-endo cyclization.

References

Application Notes and Protocols: N-Boc Protection of 2-(hydroxymethyl)-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chemoselective N-tert-butoxycarbonyl (N-Boc) protection of the secondary amine in 2-(hydroxymethyl)-1,4-oxazepane. The inherent higher nucleophilicity of the amine functionality allows for its selective protection in the presence of the primary hydroxyl group.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability in various conditions and the ease of its removal under mild acidic conditions.[2][3] This protocol describes a standard method using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, which is a common and effective approach for this transformation.[2][4]

Introduction

The protection of functional groups is a critical strategy in the multi-step synthesis of complex molecules, particularly in the field of drug development and medicinal chemistry. The Boc group is a cornerstone for amine protection, offering robustness towards many nucleophilic and basic reagents while being readily cleavable under acidic conditions.[2][3] The target molecule, 2-(hydroxymethyl)-1,4-oxazepane, contains both a secondary amine and a primary alcohol. The selective protection of the amine is essential for subsequent synthetic manipulations of the hydroxyl group. The protocol detailed herein is a reliable method to achieve high yields of the desired N-Boc protected product, tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. The CAS number for the racemic product is 1174020-52-0, and for the (R)-enantiomer, it is 911223-23-9.[5][6][7]

Reaction Principle

The N-Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks one of the carbonyl carbons of Boc₂O.[8] The presence of a base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity, and neutralizing the acidic byproduct. The greater nucleophilicity of the amine compared to the alcohol ensures the chemoselective formation of the N-Boc product over the O-Boc product.[1]

Data Presentation

Table 1: Comparison of General N-Boc Protection Protocols
Substrate TypeReagents & CatalystsSolvent SystemTemperatureTimeYield (%)Reference
Primary/Secondary AminesBoc₂O, TriethylamineTetrahydrofuran (THF)Room Temp.4-12 h>90[8]
Structurally Diverse AminesBoc₂OWater-Acetone (9.5:0.5)Room Temp.5-12 min92-96[2]
Primary AminesBoc₂O, Sodium BicarbonateDioxane-Water (1:1)0 °C to Room Temp.4-12 hHigh[9]
Aliphatic & Aromatic AminesBoc₂O, Amberlite-IR 120Solvent-freeRoom Temp.1-3 min95-99[10]
Amino AlcoholsBoc₂OWaterRoom Temp.-High[4]

Note: Yields are isolated yields after purification and may vary depending on the specific substrate and scale of the reaction.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-(hydroxymethyl)-1,4-oxazepane

This protocol is a standard and reliable method for the N-Boc protection of amino alcohols.

Materials:

  • 2-(hydroxymethyl)-1,4-oxazepane

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents) or Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolution: Dissolve 2-(hydroxymethyl)-1,4-oxazepane (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of substrate).

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents). Alternatively, a biphasic system with aqueous sodium bicarbonate can be used.

  • Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used, separate the organic layer. If THF was used, add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[2]

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-(hydroxymethyl)-1,4-oxazepane p1 This compound r1->p1 Reaction plus1 + r2 Di-tert-butyl dicarbonate (Boc)₂O r2->p1 c1 Base (e.g., TEA) DCM or THF 0°C to RT plus2 + p2 t-BuOH + CO₂ + [H-Base]⁺

Caption: Chemical reaction for N-Boc protection.

Experimental Workflow

G start Start: Dissolve Reactants (Oxazepane + Base in Solvent) add_boc Add (Boc)₂O at 0°C start->add_boc react Stir at Room Temperature (4-12 hours) add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash & Extract) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Pure Product (this compound) purify->end_node

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for Intramolecular Cyclization of N-Boc Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of N-Boc (tert-butoxycarbonyl) protected amino alcohols is a fundamental transformation in organic synthesis, providing access to a variety of important heterocyclic scaffolds, most notably oxazolidinones and other cyclic carbamates. These structures are prevalent in pharmaceuticals, chiral auxiliaries, and other biologically active molecules. This document provides a detailed overview of common reaction conditions and protocols for this cyclization.

Overview of Cyclization Strategies

The intramolecular cyclization of N-Boc amino alcohols to form cyclic carbamates, primarily 5-membered oxazolidinones, can be achieved through several distinct synthetic strategies. The choice of method often depends on the specific substrate, desired stereochemistry, and available reagents. The primary approaches covered in these notes are:

  • Activation of the Hydroxyl Group: This is the most common strategy and involves converting the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) or activating it in situ, followed by nucleophilic attack by the nitrogen of the Boc-carbamate.

  • Palladium-Catalyzed C-H Activation: An advanced method that facilitates the cyclization of N-Boc protected homoallylic amines through an oxidative C-H functionalization.

  • Base-Mediated Cyclization: Direct cyclization can be induced by a strong base, which deprotonates the carbamate nitrogen, enhancing its nucleophilicity.

  • Gold-Catalyzed Cyclization of Alkynylamines: A mild and efficient method for the cyclization of N-Boc protected alkynylamines to form alkylidene oxazolidinones.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different methods of intramolecular cyclization of N-Boc amino alcohols.

Table 1: Cyclization via Hydroxyl Group Activation (Tosylation/Mesylation)

EntrySubstrateActivating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-β-amino alcoholTsClEt₃NCH₂Cl₂Room Temp.7277.4[1]
2N-Boc-β-amino alcoholMsClEt₃NCH₂Cl₂Room Temp.2074.8[1]
3N-Boc-allylic aminoalcoholMsClEt₃NCH₂Cl₂0--[2]

Table 2: Palladium-Catalyzed Allylic C-H Oxidation

EntrySubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)DiastereoselectivityReference
1N-Boc homoallylic aminePd(OAc)₂/Bis-sulfoxide/DBPToluene802463single diastereomer[3]

Table 3: Base-Mediated Cyclization

EntrySubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-β-amino alcoholNaH----[1]

Table 4: Gold-Catalyzed Cyclization of N-Boc Alkynylamines

EntrySubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-protected alkynylaminesCationic Au(I) complex---High[4][5]

Experimental Protocols

Protocol 1: Cyclization of N-Boc-β-amino alcohol via Tosylation[1]

This protocol describes the synthesis of an oxazolidinone from an N-Boc protected β-amino alcohol by activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl).

Materials:

  • N-Boc-β-amino alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Silica gel for chromatography

Procedure:

  • Dissolve the N-Boc-β-amino alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the oxazolidinone.

Protocol 2: Palladium-Catalyzed Intramolecular Allylic C-H Oxidation[3]

This protocol details the synthesis of an oxazolidinone from an N-Boc homoallylic amine using a Pd(II)/bis-sulfoxide/Brønsted acid co-catalyst system.

Materials:

  • N-Boc homoallylic amine

  • Pd(OAc)₂

  • Bis-sulfoxide ligand

  • 2,6-lutidine

  • Benzoquinone (BQ)

  • Dibenzyl phosphate (DBP)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried vial, add Pd(OAc)₂ (5 mol %), bis-sulfoxide ligand (6 mol %), and 4 Å molecular sieves.

  • Add toluene, followed by the N-Boc homoallylic amine (1.0 eq), 2,6-lutidine (1.2 eq), benzoquinone (2.0 eq), and dibenzyl phosphate (10 mol %).

  • Seal the vial and stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the oxazolidinone.

Protocol 3: Base-Mediated Cyclization of an N-Boc-β-amino alcohol[1]

This protocol describes the direct cyclization of an N-Boc-β-amino alcohol using a strong base.

Materials:

  • N-Boc-β-amino alcohol

  • Sodium hydride (NaH)

  • Appropriate solvent (e.g., THF)

Procedure:

  • To a solution of the N-Boc-β-amino alcohol in a suitable anhydrous solvent, add sodium hydride portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by chromatography to obtain the oxazolidinone.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described cyclization reactions.

experimental_workflow_tosylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_amino_alcohol N-Boc-β-amino alcohol reaction_step Mix and Stir (Room Temp, 72h) start_amino_alcohol->reaction_step start_tscl TsCl start_tscl->reaction_step start_base Et₃N start_base->reaction_step start_solvent CH₂Cl₂ start_solvent->reaction_step workup_quench Quench with H₂O reaction_step->workup_quench workup_extract Extract with CH₂Cl₂ workup_quench->workup_extract workup_wash Wash with NaHCO₃ workup_extract->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry purification Silica Gel Chromatography workup_dry->purification product Oxazolidinone purification->product

Caption: Workflow for Oxazolidinone Synthesis via Tosylation.

reaction_mechanism_tosylation A N-Boc-β-amino alcohol B Tosylated Intermediate A->B + TsCl, Et₃N C Oxazolidinone B->C Intramolecular SN2 Cyclization

Caption: Simplified Mechanism of Tosylation-Cyclization.

pd_catalyzed_workflow cluster_reagents Reagents substrate N-Boc homoallylic amine reaction Heat at 80°C for 24h substrate->reaction catalyst Pd(OAc)₂ / Bis-sulfoxide catalyst->reaction base 2,6-lutidine base->reaction oxidant Benzoquinone oxidant->reaction additive DBP additive->reaction solvent Toluene solvent->reaction workup Filter through Celite Concentrate reaction->workup purification Silica Gel Chromatography workup->purification product Oxazolidinone purification->product

Caption: Workflow for Pd-Catalyzed C-H Oxidation Cyclization.

References

Application Note and Protocol for the Purification of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic building block of interest in medicinal chemistry and drug development. As a bifunctional molecule containing a protected amine and a primary alcohol, it serves as a versatile intermediate in the synthesis of more complex target structures. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The purification of Boc-protected intermediates is a critical step to ensure the quality and purity of subsequent compounds in a synthetic sequence.

Flash column chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds and is particularly well-suited for the purification of N-Boc protected amines and alcohols.[2] This application note provides a detailed protocol for the purification of crude this compound using silica gel flash chromatography.

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • Staining solution for TLC visualization (e.g., potassium permanganate)

Experimental Protocol

1. Thin Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

  • Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate.

  • Identify a solvent system that provides good separation between the target compound and impurities. For this compound, a gradient of ethyl acetate in hexanes is expected to be effective.

2. Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts of starting material.

  • Column Packing:

    • Select an appropriately sized flash chromatography column. For 1 gram of crude material, a 40 g silica gel cartridge is recommended.

    • If packing a glass column manually, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (2-3 mL).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel (2-3 g). Evaporate the solvent completely and carefully add the resulting powder to the top of the prepared column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system determined by TLC (e.g., 20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase to elute the target compound. A suggested gradient is outlined in the table below.

    • Collect fractions of a suitable volume (e.g., 20 mL) throughout the elution process.

    • Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil or white solid.

    • Determine the yield and assess the purity by analytical techniques such as HPLC, LC-MS, or NMR.

Results

The following table summarizes the typical parameters and expected results for the purification of this compound by flash chromatography.

ParameterValue/Description
Crude Material 1.0 g
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Gradient Profile 20% to 70% Ethyl Acetate over 20 column volumes
Flow Rate 40 mL/min (for a 40 g cartridge)
Detection TLC with potassium permanganate stain
Expected Rf of Pure Compound ~0.3 in 50% Ethyl Acetate/Hexanes
Purity Before Chromatography ~85% (by NMR)
Purity After Chromatography >97% (by NMR)
Typical Recovery 85-95%

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimal Dichloromethane crude->dissolve Wet Loading dry_load Adsorb on Silica Gel (Dry Loading) crude->dry_load Dry Loading load Load onto Silica Column dissolve->load dry_load->load elute Elute with Gradient (Hexanes/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product (>97% Purity) evaporate->pure

Caption: A flowchart illustrating the experimental workflow for the purification of this compound*.

Chromatography_Parameters Key Parameters in Chromatographic Separation cluster_params Influencing Factors separation Successful Separation stationary Stationary Phase (Silica Gel) stationary->separation mobile Mobile Phase (Hexanes/EtOAc) mobile->separation compound Compound Properties (Polarity) compound->separation loading Loading Technique (Wet/Dry) loading->separation

Caption: A diagram showing the logical relationship of key parameters influencing the chromatographic separation.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel flash chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and employing a gradient elution, high purity (>97%) of the target compound can be achieved with excellent recovery rates. This method is scalable and can be adapted for the purification of analogous Boc-protected amino alcohols and other heterocyclic intermediates in a drug discovery and development setting.

References

Application Notes and Protocols: Deprotection of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines, such as tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a critical step in the synthesis of more complex molecules, revealing the free amine for subsequent functionalization.

This document provides detailed protocols for the acidic deprotection of this compound, summarizes common reaction conditions, and outlines the underlying chemical mechanism. The methods described are standard procedures widely applicable to Boc-protected amines.[1][4]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process proceeds through several key steps:

  • Protonation : The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][5]

  • Fragmentation : This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5]

  • Decarboxylation : The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide (CO₂) gas and the desired free amine.[1][5]

  • Final State : Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1] The reactive tert-butyl cation is quenched by scavengers, deprotonates to form isobutylene gas, or participates in side reactions.[1][5]

Deprotection_Mechanism sub Boc-Protected Amine protonated Protonated Intermediate sub->protonated 1. Protonation h_plus H+ h_plus->sub carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid 2. Fragmentation tbutyl tert-Butyl Cation (or Isobutylene + H+) protonated->tbutyl amine Free Amine carbamic_acid->amine 3. Decarboxylation co2 CO2 carbamic_acid->co2 salt Amine Salt amine->salt 4. Protonation h_plus_salt H+ h_plus_salt->amine

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocols

Two common and highly effective methods for Boc deprotection are presented below. These protocols are generally applicable and can be adapted for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is one of the most frequently used due to its speed and effectiveness.[6][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution. For substrates sensitive to strong acid, this can be performed at 0 °C.[7]

  • Stir the reaction mixture at room temperature for 1-3 hours.[6][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up:

    • The resulting residue can often be used without further purification.

    • Alternatively, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly efficient and is sometimes preferred for its selectivity and the crystalline nature of the resulting hydrochloride salt, which can simplify purification.[9][10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol.[10]

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[10]

  • Stir the reaction at room temperature for 30 minutes to 4 hours. The reaction is often complete within 30-60 minutes.[9][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate directly from the reaction mixture.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[10]

    • Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.[7]

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the typical conditions for the described protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 3 hours[6][8]30 minutes - 4 hours[9][10]
Product Form TFA Salt (often an oil)Hydrochloride Salt (often a solid)
Work-up Evaporation or aqueous work-upEvaporation and/or precipitation
Remarks Fast and very common. TFA is volatile and corrosive.Efficient, often yields a crystalline salt.[9]

General Experimental Workflow

The overall process for Boc deprotection follows a standardized laboratory workflow, which is visualized below.

Workflow start Start: Boc-Protected Substrate dissolve 1. Dissolve substrate in anhydrous solvent (e.g., DCM or Dioxane) start->dissolve add_acid 2. Add acidic reagent (TFA or 4M HCl/Dioxane) dissolve->add_acid react 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup 4. Reaction Work-up react->workup evaporation Evaporation of Volatiles workup->evaporation extraction Aqueous Wash / Extraction workup->extraction  if needed precipitation Precipitation with Anti-solvent (e.g., Diethyl Ether) workup->precipitation  if needed isolate 5. Isolate Final Product evaporation->isolate extraction->isolate precipitation->isolate end End: Deprotected Amine Salt isolate->end

Caption: General workflow for Boc deprotection experiments.

Safety and Handling Precautions

  • Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The deprotection reaction releases both carbon dioxide (CO₂) and isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[1][5]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

References

Application Notes and Protocols: Leveraging tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile building block, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate . This chiral, seven-membered heterocyclic compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system and in the burgeoning field of targeted protein degradation.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
CAS Number 1174020-52-0 (racemate), 911223-23-9 ((R)-enantiomer)
Appearance White to off-white solid
Purity Typically ≥95%

Application 1: Synthesis of Dopamine D4 Receptor Antagonists

The 1,4-oxazepane motif is a privileged scaffold for targeting G-protein coupled receptors (GPCRs), including the dopamine D4 receptor (D4R). Antagonists of the D4R are of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia, with the potential for reduced extrapyramidal side effects compared to less selective antipsychotics. The title building block provides a key structural element for the synthesis of potent and selective D4R antagonists.

The primary alcohol of this compound can be readily derivatized to introduce various aryl and heteroaryl ethers, which are crucial for interacting with the receptor binding pocket. Following etherification, the Boc-protecting group is removed, and the resulting secondary amine can be functionalized to introduce further diversity and modulate the physicochemical and pharmacokinetic properties of the final compounds.

Proposed Synthetic Route to 1,4-Oxazepane-based D4R Antagonists

A proposed synthetic pathway, analogous to the synthesis of related morpholine-based D4R antagonists, is outlined below.[1] This route involves an initial etherification of the primary alcohol, followed by deprotection of the Boc group and subsequent reductive amination to install the final substituent on the nitrogen atom.

G start This compound step1 Etherification (e.g., Mitsunobu or Williamson ether synthesis) start->step1 intermediate1 Boc-protected 2-(aryloxymethyl)-1,4-oxazepane step1->intermediate1 step2 Boc Deprotection (e.g., TFA or HCl) intermediate1->step2 intermediate2 2-(Aryloxymethyl)-1,4-oxazepane step2->intermediate2 step3 Reductive Amination (Aldehyde/Ketone, reducing agent) intermediate2->step3 final_product Target Dopamine D4 Receptor Antagonist step3->final_product

Caption: Proposed synthetic workflow for Dopamine D4 Receptor Antagonists.

Experimental Protocols

Protocol 1: Etherification of this compound (Mitsunobu Conditions)

This protocol describes the formation of an aryl ether linkage, a key step in the synthesis of D4 receptor antagonists.

  • Materials:

    • This compound

    • Aryl alcohol (e.g., 4-chlorophenol) (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a solution of this compound (1.0 eq), the aryl alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired ether intermediate.

Protocol 2: Boc Deprotection and Reductive Amination

This two-step, one-pot procedure removes the Boc protecting group and functionalizes the resulting secondary amine.

  • Materials:

    • Boc-protected 2-(aryloxymethyl)-1,4-oxazepane intermediate from Protocol 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Aldehyde or ketone (e.g., 4-fluorobenzaldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure and co-evaporate with DCM (3x) to remove excess TFA.

    • Dissolve the crude amine salt in DCM and add the desired aldehyde or ketone (1.2 eq) followed by a base such as TEA or DIPEA (3.0 eq).

    • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Representative Biological Data

The following table presents representative binding affinities (Ki values) for a series of analogous morpholine-based dopamine D4 receptor antagonists.[1] It is anticipated that the corresponding 1,4-oxazepane derivatives would exhibit similar structure-activity relationships, making this data a valuable guide for designing new D4R antagonists based on the title building block.

Compound ID (Analogous Morpholine Series)R¹ (Nitrogen Substituent)R² (Aryl Ether)D4 Ki (nM)[1]
4a 4-ChlorobenzylPhenyl42
4i 3,4-DichlorobenzylPhenyl27
4t Imidazo[1,2-a]pyridin-3-ylmethylPhenyl160
4u Imidazo[1,5-a]pyridin-3-ylmethylPhenyl35
4aa 6-Fluoro-1H-indol-3-ylmethyl6-Chloropyridin-2-yl2.2
4dd 6-Fluoro-1H-indol-3-ylmethyl6-Methoxypyridin-2-yl5.4
4ee 6-Fluoro-1H-indol-3-ylmethyl6-Fluoropyridin-2-yl5.2

Application 2: Construction of Proteolysis-Targeting Chimeras (PROTACs)

The designation of this compound as a "Protein Degrader Building Block" by several chemical suppliers highlights its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The title building block can be incorporated into the linker component of a PROTAC, providing a non-linear, three-dimensional element that can influence the formation of a productive ternary complex between the POI and the E3 ligase.

Conceptual Framework for PROTAC Synthesis

The hydroxymethyl group of the building block can be used as a handle to attach either the POI ligand or the E3 ligase ligand. The Boc-protected nitrogen provides a latent attachment point for the other half of the PROTAC molecule after deprotection.

G building_block This compound step1a Couple POI Ligand (via hydroxymethyl) building_block->step1a intermediate1a Boc-Oxazepane-Linker-POI step2a Boc Deprotection intermediate1a->step2a intermediate2a Oxazepane-Linker-POI step3a Couple E3 Ligase Ligand (via secondary amine) intermediate2a->step3a protac Final PROTAC Molecule step3a->protac

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Mechanism of Action of a PROTAC

The resulting PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

G cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC PROTAC PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Conceptual Synthesis of a PROTAC Linker Intermediate

This protocol outlines the initial steps for incorporating the building block into a PROTAC linker.

  • Materials:

    • This compound

    • Amine-terminated linker (e.g., Boc-NH-(PEG)n-COOH)

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Activate the carboxylic acid of the amine-terminated linker (1.1 eq) with a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq) in anhydrous DMF.

    • Add this compound (1.0 eq) to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting intermediate by flash column chromatography.

This intermediate can then be further elaborated by deprotecting the appropriate functional groups and coupling to the POI and E3 ligase ligands to complete the synthesis of the final PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique seven-membered heterocyclic structure provides a desirable scaffold for targeting CNS receptors, such as the dopamine D4 receptor. Furthermore, its bifunctional nature makes it an attractive component for the construction of linkers in PROTACs, a rapidly advancing therapeutic modality. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their own drug discovery programs.

References

Application of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific examples of Proteolysis Targeting Chimeras (PROTACs) synthesized using tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and their corresponding detailed biological data are not publicly available. The following application notes and protocols are therefore based on the general principles of PROTAC synthesis utilizing analogous Boc-protected, hydroxyl-functionalized linkers. The provided data is representative and for illustrative purposes only.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering a powerful approach to target proteins that have been traditionally considered "undruggable".

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The length, rigidity, and composition of the linker are crucial parameters that require careful optimization for each specific target and E3 ligase combination.

Application of this compound

This compound is a valuable building block for the synthesis of PROTACs. The 1,4-oxazepane ring introduces a degree of conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation. The hydroxyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for a controlled, stepwise synthesis. The Boc group can be readily removed under acidic conditions to reveal a secondary amine, which can then be coupled to the other component of the PROTAC.

The general workflow for incorporating this building block into a PROTAC involves:

  • Activation of the hydroxyl group for coupling.

  • Conjugation to either the POI ligand or the E3 ligase ligand.

  • Deprotection of the Boc group.

  • Coupling of the resulting secondary amine to the remaining binding partner.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using this compound. The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Protocol 1: Activation of the Hydroxyl Group and Coupling to a Carboxylic Acid-Functionalized Ligand (POI or E3 Ligase)

This protocol describes the activation of the hydroxyl group of this compound and its subsequent coupling to a ligand containing a carboxylic acid functionality via an ester linkage.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand (POI-COOH or E3-COOH)

  • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DCM or DMF.

  • Add DCC (1.2 eq) and DMAP (0.1 eq) or HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used).

  • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the secondary amine.

Materials:

  • Boc-protected linker-ligand conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Linker-Ligand to the Second Ligand

This protocol describes the final amide bond formation to generate the PROTAC molecule.

Materials:

  • Deprotected linker-ligand amine salt (from Protocol 2)

  • Carboxylic acid-functionalized second ligand (E3-COOH or POI-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized second ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of the deprotected linker-ligand amine salt (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables present hypothetical data for a PROTAC synthesized using a 1,4-oxazepane-based linker. This data is for illustrative purposes to demonstrate the type of information that would be generated and should not be considered as actual experimental results.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC

ParameterValue
DC50 (nM)50
Dmax (%)>95
Time to Dmax (hours)8

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Binding Affinities of a Hypothetical PROTAC

ComponentBinding Affinity (Kd, nM)
PROTAC to POI150
PROTAC to E3 Ligase300
Ternary Complex (POI-PROTAC-E3)25

Kd: Dissociation constant.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of Action of a PROTAC molecule.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Characterization & Evaluation start tert-Butyl 2-(hydroxymethyl) -1,4-oxazepane-4-carboxylate step1 Step 1: Coupling Reaction (e.g., Esterification) start->step1 ligand1 POI or E3 Ligand (with -COOH) ligand1->step1 intermediate Boc-Protected Linker-Ligand Conjugate step1->intermediate step2 Step 2: Boc Deprotection (TFA/DCM) intermediate->step2 deprotected Deprotected Linker-Ligand (Amine Salt) step2->deprotected step3 Step 3: Final Coupling (Amide Bond Formation) deprotected->step3 ligand2 Second Ligand (with -COOH) ligand2->step3 crude_protac Crude PROTAC step3->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_protac Pure PROTAC purification->final_protac analysis LC-MS, NMR final_protac->analysis bio_assay Biological Assays (e.g., Western Blot for Degradation) final_protac->bio_assay

Application Notes and Protocols for High-Throughput Screening of 1,4-Oxazepane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the high-throughput screening (HTS) of 1,4-oxazepane libraries. It covers both target-based biochemical assays and cell-based phenotypic screens, offering a comprehensive guide for identifying novel bioactive compounds.

Introduction to 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its three-dimensional architecture allows for diverse substitutions, enabling the creation of vast chemical libraries with broad structural diversity. These libraries are valuable sources for identifying hit compounds against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and essential bacterial enzymes.[1] High-throughput screening (HTS) is the key methodology for rapidly evaluating these large libraries to discover starting points for drug development.[2][3]

General High-Throughput Screening Workflow

A typical HTS campaign for a 1,4-oxazepane library follows a standardized workflow, from initial library preparation to hit confirmation. This process is designed to efficiently test thousands of compounds and identify those with the desired biological activity.[2][4]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library 1,4-Oxazepane Library Plates (DMSO) Assay_Plates Mother & Daughter Plate Replication Compound_Library->Assay_Plates Acoustic Dispensing Dispensing Compound Plating (384-well format) Assay_Plates->Dispensing Reagent_Addition Add Target (Enzyme/Cells) & Substrate Dispensing->Reagent_Addition Incubation Incubation (Time & Temp.) Reagent_Addition->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition QC Quality Control (Z'-factor calculation) Data_Acquisition->QC Hit_ID Hit Identification (% Inhibition > Threshold) QC->Hit_ID Confirmation Hit Confirmation (Re-testing) Hit_ID->Confirmation Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays DHPS_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS HMDHP Dihydropteridine pyrophosphate (HMDHP-PP) HMDHP->DHPS DHP Dihydropteroate (DHP) DHPS->DHP DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Inhibitor 1,4-Oxazepane Library Compound Inhibitor->DHPS Kinase_Pathway Ligand External Signal (e.g., TNF-α) Receptor Receptor Ligand->Receptor Kinase Target Kinase (e.g., RIP1) Receptor->Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P ATP -> ADP Downstream Downstream Signaling Substrate_P->Downstream Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response Inhibitor 1,4-Oxazepane Library Compound Inhibitor->Kinase

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,4-Oxazepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 1,4-oxazepane analogs, a versatile scaffold with demonstrated activity against a range of biological targets. This document includes detailed experimental protocols for key assays, quantitative SAR data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in the exploration and development of novel 1,4-oxazepane-based therapeutic agents.

1,4-Oxazepane Analogs as Dopamine D4 Receptor Ligands

Introduction: The dopamine D4 receptor is a G-protein coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia. Selective D4 receptor ligands are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects. SAR studies on 2,4-disubstituted 1,4-oxazepanes have identified key structural features influencing their affinity for the D4 receptor.[1]

Structure-Activity Relationship: A 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes has revealed that the affinity for the dopamine D4 receptor is significantly influenced by the nature of the substituents at the 2 and 4 positions, as well as the overall size of the heterocyclic ring.[1][2] Key findings from these studies indicate that regions around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system are important for binding affinity.[1] Furthermore, the size of the 1,4-oxazepane ring itself appears to be a determinant of affinity.[1]

Quantitative SAR Data:

PositionStructural FeatureImpact on Dopamine D4 Receptor Affinity
Ring System1,4-Oxazepane vs. MorpholineRing size is a determinant of affinity[1]
SubstituentsAromatic ringsImportant for binding affinity[1]
Substituentsp-Chlorobenzyl groupImportant for binding affinity[1]
CoreAliphatic amineImportant for binding affinity[1]

Signaling Pathway:

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds to Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., modulation of neuronal excitability) PKA->CellularResponse Phosphorylates targets leading to G start Start prep_membranes Prepare Membranes from D4R-expressing cells start->prep_membranes setup_assay Set up 96-well plate: Buffer, Test Compound, Radioligand prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate at RT add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P ActinMyosin Actin-Myosin Interaction MLC_P->ActinMyosin Promotes Contraction Smooth Muscle Contraction ActinMyosin->Contraction G start Start prepare_reagents Prepare ROCK1 Enzyme, Substrate, and Test Compounds start->prepare_reagents add_enzyme_compound Add Enzyme and Test Compound to Plate prepare_reagents->add_enzyme_compound pre_incubate Pre-incubate add_enzyme_compound->pre_incubate initiate_reaction Initiate Reaction with Substrate and ATP pre_incubate->initiate_reaction incubate_reaction Incubate initiate_reaction->incubate_reaction detect_signal Detect Signal (e.g., ADP) incubate_reaction->detect_signal analyze_data Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end G Core 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-one Core N1_Sub N-1 Position Core->N1_Sub Pos8_Sub 8-Position Core->Pos8_Sub Activity AML Cell Differentiation (CD11b Upregulation) N1_Sub->Activity N1_Sub_Details Optimal: Isopropyl Tolerated: Other aliphatic groups N1_Sub->N1_Sub_Details Pos8_Sub->Activity Pos8_Sub_Details Necessary: meta-substituted aryl Potent: Sulphonamide, Carbamate Pos8_Sub->Pos8_Sub_Details

References

Scalable Synthesis of Functionalized 1,4-Oxazepanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of scalable methods for the synthesis of functionalized 1,4-oxazepanes, a heterocyclic scaffold of growing importance in medicinal chemistry.[1][2] The seven-membered 1,4-oxazepane ring is a privileged structure, appearing at the interface of diazepane, morpholine, and azepane scaffolds, and is featured in a number of pharmacologically active compounds.[1][3] However, their exploration has been historically hindered by a lack of reliable and scalable synthetic routes.[1] This document details robust and scalable protocols for the synthesis and subsequent functionalization of the 1,4-oxazepane core, presenting quantitative data in structured tables and providing step-by-step experimental procedures.

I. Scalable Synthesis of the 1,4-Oxazepane Core via Optimized Heterocyclization

A robust and scalable synthesis of the 1,4-oxazepane scaffold can be achieved through the careful optimization of classical heterocyclization methods.[1] This approach allows for multigram synthesis and accommodates a variety of precursors, providing access to a diverse array of functionalized oxazepanes.[1]

Diagram of the General Synthetic Workflow

Scalable_Synthesis Starting_Materials β-Amino Alcohols & Epichlorohydrin Intermediate_1 2-Chloromethyl-substituted Morpholine Intermediate Starting_Materials->Intermediate_1 High-yielding four-step synthesis Intermediate_2 Exocyclic Enol Ether Intermediate_1->Intermediate_2 Base-mediated dehydrochlorination Final_Product Functionalized 1,4-Oxazepane Intermediate_2->Final_Product Two-step ring construction

Caption: General workflow for the scalable synthesis of 1,4-oxazepanes.

Experimental Protocol: Multigram Synthesis of a 1,4-Oxazepane Precursor

This protocol is based on a high-yielding, four-step synthesis of a key intermediate that can be further elaborated into the 1,4-oxazepane ring system.[4]

Step 1: Synthesis of 2-Chloromethyl-substituted Morpholine

  • To a solution of a readily available β-aminoalcohol in a suitable solvent, add epichlorohydrin.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2-chloromethyl-substituted morpholine intermediate.

Step 2: Base-mediated Dehydrochlorination

  • The 2-chloromethyl-substituted morpholine is treated with a strong base to induce dehydrochlorination.

  • This step results in the formation of an exocyclic enol ether.

Step 3 & 4: Construction of the 1,4-Oxazepane Ring

  • The exocyclic enol ether undergoes a two-step sequence to construct the second ring.

  • This methodology allows for the generation of 6,7- and 7,7-spiroacetal analogues.[4]

II. Functionalization of the 1,4-Oxazepane Ring

The 1,4-oxazepane scaffold can be readily functionalized at the nitrogen atom, allowing for the introduction of a wide variety of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.[5] Key transformations include N-acylation, N-alkylation, and N-arylation.[5]

N-Acylation of 1,4-Oxazepanes

N-acylation is a high-yielding transformation that introduces an amide functionality.[5] This reaction can be achieved using various acylating agents in the presence of a base.[5]

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideTriethylamineDichloromethane295
2Benzoyl chloridePyridineDichloromethane492
3Acetic anhydrideNoneAcetic acid188

Table 1: Summary of N-acylation reaction conditions and yields. Data sourced from BenchChem Application Notes.[5]

  • To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).[5]

  • Slowly add acetyl chloride (1.2 eq) dropwise to the solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction with the addition of water.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Diagram of N-Functionalization Pathways

N_Functionalization Oxazepane 1,4-Oxazepane Acylation N-Acylation (Acyl Halides, Anhydrides) Oxazepane->Acylation Base Alkylation N-Alkylation (Alkyl Halides) Oxazepane->Alkylation Base Arylation N-Arylation (Aryl Halides) Oxazepane->Arylation Catalyst, Base Acylated_Product N-Acyl-1,4-oxazepane Acylation->Acylated_Product Alkylated_Product N-Alkyl-1,4-oxazepane Alkylation->Alkylated_Product Arylated_Product N-Aryl-1,4-oxazepane Arylation->Arylated_Product

Caption: Key N-functionalization reactions of the 1,4-oxazepane ring.

III. Alternative Scalable Synthetic Routes

Recent research has focused on developing novel and efficient methods for the synthesis of functionalized 1,4-oxazepanes and their benzo-fused analogues. These methods often offer advantages in terms of atom economy, shorter synthetic routes, and the use of readily available starting materials.

Annulation Strategies

A [3 + 4]-annulation strategy involving an aza-oxyallyl cation and a 1,4-amphoteric compound provides a concise method for the assembly of functionalized 1,4-oxazepan-3-ones.[2] This approach is significant for drug discovery due to its ability to easily assemble these saturated N-heterocycles.[2]

Base-Promoted Exo-Mode Cyclization

A solvent- and metal-free regioselective cyclization of alkynyl alcohols using a base like sodium hydride can afford 1,4-oxazepine derivatives in high yields.[6] Optimization of this reaction showed that heating with NaH without a solvent at 70°C for 40 minutes can provide yields as high as 94%.[6]

Synthesis from N-Propargylamines

N-propargylamines are versatile building blocks that can be transformed into 1,4-oxazepane cores through synthetic routes with high atom economy.[7]

Tandem C-N Coupling/C-H Carbonylation

A facile synthesis for benzo-1,4-oxazepine derivatives has been developed using a tandem transformation of C-N coupling and C-H carbonylation, with one reported product synthesized in 81% yield.[8]

IV. Applications in Drug Discovery

The 1,4-oxazepane scaffold is present in numerous biologically active molecules, highlighting its importance in drug discovery.[3][8] These structures are considered privileged scaffolds in pharmaceutical chemistry.[8] The development of scalable synthetic routes is crucial for the assembly of compound libraries for screening and the optimization of lead compounds.[4] For instance, sp3-rich scaffolds incorporating 1,4-oxazepane rings are attractive starting points for creating diverse compound libraries that occupy a similar chemical space to FDA-approved drugs.[4] Furthermore, benzo[b][5][6]oxazine derivatives, structurally related to 1,4-oxazepanes, have been identified as potent ferroptosis inhibitors, a promising strategy for treating various diseases.[9]

V. Conclusion

The synthetic methodologies outlined in these application notes provide researchers with scalable and efficient protocols for the synthesis and functionalization of 1,4-oxazepanes. The optimization of classical heterocyclization and the development of novel annulation and cyclization strategies have made this important scaffold more accessible for applications in medicinal chemistry and drug discovery. The ability to produce these compounds on a multigram scale will undoubtedly accelerate the exploration of their therapeutic potential.

References

Application Notes and Protocols for the Use of 1,4-Oxazepanes in DNA-Encoded Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,4-oxazepane scaffolds in DNA-encoded library (DEL) technology. The content covers the rationale for using this particular scaffold, detailed protocols for the synthesis of 1,4-oxazepane-based DELs, and procedures for affinity-based screening to identify novel protein binders.

Introduction to 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry. Its three-dimensional structure and synthetic tractability make it an attractive core for building diverse compound libraries. In the context of DNA-encoded libraries, 1,4-oxazepane derivatives offer a unique chemical space to explore for the discovery of novel ligands against a wide range of biological targets.

A notable success story in the application of 1,4-oxazepane-based DELs is the discovery of potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death and a promising target for the treatment of inflammatory diseases. A high-throughput screen of a DNA-encoded library of small molecules led to the identification of a novel series of benzo[b][1][2]oxazepin-4-ones as highly potent RIP1 inhibitors. This discovery highlights the potential of incorporating the 1,4-oxazepane scaffold into DELs for identifying first-in-class modulators of challenging drug targets.

Data Presentation: Benzo[b][1][2]oxazepin-4-one RIP1 Kinase Inhibitors

The following table summarizes the in vitro potency of representative benzo[b][1][2]oxazepin-4-one inhibitors of RIP1 kinase identified from a DEL screen.

CompoundRIP1 IC50 (nM)
GSK'481 (Compound 14) 1.6
Hit Compound 11 10

Experimental Protocols

Protocol 1: On-DNA Synthesis of a 1,4-Oxazepane-Based DNA-Encoded Library

This protocol describes a representative method for the on-DNA synthesis of a library incorporating a 1,4-oxazepane scaffold. This is a generalized protocol adapted from established DEL synthesis methodologies for other heterocyclic scaffolds, as specific DNA-compatible protocols for 1,4-oxazepanes are not widely published. It employs a split-and-pool strategy to generate a large combinatorial library.

Materials:

  • Amino-functionalized DNA oligo headpiece

  • Building Block 1 (BB1): A set of commercially available carboxylic acids

  • Building Block 2 (BB2): A set of commercially available aldehydes or ketones

  • Building Block 3 (BB3): A set of commercially available acylating agents

  • DNA ligase and corresponding buffer

  • DNA barcodes for each building block

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Sodium triacetoxyborohydride

  • Anhydrous DMF (Dimethylformamide)

  • Reaction buffers (e.g., borate buffer, pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes and plates

Procedure:

  • Cycle 1: Acylation with BB1

    • To a solution of the amino-functionalized DNA oligo headpiece in a reaction buffer, add a solution of a specific carboxylic acid from the BB1 set, HATU, and DIPEA in DMF.

    • Incubate the reaction at room temperature for 4 hours.

    • Pool the reactions corresponding to each BB1 member.

    • Ligate the corresponding DNA barcode for each BB1 to the DNA headpiece using DNA ligase.

    • Purify the DNA-conjugated products.

    • Split the pooled and purified product into separate reaction vessels for the next cycle.

  • Cycle 2: Reductive Amination with BB2 to form the 1,4-Oxazepane Ring

    • To each reaction vessel from the previous step, add a solution of a specific aldehyde or ketone from the BB2 set.

    • Incubate for 2 hours at room temperature to form the imine intermediate.

    • Add sodium triacetoxyborohydride to the reaction mixture to facilitate the reductive amination and concomitant ring closure to form the 1,4-oxazepane.

    • Incubate for an additional 12 hours at room temperature.

    • Pool the reactions.

    • Ligate the corresponding DNA barcode for each BB2.

    • Purify the DNA-conjugated products.

    • Split the pooled and purified product for the final cycle.

  • Cycle 3: N-Functionalization with BB3

    • To each reaction vessel, add a solution of a specific acylating agent from the BB3 set and a suitable base (e.g., DIPEA) in an appropriate solvent.

    • Incubate at room temperature for 4 hours.

    • Pool all the final reactions.

    • Ligate the final DNA barcode for each BB3.

    • Perform a final purification of the complete DNA-encoded library.

    • Quantify the library concentration and store at -20°C.

Protocol 2: Affinity Selection Screening of a 1,4-Oxazepane-Based DEL

This protocol outlines a general procedure for the affinity-based screening of a DEL against a purified protein target.

Materials:

  • Purified, tagged (e.g., His-tag, Biotin-tag) target protein

  • Affinity matrix (e.g., Ni-NTA magnetic beads, Streptavidin-coated beads)

  • 1,4-Oxazepane-based DNA-encoded library

  • Binding buffer (e.g., PBS with 0.05% Tween-20 and 1 mg/mL BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., High-salt buffer, buffer with a competitive ligand, or thermal elution)

  • PCR master mix, primers, and thermal cycler

  • DNA sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • Target Immobilization:

    • Incubate the affinity matrix with the purified tagged protein target in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the protein.

    • Wash the beads three times with wash buffer to remove any unbound protein.

  • Affinity Selection:

    • Incubate the immobilized target protein with the 1,4-oxazepane-based DEL in binding buffer for 1 hour at 4°C.

    • Include a negative control with beads only (no target protein) to identify non-specific binders.

    • Wash the beads extensively (5-10 times) with wash buffer to remove non-binding and weakly binding library members.

  • Elution:

    • Elute the bound library members from the affinity matrix. This can be achieved by:

      • Thermal elution: Heating the beads to 95°C for 10 minutes.

      • Competitive elution: Incubating with a known ligand for the target protein.

      • Salt elution: Using a high-salt buffer to disrupt ionic interactions.

    • Collect the eluate containing the enriched DNA-tagged molecules.

  • PCR Amplification and Sequencing:

    • Use a portion of the eluate as a template for PCR amplification using primers that flank the DNA barcode region.

    • Perform quantitative PCR (qPCR) to monitor the enrichment of binders through multiple rounds of selection (optional).

    • Purify the PCR products.

    • Prepare the PCR products for next-generation sequencing (NGS).

    • Sequence the DNA barcodes to identify the building blocks of the enriched small molecules.

  • Data Analysis:

    • Analyze the sequencing data to determine the frequency of each unique DNA barcode in the selected pool compared to the initial library.

    • Identify the chemical structures corresponding to the most highly enriched barcodes.

    • Prioritize hits for off-DNA resynthesis and validation in biochemical and cellular assays.

Visualizations

DEL_Synthesis_Workflow cluster_cycle1 Cycle 1: Acylation cluster_cycle2 Cycle 2: 1,4-Oxazepane Formation cluster_cycle3 Cycle 3: N-Functionalization start Amino-DNA Headpiece bb1 Add BB1 (Carboxylic Acids) start->bb1 ligate1 Ligate Barcode 1 bb1->ligate1 pool1 Pool & Purify ligate1->pool1 split1 Split pool1->split1 bb2 Add BB2 (Aldehydes/Ketones) split1->bb2 ligate2 Ligate Barcode 2 bb2->ligate2 pool2 Pool & Purify ligate2->pool2 split2 Split pool2->split2 bb3 Add BB3 (Acylating Agents) split2->bb3 ligate3 Ligate Barcode 3 bb3->ligate3 pool3 Final Pool & Purify ligate3->pool3 end 1,4-Oxazepane DEL pool3->end

Caption: Split-and-pool synthesis workflow for a 1,4-oxazepane-based DEL.

DEL_Screening_Workflow cluster_selection Affinity Selection cluster_analysis Hit Identification cluster_validation Hit Validation immobilize Immobilize Target Protein incubate Incubate with DEL immobilize->incubate wash Wash Non-binders incubate->wash elute Elute Binders wash->elute pcr PCR Amplification elute->pcr ngs Next-Gen Sequencing pcr->ngs data Data Analysis ngs->data resynthesis Off-DNA Resynthesis data->resynthesis assay Biochemical/Cellular Assays resynthesis->assay RIP1_Signaling_Pathway tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I (TRADD, TRAF2, cIAPs, RIP1) tnfr1->complex1 rip1_ub RIP1 Ubiquitination complex1->rip1_ub complex2 Complex II (TRADD, FADD, Caspase-8, RIP1) complex1->complex2 Deubiquitination nfkb NF-κB Activation (Pro-survival) rip1_ub->nfkb apoptosis Apoptosis complex2->apoptosis Caspase-8 active rip1_kin RIP1 Kinase Activation complex2->rip1_kin Caspase-8 inactive necroptosis Necroptosis rip3 RIP3 rip1_kin->rip3 mlkl MLKL rip3->mlkl mlkl->necroptosis inhibitor Benzo[b][1,4]oxazepin-4-one (DEL Hit) inhibitor->rip1_kin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, particularly addressing issues of low yield.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from several factors, from the quality of starting materials to the specifics of the cyclization and purification steps. This guide addresses common problems in a question-and-answer format.

Q1: I am experiencing very low to no yield of the desired 1,4-oxazepane ring. What are the likely causes?

A1: The formation of the seven-membered 1,4-oxazepane ring is often the most challenging step. Low yields can typically be attributed to issues with the intramolecular cyclization strategy. Two common methods for this cyclization are the Williamson ether synthesis and the Mitsunobu reaction.

  • For Williamson Ether Synthesis: This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (e.g., a tosylate or mesylate).

    • Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the primary or secondary alcohol.

    • Poor Leaving Group: The chosen leaving group may not be sufficiently reactive for displacement.

    • Intermolecular Side Reactions: The activated precursor may react with other molecules in the reaction mixture rather than cyclizing.

  • For Mitsunobu Reaction: This reaction uses a phosphine and an azodicarboxylate to activate a hydroxyl group for intramolecular attack by the nitrogen atom.

    • Steric Hindrance: The bulky Boc protecting group or substitution on the carbon backbone can hinder the formation of the key reaction intermediates.

    • pKa of the Nucleophile: The acidity of the N-H bond of the Boc-protected amine might be insufficient for effective participation in the Mitsunobu reaction under certain conditions.

Q2: My reaction is producing a complex mixture of byproducts. What are the common side reactions?

A2: Byproduct formation is a frequent cause of low yields. The nature of the side products depends on the synthetic route.

Side ReactionPlausible CauseSuggested Solution
Dimerization/Polymerization High concentration of the starting material for cyclization.Perform the cyclization reaction under high-dilution conditions to favor intramolecular over intermolecular reactions.
Elimination Products (Alkenes) Use of a sterically hindered base in Williamson ether synthesis, especially with a secondary leaving group.Use a less sterically hindered base (e.g., NaH instead of t-BuOK). Ensure the leaving group is on a primary carbon if possible.
Di-Boc Protected Amine During the Boc protection of the initial amine, an excess of Boc-anhydride or prolonged reaction times can lead to double protection of a primary amine.Use a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents) and monitor the reaction closely by TLC.
Urea Formation An isocyanate intermediate can form during Boc protection, which can react with another amine molecule. This is more common at elevated temperatures.Run the Boc protection at room temperature or below.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: The purification of N-Boc protected compounds can be challenging due to their moderate polarity and potential for degradation under certain conditions.

  • Flash Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.

  • Preparative HPLC: For very difficult separations or to obtain very high purity material, preparative HPLC can be used, although it is less scalable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective strategy is the multi-step synthesis involving the formation of a linear N-Boc protected amino diol precursor, followed by an intramolecular cyclization to form the 1,4-oxazepane ring.

Q2: Which intramolecular cyclization method is generally preferred?

A2: Both the Williamson ether synthesis and the Mitsunobu reaction have been used to form cyclic ethers. The choice often depends on the specific substrate and the available reagents. The Williamson ether synthesis is a more classical approach, while the Mitsunobu reaction can be effective for more complex molecules but may present challenges with stoichiometry and purification.

Q3: How can I confirm the formation of the desired product?

A3: The formation of this compound can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic shifts for the protons and carbons in the oxazepane ring and the Boc protecting group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of the carbamate carbonyl group and the hydroxyl group.

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of this compound based on common organic synthesis methodologies. Note: This protocol is for illustrative purposes and may require optimization.

Step 1: Synthesis of tert-butyl N-(2-hydroxyethyl)-N-(2,3-dihydroxypropyl)carbamate (Precursor)

  • To a solution of tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add glycidol (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization via Williamson Ether Synthesis

  • Dissolve the precursor diol from Step 1 (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the formation of the tosylate by TLC.

  • Upon completion, add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight to facilitate cyclization.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Start tert-butyl N-(2-hydroxyethyl)carbamate + Glycidol Reaction1 Base-catalyzed ring-opening Start->Reaction1 NaH, THF Purification1 Column Chromatography Reaction1->Purification1 Precursor N-Boc Amino Diol Purification1->Precursor Activation Tosylation Precursor->Activation TsCl, Pyridine Reaction2 Intramolecular Williamson Ether Synthesis Activation->Reaction2 NaH, High Dilution Purification2 Column Chromatography Reaction2->Purification2 Product tert-Butyl 2-(hydroxymethyl) -1,4-oxazepane-4-carboxylate Purification2->Product

Caption: A representative workflow for the synthesis of the target molecule.

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Cyclization Problem with Cyclization Step? Start->Check_Cyclization Check_Purity Purity of Starting Materials? Start->Check_Purity Check_Byproducts Presence of Byproducts? Start->Check_Byproducts Cyclization_Solutions Cyclization_Solutions Check_Cyclization->Cyclization_Solutions Yes Purity_Solutions Purity_Solutions Check_Purity->Purity_Solutions Impure Byproducts_Solutions Byproducts_Solutions Check_Byproducts->Byproducts_Solutions Yes Final_Check Re-run with Optimized Conditions Cyclization_Solutions->Final_Check Purity_Solutions->Final_Check Byproducts_Solutions->Final_Check

Caption: A logical troubleshooting guide for addressing low product yield.

Technical Support Center: Synthesis of 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepanes. The following information addresses common side reactions and offers practical solutions to overcome challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 1,4-oxazepane ring closure reaction is resulting in a low yield and a significant amount of a high molecular weight, insoluble material. What is the likely side reaction?

A1: The most probable side reaction is intermolecular polymerization. Instead of the desired intramolecular cyclization to form the seven-membered 1,4-oxazepane ring, the linear precursors react with each other to form long polymer chains.[1][2] This is a common issue in the synthesis of medium-sized rings.

Q2: I am observing the formation of a six-membered ring byproduct (a morpholine derivative) in my reaction. Why is this happening?

A2: The formation of a six-membered morpholine ring can compete with the formation of the seven-membered 1,4-oxazepane ring. This is particularly prevalent in syntheses starting from precursors that can undergo either a 6-exo-tet or a 7-endo-tet cyclization. The relative rates of these cyclizations are influenced by factors such as the substitution pattern of the starting material and the reaction conditions. In some cases, a formed morpholine ring can even undergo ring expansion to the desired 1,4-oxazepane.

Q3: During the N-sulfonylation of my 1,4-oxazepane, I am seeing a second product with a higher molecular weight. What could this be?

A3: A common side reaction in the sulfonylation of primary or secondary amines is di-sulfonylation, leading to the formation of a bis(sulfonyl)amine.[2] This occurs when a second molecule of the sulfonyl chloride reacts with the initially formed sulfonamide.

Q4: My cyclization reaction is slow and I am observing an unexpected byproduct that appears to be a urea derivative. What could be the cause?

A4: In reactions where cyclization is inefficient, particularly when using solvents like dimethylformamide (DMF) at elevated temperatures, a urea byproduct can form.[3] This may occur through the decomposition of DMF to dimethylamine, which can then react with an isocyanate intermediate formed from the starting material.[3]

Troubleshooting Guides

Issue 1: Low Yield Due to Polymerization

Symptoms:

  • Low yield of the desired 1,4-oxazepane.

  • Formation of a significant amount of insoluble or high molecular weight polymeric material.

  • Complex mixture of products observed by TLC or LC-MS.[1]

Root Cause Analysis: Intermolecular reactions are kinetically favored at high concentrations of the linear precursor, leading to polymerization. The desired intramolecular cyclization is a unimolecular process and is favored under high dilution conditions.

Solutions:

  • High-Dilution Conditions: The most effective way to minimize polymerization is to perform the reaction under high-dilution conditions.[2] This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

    • Experimental Protocol:

      • Set up a reaction vessel with a large volume of the chosen solvent and bring it to the desired reaction temperature.

      • Dissolve the linear precursor in a small amount of the same solvent.

      • Using a syringe pump, add the solution of the precursor to the reaction vessel over a prolonged period (e.g., 4-12 hours).

      • Maintain vigorous stirring throughout the addition to ensure rapid mixing.

  • Optimization of Reaction Conditions:

    • Solvent: The choice of solvent can influence the conformation of the linear precursor, which in turn can affect the rate of intramolecular cyclization. Screen a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature may favor the desired intramolecular cyclization by reducing the rate of competing intermolecular reactions.

Quantitative Data:

Reactant Concentration1,4-Oxazepane Yield (%)Polymer Formation
0.1 M25High
0.01 M65Moderate
0.001 M85Low

Note: The above data is representative and actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting Workflow:

start Low Yield of 1,4-Oxazepane and High Polymer Content check_concentration Is the reaction run at high concentration? start->check_concentration implement_high_dilution Implement High-Dilution Conditions (e.g., syringe pump addition) check_concentration->implement_high_dilution Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_concentration->optimize_conditions No successful_synthesis Improved Yield of 1,4-Oxazepane implement_high_dilution->successful_synthesis optimize_conditions->successful_synthesis

Caption: Troubleshooting workflow for low yield due to polymerization.

Issue 2: Formation of Multiple Products During N-Sulfonylation

Symptoms:

  • Formation of a significant amount of a byproduct with a higher molecular weight than the desired N-sulfonylated 1,4-oxazepane.

  • Incomplete consumption of the starting 1,4-oxazepane.

Root Cause Analysis: The primary cause is often di-sulfonylation, where the initially formed sulfonamide is further sulfonylated.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or if it is added too quickly.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the sulfonylating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting amine without promoting di-sulfonylation.

  • Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the reagent.

    • Experimental Protocol:

      • Dissolve the 1,4-oxazepane (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

      • Cool the solution to 0 °C.

      • Dissolve the sulfonyl chloride (1.05 eq) in a small amount of the same solvent.

      • Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes.

      • Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

Quantitative Data on Stoichiometry:

Equivalents of Sulfonyl ChlorideMono-sulfonated Product Yield (%)Di-sulfonated Product Yield (%)
1.0595<5
1.57025
2.04055

Note: The above data is representative and actual yields may vary.

Signaling Pathway of Di-sulfonylation:

oxazepane 1,4-Oxazepane (Amine) mono_sulfonamide Mono-sulfonated Product (Desired) oxazepane->mono_sulfonamide + Sulfonyl Chloride sulfonyl_chloride Sulfonyl Chloride di_sulfonamide Di-sulfonated Byproduct (Bis(sulfonyl)amine) mono_sulfonamide->di_sulfonamide + Sulfonyl Chloride (Excess)

Caption: Reaction pathway showing the formation of the di-sulfonated byproduct.

References

Preventing polymerization during 1,4-oxazepane ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-oxazepanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during the critical ring formation step.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an insoluble white precipitate in my 1,4-oxazepane cyclization reaction. What is it likely to be?

A1: A persistent, insoluble precipitate is often an indication of undesired intermolecular polymerization. Instead of a single molecule cyclizing to form the seven-membered 1,4-oxazepane ring, multiple linear precursor molecules are reacting with each other to form long polymer chains, which are typically less soluble in common organic solvents.

Q2: What is the primary cause of this unwanted polymerization?

A2: The formation of a seven-membered ring is entropically less favorable than the formation of five- or six-membered rings. The primary cause of polymerization is that the reactive ends of two different precursor molecules find each other in solution more frequently than the two reactive ends of the same molecule. This intermolecular reaction is concentration-dependent and competes directly with the desired intramolecular cyclization.

Q3: How can I favor the desired intramolecular cyclization over polymerization?

A3: The most effective strategy is to employ the high dilution principle . By ensuring the concentration of the reactive precursor is kept very low throughout the reaction, you decrease the probability of intermolecular collisions, thus favoring the intramolecular ring-closing reaction. This can be achieved in two main ways:

  • Using a large volume of solvent: While simple, this can be impractical for larger-scale syntheses.

  • Slow addition of the precursor: A solution of the linear precursor is added very slowly (often via a syringe pump) to a heated solution of the other reagents or catalyst. This ensures that the concentration of the precursor at any given moment is extremely low.

Q4: Can the reaction conditions (e.g., acid or base catalysis) contribute to polymerization?

A4: Yes. Both acidic and basic conditions can potentially promote polymerization.

  • Acid Catalysis: Strong acids (both Brønsted and Lewis acids) can protonate the hydroxyl group of the amino alcohol precursor, creating a good leaving group (water). However, the resulting carbocation or the acidic environment can also initiate cationic polymerization of the starting material or the 1,4-oxazepane product itself, especially if it behaves like a cyclic ether.

  • Base Catalysis: Strong bases deprotonate the hydroxyl or amino groups, increasing their nucleophilicity for the cyclization reaction. However, harsh basic conditions can also lead to side reactions, including base-catalyzed polymerization, particularly at higher temperatures.

Q5: Are there any specific types of reactions where polymerization is a known issue?

A5: Polymerization can be a significant side reaction in several common methods for forming 1,4-oxazepane rings, including:

  • Intramolecular Williamson Ether Synthesis: Where an alkoxide attacks an alkyl halide on the same molecule.

  • Mitsunobu Reaction: Intramolecular cyclization of an amino alcohol. While effective, improper stoichiometry or reagent quality can lead to side products, and high concentrations can still favor polymer formation.

  • Reductive Amination: Cyclization of a precursor containing both an amine and an aldehyde/ketone.

  • Ring-Closing Metathesis (RCM): While a powerful tool, intermolecular metathesis leading to polymers is a known side reaction if the concentration is not sufficiently low.

Troubleshooting Guide: Polymerization During 1,4-Oxazepane Ring Formation

This guide provides a systematic approach to diagnosing and solving issues with unwanted polymerization.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of 1,4-oxazepane with significant polymer formation. Reaction concentration is too high. Implement the high dilution principle. • Increase the total solvent volume significantly. • Use a syringe pump to add the linear precursor solution slowly over several hours to the reaction mixture. A target concentration in the reaction vessel of ≤0.01 M is a good starting point.
Reaction is acid-catalyzed, and polymerization is observed. Acid is initiating cationic polymerization. Reduce Acid Concentration: Use the minimum catalytic amount of acid required. • Use a Milder Acid: Switch to a weaker Brønsted or Lewis acid. • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to suppress polymerization.
Reaction is base-catalyzed, and polymerization is observed. Base is too strong or temperature is too high. Use a Weaker Base: Switch from a strong base like NaH to a milder, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base (e.g., DBU), depending on the specific reaction. • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Polymerization occurs during Mitsunobu cyclization. Sub-optimal reaction conditions or reagent stoichiometry. Ensure High Dilution: Add the alcohol/phosphine solution slowly to the azodicarboxylate solution. • Check Reagent Quality: Use fresh, high-purity PPh₃ and DIAD/DEAD, as impurities can lead to side reactions. • Optimize Stoichiometry: While 1.5 equivalents of phosphine and azodicarboxylate are common, difficult cyclizations may require optimization. However, excessive amounts can complicate purification.
Polymer formation is inconsistent between batches. Variability in solvent purity or reaction setup. Use Anhydrous Solvents: Water can interfere with many cyclization reactions and potentially initiate side reactions. Ensure solvents are rigorously dried. • Maintain Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation: Effect of Concentration on Cyclization

The following table summarizes the expected trend in the yield of intramolecular cyclization versus intermolecular polymerization as a function of reactant concentration. While specific yields are highly dependent on the substrate and reaction conditions, this provides a general guideline.

Precursor Concentration (M)Predominant ReactionExpected Yield of 1,4-OxazepaneExpected Yield of Polymer
> 0.5 MIntermolecular PolymerizationVery Low (<10%)High (>90%)
0.1 MCompetitiveModerate (30-60%)Significant (40-70%)
0.01 MIntramolecular CyclizationGood (70-90%)Low (10-30%)
< 0.005 MIntramolecular CyclizationHigh (>90%)Very Low (<10%)

Note: These are illustrative values. Actual yields will vary.

Experimental Protocols

Protocol 1: General Procedure for 1,4-Oxazepane Synthesis via High-Dilution Intramolecular Cyclization

This protocol describes a general method for the intramolecular cyclization of a linear precursor (e.g., an N-substituted amino alcohol with a leaving group) under high-dilution conditions to minimize polymerization.

Materials:

  • Linear precursor (e.g., 2-((2-haloethyl)(aryl/alkyl)amino)ethan-1-ol)

  • Anhydrous, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Syringe pump and gas-tight syringes

  • Three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet

Procedure:

  • Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • To the three-neck flask, add the base (e.g., 3.0 equivalents) and a large volume of anhydrous solvent to achieve a final precursor concentration of approximately 0.005 M to 0.01 M upon complete addition.

  • Heat the solvent/base mixture to the desired reaction temperature (e.g., 80 °C for Acetonitrile).

  • Prepare a solution of the linear precursor (1.0 equivalent) in a separate flask with a sufficient amount of the same anhydrous solvent.

  • Using the syringe pump, add the precursor solution to the heated, stirred suspension of the base over a period of 8-24 hours. The slow addition rate is critical to maintain high dilution.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours to ensure complete consumption of the starting material.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired 1,4-oxazepane.

Visualizations

Logical Relationships and Workflows

G cluster_start Problem Identification cluster_diagnosis Primary Diagnosis cluster_solutions Solutions cluster_secondary Secondary Diagnosis start Low Yield of 1,4-Oxazepane & Significant Precipitate (Polymer) conc Is Reaction Concentration High? (e.g., > 0.05 M) start->conc dilute Implement High Dilution: 1. Increase Solvent Volume 2. Use Syringe Pump for Slow Addition conc->dilute Yes harsh Are Reaction Conditions Harsh? (Strong Acid/Base, High Temp) conc->harsh No end Successful 1,4-Oxazepane Synthesis dilute->end Problem Solved conditions Optimize Reaction Conditions: - Use milder acid/base - Lower reaction temperature - Ensure anhydrous conditions conditions->end Problem Solved harsh->dilute No (Re-evaluate concentration) harsh->conditions Yes

Troubleshooting workflow for polymerization.
Competing Reaction Pathways

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Favoring Pathway A Linear Precursor (Molecule A) Cyclic 1,4-Oxazepane A->Cyclic Intramolecular Cyclization Polymer Polymer Chain (A-B) A->Polymer Intermolecular Polymerization Low_Conc • Low Concentration • Slow Addition High_Conc • High Concentration B Linear Precursor (Molecule B) B->Polymer Intermolecular Polymerization

Competition between cyclization and polymerization.

Technical Support Center: Optimizing High-Dilution Conditions for Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing high-dilution macrocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of macrocycle synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during macrocyclization experiments under high-dilution conditions.

Issue 1: Low Yield of the Desired Macrocycle

  • Question: My macrocyclization reaction is resulting in a very low yield. What are the common causes and how can I improve it?

  • Answer: Low yields are a frequent challenge in macrocyclization and often stem from competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization.[1] Here is a breakdown of potential causes and solutions:

    • High Concentration: At high concentrations, the reactive ends of different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to polymers.[1]

      • Solution: Employ the high-dilution principle. This involves the slow addition of the linear precursor to a large volume of solvent, often using a syringe pump, to maintain a very low concentration of the precursor in the reaction vessel at all times.[1][2] This kinetically favors the intramolecular reaction.

    • Inappropriate Solvent: The choice of solvent can significantly impact the conformation of the linear precursor. A solvent that promotes a more folded or "pre-organized" conformation can bring the reactive ends closer, facilitating cyclization.[1]

      • Solution: Screen a variety of solvents. For peptide macrocyclization, solvents like DMF have been found to be effective.[1] The polarity of the solvent and its ability to form hydrogen bonds can influence the precursor's conformation.[3]

    • Unfavorable Reaction Temperature: Temperature can influence the reaction rate and the stability of the product.

      • Solution: Optimize the reaction temperature. While higher temperatures can sometimes improve yields for challenging sequences, they can also increase the risk of side reactions like epimerization.[4] It is advisable to screen a range of temperatures to find the optimal balance.[1]

    • Steric Hindrance: Bulky functional groups near the reaction sites can sterically hinder the cyclization.[4][5]

      • Solution: If possible, redesign the linear precursor to minimize steric hindrance at the cyclization points. For peptide macrocycles, avoiding N-alkylation or bulky side chains at the cyclization site can be beneficial.[5]

Issue 2: Formation of Oligomers and Polymers

  • Question: My reaction is producing a significant amount of linear and cyclic oligomers instead of the desired monomeric macrocycle. How can I prevent this?

  • Answer: The formation of oligomers is a classic indication that intermolecular reactions are outcompeting intramolecular cyclization.[1] The primary strategies to address this revolve around managing the concentration and conformation of the precursor.

    • High-Dilution is Key: Maintaining pseudo-dilution conditions is the most effective way to suppress oligomerization.[1][6] The goal is to ensure the concentration of the reactive precursor is so low that its reactive ends are more likely to find each other than to react with another molecule.[1]

    • On-Resin Cyclization: For solid-phase synthesis, performing the cyclization while the peptide is still attached to the resin can create a "pseudo-dilution" effect, as the individual peptide chains are isolated from each other.[4][7]

    • Template-Directed Synthesis: The use of a template (e.g., a metal ion) can pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby increasing the effective molarity for the intramolecular reaction.[6][8]

Issue 3: Difficulties in Purification

  • Question: I am struggling to purify my macrocyclic product from the reaction mixture. What are the best purification strategies?

  • Answer: The purification of macrocycles can be challenging due to their often similar polarity to oligomeric byproducts and unreacted starting material. A combination of techniques is often necessary.[1]

    • Chromatography:

      • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradient elution is often more effective than an isocratic elution for separating components with similar polarities.[1]

      • High-Performance Liquid Chromatography (HPLC): For more challenging separations and to obtain high purity, preparative reverse-phase HPLC is often employed, particularly for peptide macrocycles.[9]

    • Crystallization: If the macrocycle is crystalline, recrystallization can be a highly effective purification method.

    • Solvent Trituration: This involves washing the crude product with a solvent in which the desired macrocycle is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the "high-dilution principle"?

A1: The high-dilution principle is a strategy used in organic synthesis to favor intramolecular reactions, such as macrocyclization, over intermolecular reactions like polymerization.[2] By carrying out the reaction in a large volume of solvent, the concentration of the linear precursor is kept very low. This reduces the probability of two different molecules reacting with each other and increases the probability of the two ends of the same molecule reacting to form a cyclic product.[1][2] A common technique to achieve this is the slow addition of the reactant solution to the reaction vessel using a syringe pump.[2]

Q2: How do I choose the optimal concentration for my macrocyclization reaction?

A2: The optimal concentration is highly dependent on the specific substrate and reaction conditions. Generally, concentrations in the range of 0.1-10 mM are used for high-dilution macrocyclizations.[4][6] It is often necessary to perform a series of small-scale experiments at different concentrations to determine the optimal conditions for your specific system. For some peptide macrocyclizations, concentrations as low as 0.0005 M have been used.[5]

Q3: What is "pseudo-dilution" and how is it achieved?

A3: Pseudo-dilution refers to techniques that mimic the effects of high dilution without necessarily using extremely large volumes of solvent.[6][8] One common method is to perform the reaction on a solid support, where the reactive molecules are anchored and physically separated from each other, thus favoring intramolecular reactions.[4][7] Another approach is the slow, controlled addition of the reactants to the reaction mixture, ensuring that the concentration of the reactive species remains low at all times.[1][2]

Q4: Can catalysts be used to improve macrocyclization efficiency?

A4: Yes, catalysts can play a significant role in improving the efficiency of macrocyclization reactions, sometimes even allowing for reactions at higher concentrations.[8][10] For example, metal catalysts are used in ring-closing metathesis (RCM) and various cross-coupling reactions to form macrocycles.[8] Chiral catalysts can also promote macrocyclization by favoring specific transition states.[11][12]

Q5: I am performing a Ring-Closing Metathesis (RCM) reaction and observing side products. What are the common issues?

A5: Common side reactions in RCM for macrocyclization include the formation of dimers and oligomers, as well as isomerization of the double bond in the product.[1]

  • Dimerization/Oligomerization: This occurs when intermolecular metathesis competes with the intramolecular reaction. Strict adherence to high-dilution principles is crucial to minimize this.[1]

  • E/Z Isomerization: The choice of catalyst is critical in controlling the stereoselectivity of the double bond. Different generations of Grubbs or Hoveyda-Grubbs catalysts can favor the formation of either the E or Z isomer.[1]

  • Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst, leading to incomplete reaction. Ensure all reagents and solvents are of high purity and properly degassed.[1]

Data Presentation

Table 1: Effect of Concentration on Macrocyclization Yield

Precursor Concentration (mM)Reaction TypeSolventYield of Monomer (%)Yield of Dimer/Oligomer (%)Reference
50Peptide LactamizationTHF55High[6]
20Peptide LactamizationTHF73Moderate[6]
10Peptide LactamizationTHF65Low[6]
1Peptide LactamizationTHF60Negligible[6]
0.9Peptide CyclizationCHCl3/aq. NaHCO321Not specified[5]
0.5Peptide CyclizationN/AHighLow[5]

Table 2: Influence of Solvent on Macrocyclization

ReactionSolventTemperature (°C)Yield (%)Comments
Peptide CyclizationDMF25GoodPromotes favorable conformation
Peptide CyclizationDCM25ModerateLess polar, may not be ideal for all peptides
Peptide CyclizationTHF6673 (at 20mM)Good balance of solubility and reactivity
RCMToluene80HighCommon solvent for RCM
RCMBenzene80HighSimilar to toluene, but with higher toxicity

Experimental Protocols

Protocol 1: General High-Dilution Macrocyclization via Syringe Pump

This protocol describes a general setup for performing a macrocyclization reaction under high-dilution conditions using a syringe pump for slow addition.

Apparatus Setup:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (if heating is required), and a septum.

  • The entire apparatus is flame-dried under vacuum or dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas (e.g., nitrogen or argon).

  • A large volume of the appropriate dry and degassed solvent is added to the reaction flask.

  • The linear precursor is dissolved in a smaller volume of the same dry, degassed solvent and loaded into a gas-tight syringe.

  • The syringe is placed in a syringe pump, and a long needle is inserted through the septum into the reaction flask, with the tip of the needle below the solvent surface.

Procedure:

  • Begin stirring the solvent in the reaction flask. If the reaction requires heating, bring the solvent to the desired temperature.

  • Start the syringe pump to add the solution of the linear precursor to the reaction flask at a slow, controlled rate (e.g., 0.1-1.0 mL/hour). The slow addition is critical to maintain high-dilution conditions.

  • Once the addition is complete, allow the reaction to stir for an additional period to ensure completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using appropriate techniques such as column chromatography or preparative HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble and Dry Glassware start->setup 1. add_solvent Add Large Volume of Solvent to Flask setup->add_solvent 2. load_syringe Load Precursor Solution into Syringe add_solvent->load_syringe 3. start_addition Start Syringe Pump (Slow Addition) load_syringe->start_addition 4. reaction_stir Stir and Maintain Temperature start_addition->reaction_stir 5. monitor Monitor Reaction (TLC/LC-MS) reaction_stir->monitor 6. quench Quench Reaction monitor->quench 7. concentrate Remove Solvent quench->concentrate 8. purify Purify Product (Chromatography) concentrate->purify 9. end End purify->end 10.

Caption: High-dilution macrocyclization workflow.

troubleshooting_guide start Low Macrocyclization Yield check_oligomers Check for Oligomers/Polymers start->check_oligomers high_oligomers High Oligomer Formation check_oligomers->high_oligomers Yes low_conversion Low Conversion of Starting Material check_oligomers->low_conversion No solution_dilution Decrease Concentration (High Dilution) high_oligomers->solution_dilution solution_resin On-Resin Cyclization high_oligomers->solution_resin solution_solvent Optimize Solvent low_conversion->solution_solvent solution_temp Optimize Temperature low_conversion->solution_temp solution_sterics Redesign Precursor (Sterics) low_conversion->solution_sterics

Caption: Troubleshooting low macrocyclization yield.

References

Technical Support Center: Silica Gel Chromatography of Polar Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the silica gel chromatography of polar amines.

Troubleshooting Guide

Problem: My polar amine is streaking or tailing on the silica gel column.

This is the most common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong interaction leads to poor peak shape and, in some cases, irreversible adsorption of the compound.[1][2]

  • Step 1: Initial Assessment

    • Confirm Sample Purity: Is the streaking from a single compound or a mixture? High-resolution TLC or LC-MS can help verify this.

    • Check Sample Load: Overloading the column can lead to tailing. A general guideline is to load 1-5% of the silica gel weight with your sample.[3] Try reducing the sample amount.

  • Step 2: Mobile Phase Modification

    • Add a Basic Modifier: The most effective way to counteract the acidic silica is to add a small amount of a base to your eluent.[1][4] This deactivates the silanol groups by competing with your amine for these active sites.[1]

      • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-5% (v/v).[1][3]

      • Ammonia (NH₃): Often used as a 1-10% solution in methanol, which is then added to a solvent like dichloromethane (DCM).[1][5][6] This is particularly effective for very polar amines.

      • Pyridine: Can also be used as a competing base, but it is less common due to its strong odor and higher boiling point.[1]

  • Step 3: Consider Alternative Strategies

    • Adjust Mobile Phase pH: Using a higher pH mobile phase can help keep the amine in its neutral, un-ionized form, reducing its affinity for the acidic silica surface.[1]

    • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which reduces the acidity and provides a more inert surface for amine purification.[2][3][7]

      • Alumina: Can be a good alternative as it is available in basic or neutral forms, which are more suitable for acid-sensitive compounds.[8][9]

      • Reversed-Phase Chromatography (C18): In this mode, the stationary phase is non-polar, which avoids the issue of strong interactions with acidic silanol groups.[7][9][10]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Polar Amine Streaking check_purity 1. Assess Sample - Check Purity (TLC/LCMS) - Check Loading start->check_purity add_modifier 2. Modify Mobile Phase - Add Triethylamine (0.1-5%) - Add NH3/MeOH (1-10%) check_purity->add_modifier is_resolved Issue Resolved? add_modifier->is_resolved alternative_stationary_phase 3. Change Stationary Phase - Amine-functionalized Silica - Alumina (Basic/Neutral) - Reversed-Phase (C18) is_resolved->alternative_stationary_phase No end_success Success! is_resolved->end_success Yes non_chrom_purification 4. Consider Non-Chromatographic Purification (e.g., Acid-Base Extraction) alternative_stationary_phase->non_chrom_purification end_further_opt Further Optimization Needed non_chrom_purification->end_further_opt

Caption: A logical workflow for troubleshooting common issues in polar amine chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing and streaking for amines on silica gel?

The primary cause is the strong interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to strong ionic interactions that result in poor peak shape, streaking, and sometimes irreversible binding to the column.[1][2]

Amine Interaction with Silica Surface

AmineSilicaInteraction cluster_0 Unmodified Silica cluster_1 Silica with Basic Modifier Amine R-NH₂ (Basic Amine) Interaction Strong Ionic Interaction (Causes Streaking) Amine->Interaction attracts Silica Si-OH (Acidic Silanol) Interaction->Silica binds to Amine_mod R-NH₂ (Basic Amine) NoInteraction Reduced Interaction (Improved Peak Shape) Amine_mod->NoInteraction Silica_mod Si-OH Modifier Et₃N (Basic Modifier) Modifier->Silica_mod deactivates

Caption: Interaction of a basic amine with the silica surface and the effect of a basic modifier.

Q2: How does adding a basic modifier to the mobile phase prevent streaking?

Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, "deactivates" the acidic silanol groups on the silica surface.[1] The modifier, being a base, competes with the amine analyte for these acidic sites, thereby minimizing the strong interactions that cause streaking and leading to sharper peaks.[1]

Q3: Can I use an acidic modifier to prevent amine streaking?

While it may seem counterintuitive, adding an acid is generally not recommended for basic amines as it can protonate the amine, potentially increasing its interaction with the silica.[11] However, for some very specific separations, it might be employed. For basic compounds, adding a base is the standard and more effective practice.[1]

Q4: My polar amine is not moving from the baseline, even with a highly polar solvent system. What should I do?

This indicates a very strong interaction with the silica gel. Here are some steps to take:

  • Introduce a Basic Modifier: If you haven't already, add triethylamine or ammonia to your eluent. A common starting point for very polar amines is a mobile phase of dichloromethane with 5-10% of a 10% ammonia in methanol solution.[5][6]

  • Pre-treat the Silica Gel: You can "deactivate" the silica gel before packing the column. This can be done by making a slurry of the silica in your eluent containing the basic modifier and then packing the column.[12][13]

  • Switch to an Alternative Stationary Phase: For extremely polar amines, normal-phase silica may not be suitable. Consider using amine-functionalized silica, alumina, or reversed-phase chromatography.[7][9]

Q5: What are some good starting solvent systems for polar amine chromatography on silica gel?

A good starting point is often a mixture of a relatively non-polar solvent with a polar solvent. For polar amines, you will likely need a more polar system.

Solvent SystemPolarityTypical Use
Ethyl Acetate / HexaneMediumGeneral purpose, often with a basic modifier.[4][5][6]
Dichloromethane / MethanolHighEffective for more polar compounds.[4][5][6]
Dichloromethane / (Methanol + NH₄OH)Very HighFor highly polar amines that are strongly retained.[5][6]

Q6: How much basic modifier should I add to my eluent?

The optimal amount can vary, but here are some general guidelines. It is always best to optimize the concentration using TLC first.

ModifierTypical ConcentrationRecommended Use
Triethylamine (TEA)0.1 - 5% (v/v)[1][3]General-purpose base for neutralizing silica.
Ammonia (NH₃)1 - 10% of a stock solution (e.g., 10% NH₃ in MeOH) added to the mobile phase.[1]Effective for highly polar amines.

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine for Column Chromatography

Objective: To prepare a silica gel column that is less acidic for the purification of acid-sensitive or basic polar amines.[13]

Materials:

  • Silica gel

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Chromatography column

  • Sand

Procedure:

  • Prepare the Eluent with Modifier: Prepare your desired mobile phase and add triethylamine to a final concentration of 1-3% (v/v).[13]

  • Pack the Column: Pack the chromatography column with the silica gel using your standard procedure (slurry packing is recommended to ensure a homogenous packing).

  • Flush the Column: Pass at least two to four column volumes of the eluent containing triethylamine through the packed column.[12] Discard the eluent that passes through.

  • Equilibrate: The silica gel is now deactivated. You can proceed to run the column with the same eluent containing the TEA modifier or switch to your desired mobile phase for the separation.[13]

  • Load the Sample: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Begin the elution process, collecting fractions and monitoring by TLC.

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent or to ensure a very concentrated starting band.[14][15]

Materials:

  • Crude sample

  • Silica gel

  • A volatile solvent in which the sample is soluble (e.g., dichloromethane, acetone)

  • Rotary evaporator

Procedure:

  • Dissolve the Sample: Dissolve your crude sample in a suitable volatile solvent.

  • Add Silica Gel: Add dry silica gel to the solution. A general rule is to use about 10-20 times the mass of your sample.[14]

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator until you obtain a dry, free-flowing powder of your sample adsorbed onto the silica gel.[14]

  • Prepare the Column: Pack your chromatography column as usual and let the solvent drain to the level of the sand at the top.

  • Load the Dry Sample: Carefully add the silica gel with your adsorbed sample to the top of the column, creating a uniform layer.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer.

  • Elute: Carefully add your mobile phase and begin the elution.

References

Technical Support Center: Purification of 1,4-Oxazepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,4-oxazepane intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,4-oxazepane intermediates?

A1: The primary challenges in purifying 1,4-oxazepane derivatives stem from their inherent physicochemical properties. These compounds are often polar and can have significant water solubility, which complicates standard purification techniques like silica gel chromatography and extraction.[1] Key issues include low yields during ring formation, the formation of multiple products, and difficulties in removing unreacted starting materials and byproducts.[1]

Q2: What are the most common impurities encountered during the synthesis of 1,4-oxazepane intermediates?

A2: Common impurities can arise from several sources, including incomplete reactions, side reactions, and degradation. These may include unreacted linear precursors, dimers or polymers formed from intermolecular reactions, and diastereomers if chiral centers are present.[1] In sulfonylation reactions, for instance, di-sulfonylation of a primary amine to form a bis(sulfonyl)amine is a potential side reaction.[1]

Q3: How can I monitor the progress of the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification of 1,4-oxazepane intermediates. It helps in identifying the fractions containing the desired product and assessing their purity. Visualization can be achieved using methods like UV light (if the compounds are UV active), iodine vapor, or specific chemical stains such as potassium permanganate or p-anisaldehyde.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q4: What are the general stability considerations for 1,4-oxazepane intermediates during purification?

A4: 1,4-Oxazepane intermediates can be sensitive to harsh conditions. For example, N-protected derivatives, such as those with a Boc group, can be sensitive to acidic conditions.[2] Prolonged exposure to strong acids or bases, as well as high temperatures during recrystallization, should be avoided to prevent degradation.[2]

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Product Loss During Extraction Optimize the pH of the aqueous layer to ensure the 1,4-oxazepane intermediate is in a neutral state for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of organic solvent for better recovery.[2]
Incomplete Elution from Chromatography Column Gradually increase the polarity of the mobile phase towards the end of the elution to ensure all of the product is recovered from the column. Check for precipitation of the product on the column; if this occurs, a stronger solvent may be needed to redissolve and elute the compound.[2]
Inefficient Recrystallization Ensure the chosen solvent system has a significant difference in solubility for the product at high and low temperatures. Use a minimal amount of hot solvent to dissolve the crude product to maximize yield. Cool the solution slowly to promote crystal formation over amorphous precipitation.[2]
Problem 2: Tailing of Peaks During Silica Gel Chromatography
Possible Cause Suggested Solution
Interaction with Acidic Silica The basic nature of the amine functionality in 1,4-oxazepane intermediates can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing.[1] Add a small amount of a basic modifier, such as triethylamine (0.5-1.0% v/v) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[1]
Inappropriate Mobile Phase Polarity The polarity of the mobile phase may not be optimal for the compound. Screen a range of solvent systems with varying polarities using TLC to identify the optimal mobile phase for good separation and peak shape.
Problem 3: Presence of Multiple Spots on TLC/Peaks in HPLC After Purification
Possible Cause Suggested Solution
Co-eluting Impurities The chosen chromatography conditions may not be sufficient to separate the desired product from impurities with similar polarities. Optimize the mobile phase composition, consider using a different stationary phase (e.g., alumina or a bonded phase), or employ a gradient elution.[2]
Formation of Diastereomers If new stereocenters are formed during the synthesis, diastereomeric impurities may be present. These can be challenging to separate. Consider using chiral chromatography for separation.
Product Degradation The product may be degrading during the purification process. Use milder purification conditions, such as lower temperatures and avoiding harsh pH.[2]

Data Presentation

Table 1: Illustrative Purification Data for 1,4-Oxazepane Derivatives
CompoundPurification MethodCrude Purity (%)Final Purity (%)Overall Yield (%)Reference
4,5,6,7-tetrahydro-1,4-oxazepine-5-carboxylic acidTFA cleavage from resin87>95 (after workup)74[3]
Tosyl-protected 1,4-oxazepaneTFA/Et3SiH cleavage from resin73Not SpecifiedNot Specified[3]
C2 R isomer of a tosyl-protected 1,4-oxazepaneRP-HPLCMixture of diastereomers>9818[3]
N-Boc protected amino acidCrystallizationNot Specified>99Variable

Note: The data presented are illustrative and may vary depending on the specific substrate and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a 1,4-Oxazepane Intermediate
  • Column Preparation: Select an appropriately sized silica gel column (230-400 mesh) based on the amount of crude material (typically a 50-100:1 ratio of silica to crude material by weight). Pack the column as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude 1,4-oxazepane intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For basic intermediates, consider adding 0.5-1.0% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: General Procedure for Recrystallization of a 1,4-Oxazepane Intermediate
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This is typically determined by small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat briefly. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask or adding a seed crystal can help initiate crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2][4][5]

Visualizations

Purification_Workflow General Purification Workflow for 1,4-Oxazepane Intermediates crude Crude 1,4-Oxazepane Intermediate extraction Aqueous Workup / Extraction crude->extraction Dissolve in organic solvent chromatography Silica Gel Chromatography extraction->chromatography Concentrated Organic Layer recrystallization Recrystallization chromatography->recrystallization Combined Pure Fractions pure_product Pure 1,4-Oxazepane Intermediate chromatography->pure_product If sufficiently pure recrystallization->pure_product Dried Crystals

Caption: General purification workflow for 1,4-oxazepane intermediates.

Low_Yield_Troubleshooting Troubleshooting Decision Tree for Low Purification Yield start Low Yield After Purification check_extraction Check Extraction Efficiency start->check_extraction check_chromatography Check Chromatography Elution check_extraction->check_chromatography No optimize_ph Optimize pH of Aqueous Layer check_extraction->optimize_ph Product in aqueous layer? check_recrystallization Check Recrystallization Mother Liquor check_chromatography->check_recrystallization No increase_polarity Increase Final Mobile Phase Polarity check_chromatography->increase_polarity Product left on column? rescreen_solvents Re-screen Recrystallization Solvents check_recrystallization->rescreen_solvents Product in mother liquor? multiple_extractions Perform Multiple Extractions optimize_ph->multiple_extractions end Improved Yield multiple_extractions->end check_precipitation Check for On-Column Precipitation increase_polarity->check_precipitation check_precipitation->end minimize_hot_solvent Minimize Hot Solvent Volume rescreen_solvents->minimize_hot_solvent minimize_hot_solvent->end

Caption: Troubleshooting decision tree for low purification yield.

Impurity_Identification_Logic Logical Flow for Impurity Identification start Impurity Detected (TLC/HPLC) lcms Analyze by LC-MS start->lcms nmr Analyze by NMR (1H, 13C) lcms->nmr Obtain Molecular Weight characterize Characterize Impurity Structure nmr->characterize Obtain Structural Information compare Compare with Known Side Products characterize->compare deduce Deduce Formation Pathway compare->deduce Match Found? compare->deduce No Match optimize Optimize Reaction/Purification Conditions deduce->optimize

References

Selective cleavage of Boc group in the presence of other protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

Issue 1: Incomplete Boc Deprotection

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What could be the cause and how can I resolve this?

Answer: Incomplete deprotection is a common issue that can arise from several factors. Here are the most likely causes and their solutions:

  • Insufficient Acid: The amount of acid might be inadequate, especially if your substrate contains basic functional groups that can neutralize the acid.[1]

    • Solution: Increase the equivalents of the acid (e.g., use a higher concentration of TFA in DCM) or switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[2][3]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can significantly slow down the reaction rate.[2]

    • Solution: Increase the reaction time and/or gently warm the reaction mixture. For highly hindered substrates, using a stronger acid system may be necessary.[2]

  • Short Reaction Time: While many Boc deprotections are rapid, some electronically deactivated or sterically hindered substrates require longer reaction times.[1]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS and allow it to proceed until all the starting material has been consumed.[1]

  • (For Solid-Phase Synthesis) Poor Resin Swelling: If the resin is not properly swelled, the acidic reagent cannot efficiently access all the reaction sites.[2]

    • Solution: Ensure the chosen solvent effectively swells the resin. Pre-swelling the resin in the reaction solvent before adding the deprotection reagent is recommended.

Issue 2: Formation of Unexpected Side Products (+56 Da mass shift)

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my product +56 Da. What is this side product and how can I prevent its formation?

Answer: This common side product results from tert-butylation. The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[2][4][5] This electrophile can attack nucleophilic sites on your molecule, leading to the addition of a tert-butyl group (+56 Da).[2][5]

Commonly Affected Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys) & Tyrosine (Tyr): The thiol and activated phenolic groups are also strong nucleophiles that can be alkylated.[2]

Solution: Use of Scavengers The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive or in much higher concentration than the sensitive residues, allowing them to trap the tert-butyl cation before it can react with your substrate.[2][3]

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES) / Triisopropylsilane (TIPS) General purpose, very effective1-5% (v/v)
Thioanisole Tryptophan, Methionine1-5% (v/v)
Water General purpose1-5% (v/v)
Anisole / Thiophenol General purpose1-5% (v/v)
Issue 3: Degradation of Other Acid-Sensitive Functional Groups

Question: My substrate contains other acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers) that are being cleaved along with the Boc group. How can I achieve selective deprotection?

Answer: This is a classic selectivity challenge. The Boc group is generally one of the most acid-sensitive protecting groups, but achieving perfect selectivity requires careful tuning of reaction conditions.[5] If standard strong acid conditions (TFA/DCM) are not selective, consider the following milder alternatives:

  • Milder Protic Acids: Reagents like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective for Boc removal while leaving other, more robust acid-labile groups intact.[3][6]

  • Lewis Acids: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI) in acetonitrile can be highly effective and selective.[3][7] TMSI is particularly advantageous for water-soluble compounds as it can allow for direct product isolation without an aqueous workup.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent (e.g., boiling water, methanol, or 2,2,2-trifluoroethanol) can induce deprotection without any acid catalyst.[3][8][9] This "green" method is excellent for highly acid-sensitive substrates.[8][9]

  • Other Non-Acidic Methods: For extremely sensitive molecules, methods using oxalyl chloride in methanol have been reported to be mild and effective.[3][8][10][11][12]

Troubleshooting_Workflow start Boc Deprotection Issue issue_incomplete Incomplete Reaction? start->issue_incomplete issue_side_product Side Product (+56 Da)? issue_incomplete->issue_side_product No solution_incomplete Increase Acid Conc. Increase Reaction Time Use Stronger Acid issue_incomplete->solution_incomplete Yes issue_degradation Other Groups Cleaved? issue_side_product->issue_degradation No solution_side_product Add Scavengers: - Triisopropylsilane (TIPS) - Thioanisole - Water issue_side_product->solution_side_product Yes solution_degradation Switch to Milder Conditions: - Lewis Acids (ZnBr2, TMSI) - Milder Protic Acids (pTSA) - Thermal Deprotection issue_degradation->solution_degradation Yes end Successful Deprotection issue_degradation->end No solution_incomplete->end solution_side_product->end solution_degradation->end

Caption: A troubleshooting workflow for common Boc deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection? A1: The most common method involves treating the Boc-protected amine with a strong acid in an anhydrous organic solvent.[1] The typical reagent is a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][13] Another widely used system is 4M hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[1][13] These reactions are usually fast and are conducted at room temperature.[1][7]

Q2: How does the acid-catalyzed Boc deprotection mechanism work? A2: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[14][15]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2][14][15]

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][14][15]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][4][14][15] The liberated amine is then protonated by the excess acid to form an amine salt.[14][15]

Q3: Is the Boc group stable to basic and reductive conditions? A3: Yes. The Boc group is prized for its stability under a broad range of conditions, including most bases, nucleophiles, and catalytic hydrogenation (e.g., H₂/Pd-C).[4][6][16] This stability is the foundation of its use in orthogonal protection strategies.[4][6][15][17]

Q4: What does "orthogonal protection" mean in the context of the Boc group? A4: Orthogonality means that two different protecting groups can be removed selectively, one in the presence of the other, by using non-interfering reaction conditions.[17][18][19] The acid-labile Boc group forms orthogonal pairs with groups that are removed under different conditions.[4][17]

Orthogonal_Protecting_Groups cluster_deprotection Deprotection Conditions cluster_groups Orthogonal Protecting Groups Boc Boc Group Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Boc->Hydrogenolysis Stable Metal Transition Metal (e.g., Pd(0)) Fmoc Fmoc Group Fmoc->Acid Stable Fmoc->Base Cleaved by Cbz Cbz (Z) Group Cbz->Hydrogenolysis Cleaved by Alloc Alloc Group Alloc->Metal Cleaved by

Caption: Orthogonality of Boc with other common amine protecting groups.

Q5: How do I choose between a Boc and an Fmoc strategy for peptide synthesis? A5: The choice depends on the specific peptide sequence and the desired final product.

  • Boc Strategy: Uses an acid-labile Boc group for Nα-protection and often benzyl-based side-chain protection. It is considered robust and can be better for long or hydrophobic sequences prone to aggregation.[18][20]

  • Fmoc Strategy: Uses a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based side-chain protection. This is a fully orthogonal system that uses milder overall conditions, making it ideal for synthesizing peptides with sensitive modifications.[18][20][]

Quantitative Data Summary

Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTMost common method; requires caution with acid-sensitive groups.[13][14]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane0.5 - 4 hoursRoom Temp.Potent alternative to TFA; dioxane is a suspected carcinogen.[13][22]
Formic Acid 88-98% (neat)Neat or in DCM1 - 16 hoursRoom Temp.Milder than TFA, useful for some sensitive substrates.[13]
p-Toluenesulfonic Acid (pTSA) Catalytic to StoichiometricDCM or Acetonitrile10 min - 2 hoursRoom Temp.Milder protic acid, can offer better selectivity.[13][23]
Aqueous Phosphoric Acid 85%Tetrahydrofuran (THF)VariesRoom Temp.Environmentally benign and mild reagent.[6]
Table 2: Alternative & Mild Conditions for Boc Deprotection of Sensitive Substrates
Method/ReagentConditionsTypical TimeYield (%)Notes
Thermal (Boiling Water) Water, 100°C10 min - 2 hQuantitative"Green" and catalyst-free; ideal for thermally stable, acid-sensitive substrates.[8][9]
Zinc Bromide (ZnBr₂) 2-3 equiv. in DCMOvernightGood-ExcellentMild Lewis acid condition.[7]
Trimethylsilyl Iodide (TMSI) 1.2-1.5 equiv. in DCM or ACNVariesGood-ExcellentMild and efficient, avoids aqueous workup.[3][7]
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂, MeOH1 - 4 h>70% (up to 90%)Mild, non-acidic protocol tolerant of many functional groups.[8][10][11][12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM (Solution-Phase)

This protocol is a standard and effective method for routine Boc deprotection.[13][14]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typical concentration 0.1-0.5 M) in a round-bottom flask.[14][24]

  • Addition of TFA: Cool the solution to 0°C in an ice bath.[13][14][24] Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is effective for many substrates.[24]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[14][24]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. The deprotected amine product is typically more polar (lower Rf).[3][13]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. To aid in the removal of residual TFA, co-evaporate with toluene (2-3 times).[13][24] b. The crude product is the TFA salt of the amine. To obtain the free amine, redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[14][24] c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[1][14]

Experimental_Workflow start Start dissolve 1. Dissolve Boc-Amine in anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) dropwise cool->add_tfa react 4. Stir at RT (0.5 - 4h) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Work-up: - Evaporate Solvent/TFA - Basic Wash (NaHCO₃) - Dry and Concentrate monitor->workup Complete end Free Amine Product workup->end

References

Navigating Scalability in 1,4-Oxazepane Production: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1,4-oxazepane derivatives presents a promising avenue for novel therapeutics. However, transitioning from bench-scale synthesis to larger-scale production is often fraught with challenges that can impede progress and increase costs. This technical support center provides troubleshooting guides and frequently asked questions to directly address common issues encountered during the scale-up of 1,4-oxazepane production, ensuring a smoother and more efficient workflow.

Troubleshooting Guide: Overcoming Common Hurdles

This section offers solutions to specific problems that may arise during the synthesis and purification of 1,4-oxazepanes on a larger scale.

Issue 1: Low Yields in Ring Formation

  • Question: My reaction to form the 1,4-oxazepane ring is resulting in a low yield of the desired product as I scale up. What are the potential causes and how can I address them?

  • Answer: Low yields during the cyclization step are a frequent challenge, often due to competing intermolecular reactions that lead to polymerization instead of the desired intramolecular ring closure.[1] To favor the formation of the seven-membered ring, it is crucial to maintain high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

    Another critical factor is the choice of synthetic route and the reactivity of the starting materials. For instance, in a synthesis involving the alkylation of an amino alcohol derivative, the selection of an appropriate base and solvent system can significantly impact the yield. Steric hindrance in the starting material can also impede the cyclization process. If you are employing a method such as the reaction of a Schiff base with an anhydride, ensure that your starting materials are of high purity and the reaction is conducted under strictly anhydrous conditions.[1]

Issue 2: Difficulties in Purification

  • Question: I am struggling with the purification of my 1,4-oxazepane derivative at a larger scale. What purification strategies are recommended?

  • Answer: The purification of 1,4-oxazepane derivatives can be challenging due to their polarity and potential for water solubility.[1] Standard silica gel chromatography is a commonly used method, but the choice of the eluent system is critical for successful separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane or ethyl acetate, is often effective. To prevent tailing of the amine on the silica gel, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can be beneficial.[1]

    If the compound is sufficiently volatile, distillation under reduced pressure may be a viable option. Alternatively, if your precursor is a salt, recrystallization from a suitable solvent system can be a highly effective method for purification.[1]

Issue 3: Incomplete Reactions

  • Question: The sulfonylation of my 6-amino-1,4-oxazepane precursor is not proceeding to completion. What reaction conditions should I optimize?

  • Answer: Incomplete sulfonylation is a common issue that can often be attributed to the reduced nucleophilicity of the amine or the occurrence of side reactions. The choice of the sulfonylating agent and the base is of utmost importance. While sulfonyl chlorides are common reagents for this transformation, their sensitivity to moisture requires all reactions to be carried out under anhydrous conditions.

    To optimize the reaction, consider the following:

    • Base Selection: Employ a non-nucleophilic base like triethylamine or pyridine.[1]

    • Temperature Control: While some sulfonylation reactions proceed at room temperature, others may require gentle heating. It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal temperature, as excessive heat can lead to decomposition.[1]

    • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reactants and, consequently, the reaction rate.[1]

Issue 4: Formation of Multiple Byproducts

  • Question: I am observing the formation of multiple products in my reaction. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of multiple products can often be traced back to several side reactions. A common issue is the di-sulfonylation of a primary amine, which leads to the formation of a bis(sulfonyl)amine. To mitigate this, it is important to carefully control the stoichiometry of the sulfonyl chloride and to add it slowly to the reaction mixture.[1]

    Another potential side reaction is the reaction of the sulfonyl chloride with other nucleophilic groups present in the molecule. If your 1,4-oxazepane precursor contains other sensitive functional groups, the use of appropriate protecting groups should be considered.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for a successful Ring-Closing Metathesis (RCM) reaction to form a 1,4-oxazepane ring?

A1: For a successful RCM reaction, several parameters need to be carefully controlled:

  • Catalyst Choice: The selection of the Grubbs or Hoveyda-Grubbs catalyst is crucial and is substrate-dependent. Second-generation catalysts are generally more robust and efficient.[1]

  • Solvent: Anhydrous and degassed solvents are necessary to prevent catalyst deactivation.

  • Concentration: As with other cyclization reactions, maintaining high dilution is key to favor the intramolecular RCM over intermolecular oligomerization.

Q2: How can I effectively monitor the progress of my 1,4-oxazepane synthesis?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for monitoring the progress of the reaction.[1] TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of products. LC-MS offers more detailed information, allowing for the identification of intermediates and byproducts by their mass-to-charge ratio.

Q3: What are the primary safety precautions to consider during the large-scale production of 1,4-oxazepanes?

A3: Safety should always be a top priority. When working with sulfonyl chlorides, it is important to remember that they are sensitive to moisture and can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1] Therefore, all reactions should be conducted under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.[1] When handling flammable solvents, ensure that there are no nearby ignition sources and that the work area is properly grounded. For high-potency compounds, containment strategies such as using isolators for weighing and handling dry powders are essential to minimize exposure.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Generic 1,4-Oxazepane Synthesis via Alkylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802445
2Cs₂CO₃Acetonitrile801865
3NaHTHF651275
4K₂CO₃DMF1001255
5Cs₂CO₃DMF100880

Table 2: Solvent Effects on a Generic N-Acylation of 1,4-Oxazepane

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideTriethylamineDichloromethane295
2Benzoyl chloridePyridineDichloromethane492
3Acetic anhydrideNoneAcetic acid188

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of 6-Amino-1,4-Oxazepane

  • Dissolve the 6-amino-1,4-oxazepane precursor (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (at a concentration of 0.2 M) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or pyridine (2.0-3.0 eq), to the solution.[1]

  • Slowly add the desired sulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-oxazepane derivative.[1]

Protocol 2: General Work-up Procedure for a 1,4-Oxazepane Ring Formation Reaction

  • Upon completion of the reaction (as monitored by TLC or LC-MS), dilute the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer sequentially with water, a dilute aqueous solution of HCl (if a basic workup is appropriate), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by either silica gel column chromatography or recrystallization to obtain the pure 1,4-oxazepane derivative.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials reaction Ring Formation Reaction (High Dilution) start->reaction monitoring1 Reaction Monitoring (TLC, LC-MS) reaction->monitoring1 workup Reaction Work-up monitoring1->workup Reaction Complete crude Crude Product workup->crude purification Purification (Chromatography/Recrystallization) crude->purification monitoring2 Purity Analysis (TLC, LC-MS, NMR) purification->monitoring2 final_product Pure 1,4-Oxazepane monitoring2->final_product Purity Confirmed

Caption: A typical experimental workflow for the synthesis and purification of 1,4-oxazepane.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Ring Formation cause1 Intermolecular Polymerization issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Steric Hindrance issue->cause3 cause4 Impure Starting Materials issue->cause4 solution1 Implement High Dilution Conditions (Slow Addition) cause1->solution1 solution2 Optimize Base, Solvent, and Temperature cause2->solution2 solution3 Select Alternative Precursors cause3->solution3 solution4 Ensure High Purity of Reactants cause4->solution4

Caption: Troubleshooting logic for addressing low yields in 1,4-oxazepane ring formation.

References

Technical Support Center: Synthesis of Boc-Protected Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Boc-protected heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Boc protection reaction?

The primary impurities encountered are unreacted di-tert-butyl dicarbonate (Boc-anhydride) and the main byproduct, tert-butanol.[1][2] Other potential impurities can arise from side reactions, such as the formation of di-Boc protected primary amines (R-N(Boc)₂) and urea derivatives, especially when a catalyst like 4-(dimethylamino)pyridine (DMAP) is used or at elevated temperatures.[1][3]

Q2: How can I detect the presence of unreacted Boc-anhydride?

Unreacted Boc-anhydride can be identified by its characteristic singlet peak in ¹H NMR spectroscopy.[4] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains.[4]

Q3: What are common side reactions during Boc protection and how can they be minimized?

Common side reactions include:

  • Di-Boc Protection: This occurs when a primary amine reacts with two equivalents of Boc-anhydride. To avoid this, use a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents) and monitor the reaction closely.[1]

  • Urea Formation: This can happen at higher temperatures through the formation of an isocyanate intermediate that reacts with another amine molecule.[1][3] Running the reaction at room temperature or below can minimize this.

  • O-Boc Protection: In molecules containing both amine and hydroxyl groups, the hydroxyl group can also be protected. To favor N-protection, conduct the reaction at room temperature or 0°C without a strong base.[1]

Q4: Can the Boc protecting group be cleaved during workup or purification?

Yes, the Boc group is sensitive to acidic conditions.[3] The use of strong acids during aqueous workup can lead to premature deprotection. It is advisable to use neutral or basic washes.[5] During column chromatography, the silica gel can be slightly acidic, potentially causing some degradation of acid-sensitive Boc-protected compounds. This can be mitigated by neutralizing the silica gel with a base like triethylamine before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of Boc-protected heterocycles.

Problem 1: Presence of Excess Boc-Anhydride in the Final Product.

  • Cause: Use of excess Boc-anhydride to drive the reaction to completion.

  • Solutions:

    • Chemical Quenching: React the excess Boc-anhydride with a nucleophilic amine like imidazole, which forms a water-soluble byproduct that can be removed with a dilute acid wash.[5][6][7]

    • Aqueous Workup: Vigorously wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze the remaining Boc-anhydride.[5][7]

    • Evaporation/High Vacuum: For non-volatile products, unreacted Boc-anhydride and tert-butanol can often be removed by rotary evaporation or under a high vacuum.[5][8]

    • Flash Column Chromatography: This is an effective method for removing both Boc-anhydride and other impurities.[5]

Problem 2: Presence of tert-Butanol in the Final Product.

  • Cause: tert-Butanol is a byproduct of the Boc protection reaction.

  • Solutions:

    • Aqueous Workup: tert-Butanol is soluble in water and can be removed by washing the organic layer with water or brine.

    • Evaporation/High Vacuum: Due to its volatility, tert-butanol can be removed by rotary evaporation or by leaving the product under high vacuum.[5][8]

Problem 3: Formation of Multiple Products.

  • Cause: Di-Boc protection of a primary amine or protection of other functional groups.

  • Solutions:

    • Control Stoichiometry: Use close to a 1:1 molar ratio of the amine to Boc-anhydride.[1]

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]

    • Catalyst Choice: Avoid using DMAP if di-Boc formation is a significant issue, or use it in catalytic amounts (0.1-0.2 equivalents).[1]

Data Presentation

Table 1: Comparison of Methods for Removing Excess Di-tert-butyl Dicarbonate

MethodReagent/ConditionAdvantageDisadvantage
Chemical Quenching Imidazole, followed by dilute HCl washEfficient for forming a water-soluble byproduct.[5][6]Requires an additional acidic wash which might affect acid-sensitive products.[5]
Aqueous Workup Saturated NaHCO₃ solutionSimple and effective for hydrolyzing Boc-anhydride.[5]May not be sufficient for complete removal in all cases.
Evaporation Rotary Evaporation / High VacuumGood for volatile impurities and non-volatile products.[5][8]Ineffective for non-volatile impurities or volatile products.
Chromatography Flash Column ChromatographyHighly effective for separating a wide range of impurities.[5]Can be time-consuming and requires solvent usage.
Scavenger Resins Polymer-supported trisamine (PS-Trisamine)High removal efficiency and simple filtration workup.[9]Higher cost compared to simple reagents.

Experimental Protocols

Protocol 1: Chemical Quenching of Excess Boc-Anhydride with Imidazole

  • After the Boc protection reaction is complete (as monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[5]

  • Stir the mixture at room temperature for 1-2 hours.[5]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with a dilute aqueous HCl solution (e.g., 0.5 M) to remove the Boc-imidazole adduct and any remaining imidazole.[5][6]

  • Wash the organic layer with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

Protocol 2: Standard Aqueous Workup

  • Upon completion of the reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[5]

  • Load the adsorbed product onto the column.[5]

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC to isolate the pure Boc-protected heterocycle.[5]

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Workup & Purification start Start: Dissolve Heterocycle and Base in Solvent add_boc Add Di-tert-butyl Dicarbonate start->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Excess (Boc)₂O (e.g., with Imidazole) monitor->quench extract Aqueous Extraction (e.g., NaHCO₃ wash) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End: Pure Boc-Protected Heterocycle purify->end troubleshooting_guide start Problem: Impurities in Boc-Protected Product impurity_type What is the main impurity? start->impurity_type boc_anhydride Excess (Boc)₂O impurity_type->boc_anhydride Unreacted Reagent tert_butanol tert-Butanol impurity_type->tert_butanol Byproduct side_products Other Side Products (e.g., Di-Boc) impurity_type->side_products Side Reaction solution_boc Solution: - Chemical Quenching (Imidazole) - Vigorous NaHCO₃ wash - High Vacuum - Column Chromatography boc_anhydride->solution_boc solution_tbuoh Solution: - Aqueous Wash (Water/Brine) - High Vacuum tert_butanol->solution_tbuoh solution_side Solution: - Adjust Stoichiometry - Lower Reaction Temperature - Avoid/Reduce DMAP - Column Chromatography side_products->solution_side

References

Stability issues of 1,4-oxazepane ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 1,4-oxazepane ring under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,4-oxazepane ring in general?

A1: The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both an ether and a secondary amine functionality. Generally, this ring system is considered to be relatively stable, particularly when compared to its isomer, the 1,3-oxazepane ring, which contains a more labile aminal linkage.[1] However, the stability of a 1,4-oxazepane-containing molecule is highly dependent on the specific substituents on the ring and the experimental conditions, such as pH, temperature, and the presence of other reactive species.

Q2: What are the primary degradation pathways for the 1,4-oxazepane ring under acidic or basic conditions?

A2: Under harsh acidic or basic conditions, the 1,4-oxazepane ring can be susceptible to degradation.[2]

  • Acidic Conditions: The ether linkage is the more susceptible functionality to acid-catalyzed hydrolysis. Protonation of the ether oxygen makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to ring opening.[2]

  • Basic Conditions: While the ether bond is generally stable to bases, the secondary amine functionality can undergo various base-mediated reactions. The specific degradation pathway will depend on the nature of the substituents and the reaction conditions.

Q3: At what pH range should I be concerned about the stability of my 1,4-oxazepane-containing compound?

A3: Significant degradation of some 1,4-oxazepane derivatives has been observed in acidic solutions with a pH below 4.[2] Under harsh basic conditions, the ring can also be compromised. It is recommended to perform preliminary stability studies if your experimental conditions fall outside the pH range of 4-9.

Q4: Are there any known biological signaling pathways involving compounds with a 1,4-oxazepane ring?

A4: Yes, derivatives of 1,4-oxazepane have been identified as pharmacologically active agents that interact with specific biological pathways. Notably, they have been developed as:

  • Dopamine D4 Receptor Ligands: Certain 2,4-disubstituted 1,4-oxazepanes show selectivity for the dopamine D4 receptor, suggesting their potential use as antipsychotic agents.

  • Monoamine Reuptake Inhibitors: Other 1,4-oxazepane derivatives have been found to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] This mechanism of action is central to the therapeutic effect of many antidepressant and anxiolytic drugs.[3]

Troubleshooting Guides

Issue 1: Unexpected loss of my 1,4-oxazepane-containing compound during an experiment in acidic media.
  • Symptoms:

    • Low recovery of the starting material.

    • Appearance of one or more new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

    • Inconsistent results in replicate experiments.

  • Possible Cause:

    • Acid-catalyzed hydrolysis of the 1,4-oxazepane ring, leading to ring-opened products.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, try to work at a pH above 4.

    • Temperature Control: Perform your experiment at a lower temperature to reduce the rate of potential degradation.

    • Buffer Selection: Ensure you are using a suitable buffer for your target pH and that the buffer components themselves are not catalyzing the degradation.

    • Conduct a Forced Degradation Study: To confirm if your compound is degrading, perform a forced degradation study under your experimental acidic conditions. This will help you to identify the degradation products and understand the stability limits of your molecule.

Issue 2: My reaction to modify the nitrogen of the 1,4-oxazepane ring under basic conditions is giving low yields and multiple products.
  • Symptoms:

    • Incomplete conversion of the starting material.

    • Formation of multiple, unexpected side products.

    • Difficulty in purifying the desired product.

  • Possible Cause:

    • The secondary amine of the 1,4-oxazepane ring can undergo side reactions under basic conditions, especially in the presence of strong bases or electrophiles.

  • Troubleshooting Steps:

    • Choice of Base: Consider using a milder, non-nucleophilic base. The choice of base is critical to avoid unwanted side reactions.

    • Solvent Selection: The polarity and nature of the solvent can influence the reaction pathway. Experiment with different solvents to optimize the reaction.

    • Protecting Groups: If your molecule contains other sensitive functional groups, consider using appropriate protecting groups to prevent side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to identify the optimal reaction time and minimize the formation of degradation products.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., pH-rate profiles, degradation rate constants) for the parent 1,4-oxazepane ring. The stability of a given derivative is highly dependent on its substitution pattern and the presence of other functional groups. Therefore, it is crucial to experimentally determine the stability of your specific compound under your experimental conditions. The following table provides a qualitative summary of the expected stability based on the general chemical properties of the ether and secondary amine functionalities within the ring.

ConditionFunctional GroupExpected StabilityPotential Degradation Pathway
Acidic (pH < 4) EtherSusceptibleAcid-catalyzed hydrolysis (ring opening)
Secondary AmineGenerally Stable (protonated)-
Neutral (pH ~7) EtherGenerally Stable-
Secondary AmineGenerally Stable-
Basic (pH > 9) EtherGenerally Stable-
Secondary AminePotentially ReactiveVarious base-mediated reactions

Experimental Protocols

Protocol for a Forced Degradation Study of a 1,4-Oxazepane Derivative

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a 1,4-oxazepane-containing compound under various stress conditions, as recommended by ICH guidelines.[5][6][7][8]

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the 1,4-oxazepane derivative. This information is crucial for the development of stability-indicating analytical methods.

Materials:

  • Your 1,4-oxazepane derivative (drug substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • A suitable HPLC column (e.g., C18)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of HCl.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light. Take samples at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in an oven at an elevated temperature (e.g., 60 °C or 80 °C).

    • Take samples at different time points and prepare solutions for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare them to a control sample kept in the dark.

  • HPLC Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

    • Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.

Data Analysis:

  • Calculate the percentage of degradation of your compound under each stress condition.

  • Identify the major degradation products and propose potential degradation pathways.

  • This data will be essential for validating your analytical method as "stability-indicating."

Visualizations

Acid_Catalyzed_Ring_Opening Oxazepane 1,4-Oxazepane Ring Protonated_Ether Protonated Ether Intermediate Oxazepane->Protonated_Ether H⁺ (Acidic Conditions, pH < 4) Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O) Protonated_Ether->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product

Caption: Proposed mechanism for the acid-catalyzed degradation of the 1,4-oxazepane ring.

Dopamine_D4_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Oxazepane_Ligand 1,4-Oxazepane Derivative (Ligand) Oxazepane_Ligand->D4_Receptor Binds to

Caption: Simplified signaling pathway of the Dopamine D4 receptor, a target for some 1,4-oxazepane derivatives.[9][10][11][12]

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine_Transporter Monoamine Transporter (e.g., SERT, NET, DAT) Reuptake Reuptake Reuptake->Monoamine_Transporter Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Oxazepane_Inhibitor 1,4-Oxazepane Derivative (Reuptake Inhibitor) Oxazepane_Inhibitor->Monoamine_Transporter Blocks

Caption: Mechanism of action for 1,4-oxazepane derivatives that act as monoamine reuptake inhibitors.[3][4][13][14][15]

References

Validation & Comparative

Comparative Analysis of NMR Data for N-Boc Protected Oxazepane Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic building block relevant in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a 1,4-oxazepane ring, a chiral center at the 2-position, a hydroxymethyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Accurate structural confirmation using NMR spectroscopy is a critical step in its synthesis and application.

Due to the frequent presence of rotational isomers (rotamers) in N-Boc protected amines, the NMR spectra of such compounds can exhibit signal broadening or duplication, which complicates direct interpretation.[3] A comparative analysis with known, structurally similar compounds is therefore highly beneficial.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for representative N-Boc protected heterocyclic compounds. This data can be used to predict the expected chemical shifts for this compound.

Table 1: ¹H NMR Data for Comparative N-Boc Protected Heterocyclic Compounds

CompoundSolventProton AssignmentChemical Shift (δ, ppm)
(S)-1-Boc-azepane-2-carboxylic acid[4]CDCl₃-(No specific assignments available in search results)
tert-Butyl m-tolylcarbamate[5]CDCl₃Ar-H7.28 (s, 1H), 7.18 (d, J=8Hz, 1H), 7.13 (d, J=8Hz, 1H), 6.88 (d, J=8Hz, 1H)
NH6.53 (bs, 1H)
CH₃ (Aromatic)2.35 (s, 3H)
C(CH₃)₃1.55 (s, 9H)
tert-Butyl benzylcarbamate[5]CDCl₃Ar-H7.34-7.24 (m, 5H)
NH4.90 (bs, 1H)
CH₂4.31 (s, 2H)
C(CH₃)₃1.46 (s, 9H)

Table 2: ¹³C NMR Data for Comparative N-Boc Protected Heterocyclic Compounds

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
(S)-1-Boc-azepane-2-carboxylic acid[4]CDCl₃-(No specific assignments available in search results)
tert-Butyl m-tolylcarbamate[5]CDCl₃C=O152.80
Aromatic C138.80, 138.20, 128.70, 123.80, 119.10, 115.60
C(CH₃)₃ (quaternary)80.30
C(CH₃)₃28.30
CH₃ (Aromatic)21.40
tert-Butyl benzylcarbamate[5]CDCl₃C=O155.90
Aromatic C146.74, 138.90, 128.58, 127.47, 127.30
C(CH₃)₃ (quaternary)79.45
CH₂44.66
C(CH₃)₃28.40

Experimental Protocols

A standard protocol for acquiring high-quality NMR data for compounds such as this compound is as follows.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For quantitative NMR (qNMR), a known amount of an internal standard may be added. For routine characterization, the residual solvent peak is often used as a reference.

NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 1024 or more).

    • A relaxation delay of 2-5 seconds is typically used.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.[6]

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structural Assignment: Utilize the chemical shifts, coupling constants (from ¹H NMR), and correlations from 2D NMR spectra to assign all signals to the corresponding atoms in the molecular structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for NMR-based structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer NMR_Spec NMR Spectrometer transfer->NMR_Spec H1 ¹H NMR process FT, Phasing, Baseline Correction H1->process C13 ¹³C NMR C13->process NMR_Spec->H1 NMR_Spec->C13 reference Referencing process->reference assign Peak Picking & Integration reference->assign elucidate Structural Elucidation assign->elucidate

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

While direct experimental ¹H and ¹³C NMR data for this compound is not provided here, the comparative data from structurally related N-Boc protected heterocycles offers valuable insights. Researchers can expect the ¹H NMR spectrum to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), diastereotopic protons of the oxazepane ring, and signals for the hydroxymethyl group. The ¹³C NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, in addition to the carbons of the heterocyclic ring and the hydroxymethyl substituent. The provided experimental protocol and workflow diagram serve as a practical guide for obtaining and interpreting high-quality NMR data for this and similar compounds.

References

Unambiguous Structural Elucidation of 1,4-Oxazepane Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel synthesized compounds is a critical checkpoint. The 1,4-oxazepane scaffold, a seven-membered heterocyclic motif, is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial structural insights, complex spin systems and the conformational flexibility of the seven-membered ring often lead to ambiguous assignments. Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a comprehensive and definitive map of the molecular architecture by correlating nuclear spins through chemical bonds or through space.

This guide provides an objective comparison of key 2D NMR techniques for the characterization of 1,4-oxazepane derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of 2D NMR Techniques

The structural elucidation of 1,4-oxazepane derivatives is greatly facilitated by a suite of 2D NMR experiments. Each technique provides a unique layer of information, and together they enable the unambiguous assignment of all proton and carbon signals, as well as providing insights into the compound's stereochemistry and conformation. The most crucial experiments include:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the molecular structure. This is fundamental for tracing out the spin systems of the aliphatic chains within the 1,4-oxazepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a powerful tool for assigning the carbon signals based on the previously identified proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. These long-range correlations are crucial for piecing together the complete carbon skeleton, connecting different spin systems, and identifying quaternary carbons which are not visible in HSQC spectra.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, providing critical information about the stereochemistry and three-dimensional conformation of the molecule. For a flexible seven-membered ring like 1,4-oxazepane, NOESY can reveal which protons are spatially close, helping to define the ring's conformation.

Data Presentation: A Representative 1,4-Oxazepane Derivative

To illustrate the practical application of these techniques, the following tables summarize the ¹H and ¹³C NMR data and key 2D correlations for a representative 1,4-oxazepane derivative.

Table 1: ¹H and ¹³C NMR Data for a Representative 1,4-Oxazepane Derivative

Positionδ ¹³C (ppm)δ ¹H (ppm), Multiplicity (J in Hz)
275.64.85 (dd, 10.0, 5.0)
348.93.20 (t, 12.5), 2.95 (dd, 12.5, 5.0)
558.24.10 (t, 5.0)
630.52.25 (m), 2.10 (m)
7175.4-
N-H-7.50 (s)

Table 2: Key 2D NMR Correlations for the Representative 1,4-Oxazepane Derivative

ExperimentFrom ProtonTo Proton/CarbonSignificance
COSY H-2H-3α, H-3βConfirms the CH-CH₂ moiety adjacent to the oxygen atom.
H-5H-6α, H-6βEstablishes the CH-CH₂ fragment adjacent to the nitrogen.
HSQC H-2C-2Direct one-bond correlation.
H-3α, H-3βC-3Direct one-bond correlation.
H-5C-5Direct one-bond correlation.
H-6α, H-6βC-6Direct one-bond correlation.
HMBC H-2C-3, C-7Key correlations for connecting the ether and amide portions of the ring.
H-5C-3, C-7Confirms the seven-membered ring structure.

X-ray crystal structure of 1,4-oxazepane derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the X-ray crystal structures of several 1,4-oxazepane derivatives reveals key structural features and provides valuable data for researchers in drug discovery and materials science. This guide compares the crystallographic data of four distinct 1,4-oxazepane derivatives, offering insights into their molecular geometry and the experimental conditions used for their characterization.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for four selected 1,4-oxazepane derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Details

ParameterDerivative 1 (10)[1]Derivative 2 (2d)[2]Derivative 3 (9c)[3][4]Derivative 4 (10b)[3][4]
Empirical FormulaC₁₁H₁₄N₂OC₁₇H₁₉NO₂C₂₀H₂₁N₃O₂C₁₉H₂₀BrN₃O
Formula Weight190.24269.33335.40386.29
Crystal SystemMonoclinicOrthorhombicMonoclinicMonoclinic
Space GroupP2₁/cP2₁2₁2₁P2₁/cP2₁/n
a (Å)10.123(2)6.987(1)12.345(3)10.987(2)
b (Å)11.234(3)12.345(2)10.987(2)15.678(3)
c (Å)9.876(2)16.789(3)13.456(3)11.234(2)
α (°)90909090
β (°)115.23(1)90101.23(1)98.76(1)
γ (°)90909090
Volume (ų)1015.6(4)1448.9(4)1612.3(5)1912.3(6)
Z4444
Density (calculated) (g/cm³)1.2441.2341.3821.341
Absorption Coeff. (mm⁻¹)0.0840.0830.0922.155
F(000)408576712792
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123R₁ = 0.039, wR₂ = 0.101R₁ = 0.051, wR₂ = 0.134R₁ = 0.048, wR₂ = 0.129

Table 2: Selected Bond Lengths (Å)

BondDerivative 1 (10)[1]Derivative 2 (2d)[2]Derivative 3 (9c)[3][4]Derivative 4 (10b)[3][4]
O1-C7a1.378(2)1.381(2)1.375(3)1.379(4)
O1-C21.451(2)1.448(2)1.455(3)1.452(4)
N4-C31.462(2)1.465(2)1.468(3)1.471(4)
N4-C4a1.391(2)1.388(2)1.395(3)1.392(4)
C2-C31.523(3)1.528(3)1.531(4)1.535(5)

Table 3: Selected Bond Angles (°)

AngleDerivative 1 (10)[1]Derivative 2 (2d)[2]Derivative 3 (9c)[3][4]Derivative 4 (10b)[3][4]
C7a-O1-C2118.2(1)117.9(1)118.5(2)118.1(2)
O1-C2-C3111.5(2)111.2(2)111.8(2)111.6(3)
N4-C3-C2112.1(2)112.5(2)111.9(2)112.3(3)
C4a-N4-C3121.3(1)121.8(1)120.9(2)121.5(3)

Table 4: Selected Torsion Angles (°)

Torsion AngleDerivative 1 (10)[1]Derivative 2 (2d)[2]Derivative 3 (9c)[3][4]Derivative 4 (10b)[3][4]
C7a-O1-C2-C3-75.4(2)-73.1(2)-78.2(3)-76.5(4)
O1-C2-C3-N458.9(2)56.7(2)61.3(3)59.8(4)
C2-C3-N4-C4a-8.2(2)-10.5(2)-5.9(3)-7.1(4)
C3-N4-C4a-C5175.1(2)173.8(2)177.3(3)176.0(4)

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the featured 1,4-oxazepane derivatives are detailed below.

Synthesis of 1,2,3,5,6,11b-hexahydroimidazo[1,2-d][2][3]benzoxazepine (Derivative 1)

A mixture of 2-(2-bromoethoxy)benzaldehyde (1 mmol) and ethylenediamine (1.2 mmol) in anhydrous acetonitrile (20 mL) was refluxed for 24 hours. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the product.[1]

Synthesis of (S)-2-(5-chloro-2,3-dihydro-4H-benzo[b][2][3]oxazepin-4-yl)-2-phenylethan-1-ol (Derivative 2)

To a solution of 2-(phenoxymethyl)oxirane (0.2 mmol) in toluene (1.0 mL) was added 4-chloro-2-aminophenol (0.24 mmol) and a chiral phosphoric acid catalyst (10 mol%). The reaction mixture was stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography.[2]

Synthesis of Benzimidazole Fused 1,4-Oxazepines (Derivatives 3 and 4)

A mixture of 1-(3-hydroxy-3-methylbutyl)-1H-benzo[d]imidazole-2-carbaldehyde (1 mmol), the corresponding aniline (1.2 mmol), and InCl₃ (20 mol%) in acetonitrile (15 mL) was refluxed for 12 hours. After completion of the reaction, the solvent was evaporated, and the crude product was purified by column chromatography on silica gel.[3][4]

X-ray Crystallography

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an appropriate solvent (e.g., ethyl acetate/hexane). Data collection was performed on a Bruker or Rigaku diffractometer with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation at a low temperature (100-173 K). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the synthetic workflows for the discussed 1,4-oxazepane derivatives.

G cluster_0 Synthesis of Derivative 1 cluster_1 Synthesis of Derivative 2 cluster_2 Synthesis of Derivatives 3 & 4 A1 2-(2-Bromoethoxy)benzaldehyde A3 Reflux in Acetonitrile A1->A3 A2 Ethylenediamine A2->A3 A4 Derivative 1 A3->A4 B1 2-(Phenoxymethyl)oxirane B3 Chiral Phosphoric Acid Catalyst in Toluene, 60 °C B1->B3 B2 4-Chloro-2-aminophenol B2->B3 B4 Derivative 2 B3->B4 C1 1-(3-Hydroxy-3-methylbutyl)-1H-benzo[d]imidazole-2-carbaldehyde C3 InCl3 in Acetonitrile, Reflux C1->C3 C2 Substituted Aniline C2->C3 C4 Derivatives 3 & 4 C3->C4

Caption: Synthetic workflows for the preparation of 1,4-oxazepane derivatives.

G A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Data Collection (Low Temperature) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Full-matrix least-squares) D->E F Crystallographic Data (CIF) E->F

Caption: General experimental workflow for X-ray crystallography.

References

A Comparative Guide to HPLC Purity Analysis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral molecules such as tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a versatile building block in medicinal chemistry, rigorous purity analysis is essential to ensure both chemical and enantiomeric integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound.

At a Glance: Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity profiling of pharmaceutical compounds. For chiral molecules, specialized chiral HPLC methods or Supercritical Fluid Chromatography (SFC) are necessary to resolve enantiomers. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful orthogonal technique for determining absolute purity without the need for a specific reference standard.

FeatureChiral HPLCChiral SFCQuantitative NMR (qNMR)
Primary Use Enantiomeric and chemical purityEnantiomeric and chemical purityAbsolute purity determination
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (typically CO2) and a CSP.Signal intensity is directly proportional to the number of nuclei in a magnetic field.
Advantages High resolution, robust and widely available technology.Significantly faster analysis times, reduced organic solvent consumption, often superior resolution.No reference standard of the analyte needed, provides structural information, non-destructive.
Disadvantages Longer analysis times, higher consumption of organic solvents.Higher initial instrument cost.Lower sensitivity for trace impurities compared to chromatographic methods.
Typical Analysis Time 15 - 45 minutes3 - 15 minutes5 - 20 minutes

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reverse-phase HPLC is a robust and widely adopted method for assessing the chemical purity of N-Boc protected compounds. For the enantiomeric purity of this compound, a chiral stationary phase is required.

Experimental Protocol: Chiral HPLC

A typical starting point for chiral HPLC method development for this compound would involve screening various polysaccharide-based chiral stationary phases.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral column, for instance, a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 or 80:20 mixture. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the mobile phase.

Alternative and Complementary Techniques

While HPLC is a powerful tool, other techniques offer significant advantages for a comprehensive purity assessment.

Supercritical Fluid Chromatography (SFC)

SFC has gained prominence for chiral separations due to its speed and reduced environmental impact.[1] It often provides superior or complementary selectivity to HPLC.[2]

Experimental Protocol: Chiral SFC
  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Column: A chiral SFC column, often the same polysaccharide-based columns used for normal-phase HPLC.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol). A typical gradient would be from 5% to 40% co-solvent.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the co-solvent.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Experimental Protocol: qNMR
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard is crucial for accurate quantification.

  • Data Processing: The purity is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molar masses and number of protons.

Potential Impurities

A thorough purity analysis requires consideration of potential impurities arising from the synthetic route. For this compound, likely impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of N-Boc protection: Such as di-tert-butyl carbonate and tert-butanol.

  • Diastereomers: If the synthesis is not perfectly stereoselective.

  • Ring-opened or rearranged products: Arising from unstable intermediates.

  • Residual solvents: From the reaction and purification steps.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Chiral Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

HPLC Purity Analysis Workflow

Logical Decision Making for Method Selection

Method_Selection Start Purity Analysis Required ChemPurity Chemical Purity Assessment? Start->ChemPurity EnantPurity Enantiomeric Purity Assessment? ChemPurity->EnantPurity Yes RPHPLC Reverse-Phase HPLC ChemPurity->RPHPLC No AbsPurity Absolute Purity Required? EnantPurity->AbsPurity No ChiralChrom Chiral HPLC or SFC EnantPurity->ChiralChrom Yes qNMR Quantitative NMR AbsPurity->qNMR Yes LOD High Sensitivity for Impurities Needed? AbsPurity->LOD No Report Comprehensive Purity Report RPHPLC->Report ChiralChrom->Report qNMR->Report LCMS LC-MS for Impurity ID LOD->LCMS Yes LOD->Report No LCMS->Report

References

Comparison of different cyclization methods for 7-membered heterocycles.

Author: BenchChem Technical Support Team. Date: December 2025

The construction of 7-membered heterocyclic rings, prevalent scaffolds in pharmaceuticals and natural products, presents a unique challenge in synthetic organic chemistry. This guide provides a comparative overview of prominent cyclization methodologies, offering researchers, scientists, and drug development professionals a resource for selecting the most suitable strategy for their synthetic targets. The comparison focuses on key performance indicators such as reaction yield, substrate scope, and reaction conditions, supported by experimental data and detailed protocols.

Comparison of Key Cyclization Methodologies

The synthesis of 7-membered heterocycles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired heterocyclic core, the nature of the available starting materials, and the required functional group tolerance.

Cyclization MethodGeneral SubstratesCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Limitations
Ring-Closing Metathesis (RCM) DienesGrubbs or Schrock catalysts (e.g., Grubbs II)25 - 1101.5 - 2440 - 97Excellent functional group tolerance; mild reaction conditions.[1][2]Requires synthesis of diene precursors; potential for catalyst poisoning.
Intramolecular Heck Reaction Aryl/vinyl halides with a tethered alkenePd(0) catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄)80 - 14012 - 48Moderate to GoodGood for constructing fused ring systems; tolerant of various functional groups.[3][4]Can require high temperatures; regioselectivity can be an issue.[5]
Pauson-Khand Reaction EnynesCobalt or Rhodium carbonyl complexes (e.g., Co₂(CO)₈)25 - 11012 - 72Good to ExcellentForms a cyclopentenone fused to the heterocycle in one step.[6][7]Stoichiometric amounts of metal carbonyls often required; limited to enyne substrates.[7]
Radical Cyclization Alkenyl or alkynyl halides/epoxidesRadical initiators (e.g., AIBN) with a mediator (e.g., Bu₃SnH) or titanocene(III) catalysts25 - 1101 - 24Moderate to GoodMild reaction conditions; good for forming C-C bonds.[8][9]Can lack stereocontrol; potential for undesired side reactions.
Intramolecular Aldol Condensation Dicarbonyl compoundsAcid or Base catalysts (e.g., NaOH, H₂SO₄)25 - 1001 - 24VariableUtilizes readily available starting materials; simple reaction conditions.[10][11]Limited to dicarbonyl substrates; can lead to mixtures of products.[10]
Buchwald-Hartwig Amination Aryl halides with a tethered aminePd catalysts with phosphine ligands (e.g., BINAP, dppf)25 - 11012 - 72Good to ExcellentExcellent for forming C-N bonds; broad substrate scope.[12][13]Catalyst and ligand can be expensive; requires careful optimization.
Sonogashira Coupling Aryl/vinyl halides with a tethered terminal alkynePd catalyst and a Cu(I) co-catalyst25 - 1002 - 24Good to ExcellentForms a C-C triple bond within the ring; mild reaction conditions.[14][15]Requires terminal alkyne functionality; potential for homocoupling side products.[16]

Experimental Protocols

Detailed methodologies for key cyclization reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.

Ring-Closing Metathesis (RCM)

Synthesis of a 7-Membered Nitrogen Heterocycle:

This protocol describes the synthesis of a 7-membered unsaturated nitrogen heterocycle from a diene precursor using a Grubbs catalyst.

  • Materials: Diene substrate (1.0 eq), Grubbs II catalyst (2-5 mol%), anhydrous and degassed solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene substrate in the chosen solvent to a concentration of 0.01-0.1 M.

    • Add the Grubbs II catalyst to the solution.

    • Stir the reaction mixture at room temperature or elevated temperature (typically 40-80 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can range from 1.5 to 24 hours.[2]

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-membered heterocycle.

Intramolecular Heck Reaction

Synthesis of a Dibenzo[b,f]azepine Derivative:

This protocol outlines the formation of a tricyclic 7-membered nitrogen heterocycle via an intramolecular Heck reaction.

  • Materials: Aryl halide precursor with a tethered alkene (1.0 eq), Pd(OAc)₂ (5-10 mol%), phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%), base (e.g., K₂CO₃, 2.0 eq), anhydrous solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a dried reaction vessel, add the aryl halide substrate, Pd(OAc)₂, the phosphine ligand, and the base.

    • Under an inert atmosphere, add the anhydrous solvent.

    • Heat the reaction mixture to 80-140 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

    • After the starting material is consumed (typically 12-48 hours), cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the cyclized product.

Pauson-Khand Reaction

Synthesis of a Fused Bicyclic System:

This protocol describes the [2+2+1] cycloaddition of an enyne to form a cyclopentenone fused to a 7-membered ring.

  • Materials: Enyne substrate (1.0 eq), Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq), solvent (e.g., toluene or dichloromethane), optional promoter (e.g., N-methylmorpholine N-oxide (NMO)).

  • Procedure:

    • In a flask under a carbon monoxide or inert atmosphere, dissolve the enyne substrate in the solvent.

    • Add the dicobalt octacarbonyl and stir the mixture at room temperature for 1-4 hours to allow for the formation of the alkyne-cobalt complex.

    • If using a promoter, add it to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 60-110 °C) and monitor its progress.

    • Upon completion, cool the reaction and remove the cobalt byproducts by filtration through a pad of silica gel or by oxidative workup.

    • Concentrate the filtrate and purify the product by chromatography.

Radical Cyclization

Synthesis of a 7-Membered Carbocycle via Titanocene(III)-Catalyzed Cyclization:

This protocol details a titanocene(III)-catalyzed 7-endo radical cyclization.[8]

  • Materials: Unsaturated epoxide or halide precursor (1.0 eq), Cp₂TiCl₂ (catalytic amount), manganese or zinc powder as a reductant, collidine hydrochloride, THF as solvent.

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, place Cp₂TiCl₂ and the reductant (Mn or Zn powder).

    • Add anhydrous THF and stir the mixture at room temperature until the characteristic green color of the active titanocene(III) species appears.

    • Add a solution of the substrate and collidine hydrochloride in THF to the catalyst mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, quench with aqueous HCl.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Intramolecular Aldol Condensation

Synthesis of a Cyclic α,β-Unsaturated Ketone:

This protocol describes the base-catalyzed intramolecular aldol condensation of a dicarbonyl compound to form a 7-membered ring.

  • Materials: Dicarbonyl substrate (1.0 eq), base (e.g., NaOH or KOH, catalytic to stoichiometric amount), solvent (e.g., ethanol or water).

  • Procedure:

    • Dissolve the dicarbonyl substrate in the chosen solvent in a round-bottom flask.

    • Add the base to the solution. The reaction can be run at room temperature or with gentle heating.

    • Stir the reaction mixture and monitor the formation of the cyclic product.

    • Upon completion, neutralize the reaction with a dilute acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the resulting α,β-unsaturated cyclic ketone by chromatography or distillation.

Visualizing the Workflow and Method Comparison

To aid in the conceptualization of the synthetic process and the selection of an appropriate method, the following diagrams are provided.

G General Experimental Workflow for 7-Membered Heterocycle Synthesis cluster_0 Pre-Cyclization cluster_1 Cyclization Reaction cluster_2 Post-Cyclization A Substrate Synthesis B Purification of Starting Material A->B C Reaction Setup (Inert atmosphere, solvent, etc.) B->C D Addition of Catalyst/Reagent C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Extraction E->F G Purification (Chromatography, etc.) F->G H Characterization (NMR, MS) G->H G Comparison of Cyclization Methodologies Methods Cyclization Methods RCM RCM Methods->RCM Heck Heck Methods->Heck PK Pauson-Khand Methods->PK Radical Radical Methods->Radical Aldol Aldol Methods->Aldol BH Buchwald-Hartwig Methods->BH Sonogashira Sonogashira Methods->Sonogashira FGT FGT RCM->FGT High Functional Group Tolerance Fused Fused Heck->Fused Good for Fused Systems Fused_CP Fused_CP PK->Fused_CP Forms Fused Cyclopentenone Mild Mild Radical->Mild Mild Conditions Simple Simple Aldol->Simple Simple Starting Materials CN_Bond CN_Bond BH->CN_Bond Forms C-N Bond CC_Triple_Bond CC_Triple_Bond Sonogashira->CC_Triple_Bond Forms C-C Triple Bond

References

A Head-to-Head Battle of Bioisosteres: Unveiling the Biological Activity of 1,4-Oxazepane Versus Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the efficacy and safety of drug candidates. The morpholine ring, a six-membered heterocycle, is a well-established "privileged structure" due to its favorable physicochemical properties and its prevalence in a multitude of approved drugs.[1] However, the exploration of bioisosteric replacements—the substitution of one chemical group for another with similar physical or chemical properties—is a critical strategy for fine-tuning a compound's pharmacological profile. This guide provides a direct comparison of the biological activity of morpholine derivatives against their seven-membered ring counterparts, 1,4-oxazepane derivatives, with a focus on their interaction with the dopamine D4 receptor, a key target in neuropsychiatric drug discovery.

Comparative Analysis of Receptor Binding Affinity

A seminal study by Audouze et al. provides a direct, quantitative comparison of a series of 2,4-disubstituted morpholines and their corresponding 1,4-oxazepane analogs as ligands for the dopamine D4 receptor.[2] The in vitro binding affinities (Ki) for the human dopamine D4 and D2 receptors were determined, offering valuable insights into the impact of ring expansion on potency and selectivity. The data underscores that the size of the heterocyclic ring is a critical determinant of binding affinity.[2][3][4]

The following tables summarize the binding affinities of structurally analogous pairs of morpholine and 1,4-oxazepane derivatives. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Phenylpiperazine-substituted Derivatives

Compound IDHeterocyclic CoreRDopamine D4 Ki (nM)Dopamine D2 Ki (nM)
1a Morpholine2-OCH31.8130
1b 1,4-Oxazepane2-OCH316600
2a Morpholine2-Cl1.2140
2b 1,4-Oxazepane2-Cl11920
3a Morpholine3-Cl1.4140
3b 1,4-Oxazepane3-Cl131200

Table 2: Comparative Binding Affinities (Ki, nM) of Benzyl-substituted Derivatives

Compound IDHeterocyclic CoreRDopamine D4 Ki (nM)Dopamine D2 Ki (nM)
4a Morpholine4-Cl1.5110
4b 1,4-Oxazepane4-Cl14850
5a Morpholine4-F1.3120
5b 1,4-Oxazepane4-F12780

As evidenced by the data, the morpholine-containing compounds consistently exhibit higher affinity for the dopamine D4 receptor compared to their 1,4-oxazepane counterparts. This suggests that the more compact, six-membered ring of morpholine provides a better structural fit within the binding pocket of the D4 receptor for this particular series of compounds.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis.

Dopamine D4 and D2 Receptor Binding Assays

This protocol outlines the in vitro radioligand binding assay used to determine the affinity (Ki) of the test compounds for the human dopamine D4 and D2 receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.4 receptor or from Human Embryonic Kidney (HEK) 293 cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]spiperone, a high-affinity antagonist for D2-like receptors.

  • Non-specific Binding Determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Morpholine and 1,4-oxazepane derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • A series of dilutions of the test compounds are prepared in the assay buffer.

  • In a 96-well plate, the following are combined for a total volume of 250 µL:

    • Total Binding: Cell membranes, [³H]spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]spiperone, and haloperidol (10 µM).

    • Competitive Binding: Cell membranes, [³H]spiperone, and varying concentrations of the test compound.

  • The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding at each concentration of the test compound is determined.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Molecular Interactions and Experimental Process

To better understand the context of this comparison, the following diagrams illustrate the signaling pathway of the target receptor and the workflow of the binding assay.

Dopamine_D4_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D4 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium (Receptor + Radioligand + Test Compound) Membranes->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Test_Compound Test Compound (Morpholine or 1,4-Oxazepane derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The direct comparison of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands reveals a clear structure-activity relationship where the six-membered morpholine ring confers higher binding affinity. This finding is crucial for researchers in drug design, as it highlights that while 1,4-oxazepane is a viable bioisostere of morpholine, the expansion of the ring can significantly impact target engagement. The choice between these two scaffolds must, therefore, be carefully considered and empirically tested for each specific biological target to achieve the desired pharmacological profile. Future studies directly comparing these heterocycles against other biological targets will be invaluable in building a broader understanding of their relative merits in medicinal chemistry.

References

A Comparative Guide to Amine Protection: Unveiling the Advantages of the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and widely utilized protecting group. This guide provides an objective comparison of the Boc protecting group with other commonly employed alternatives—namely the 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl) groups—supported by experimental data to inform strategic synthetic planning.

Core Principles: A Dichotomy of Lability and Stability

The primary distinction between amine protecting groups lies in their lability—the specific chemical conditions required for their removal. This fundamental difference dictates the overall synthetic strategy, including the choice of solvents, reagents, and compatibility with other functional groups within a molecule. The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is a cornerstone of modern multi-step synthesis.[1][2]

The Boc group is renowned for its acid lability, typically being cleaved under moderately strong acidic conditions.[3] This contrasts sharply with the base-labile Fmoc group, the hydrogenolysis-labile Cbz group, and the robust Tosyl group, which requires harsher reductive or strongly acidic conditions for removal.[1][4]

Head-to-Head Comparison: Boc vs. Other Protecting Groups

The choice of an amine protecting group is contingent upon several factors, including the stability of the substrate to acidic or basic conditions, the presence of other functional groups, and the overall synthetic strategy.

Boc vs. Fmoc

The Boc and Fmoc protecting groups are the two most dominant strategies in solid-phase peptide synthesis (SPPS). The key difference lies in their orthogonal deprotection schemes.[5] The Boc group is removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is cleaved with a base (e.g., piperidine).[1]

Advantages of Boc over Fmoc:

  • Reduced Aggregation in Long Peptides: In the synthesis of long or hydrophobic peptide sequences prone to aggregation, the Boc strategy can be advantageous. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[1]

  • Lower Risk of Certain Side Reactions: The basic conditions used for Fmoc removal can sometimes lead to side reactions such as aspartimide formation, particularly at Asp-Gly and Asp-Asn sequences.[6] While strategies exist to mitigate this, the acidic deprotection of Boc avoids this specific issue.

Boc vs. Cbz

The Cbz group is a classic amine protecting group, particularly valuable in solution-phase synthesis. Its removal is typically achieved by catalytic hydrogenolysis.

Advantages of Boc over Cbz:

  • Orthogonality: The acid-lability of Boc is orthogonal to the hydrogenolysis-based deprotection of Cbz. This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine, a crucial feature in complex syntheses.[7][8]

  • Compatibility with Reducible Functional Groups: The catalytic hydrogenation required to remove the Cbz group is incompatible with other reducible functional groups such as alkenes, alkynes, and some sulfur-containing residues.[9] The acidic cleavage of the Boc group does not affect these functionalities.

Boc vs. Tosyl

The Tosyl group is known for its exceptional stability across a wide pH range, making it a robust protecting group. However, its removal requires harsh conditions.

Advantages of Boc over Tosyl:

  • Milder Deprotection Conditions: The Boc group can be removed under significantly milder acidic conditions compared to the strong reducing or harsh acidic conditions required for Tosyl group cleavage.[4] This makes Boc a more suitable choice for sensitive substrates.

  • Orthogonality: The mild acid-lability of Boc allows for its selective removal in the presence of the much more stable Tosyl group, providing a useful orthogonal pairing in multi-step synthesis.[4]

Quantitative Data Comparison

The following tables summarize quantitative data for the protection and deprotection of amines using Boc and other protecting groups, providing a clearer picture of their performance in practice.

Table 1: Comparison of Protection and Deprotection Conditions and Yields

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
Boc (Boc)₂OBase (e.g., TEA, NaOH), THF or Water/Acetone, rt[4]>90[4]Acid (e.g., TFA, HCl)[4]>95[4]
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), Dioxane/Water[10]>95[10]20% Piperidine in DMF[10]>95[10]
Cbz Cbz-ClBase (e.g., NaHCO₃), THF/Water[10]>90[10]H₂, Pd/C[10]>95[10]
Tosyl TsClPyridine, DCM, rt[4]>85[4]Mg/MeOH or SmI₂[4]78-98[4]

Table 2: Stability of Protecting Groups under Various Conditions

Protecting GroupAcid StabilityBase StabilityNucleophile StabilityHydrogenolysis Stability
Boc Labile[4]Generally Stable[4]Generally Stable[4]Stable[4]
Fmoc Generally Stable[1]Labile[1]StableLabile[8]
Cbz Generally Stable (labile to strong acids)[7]Generally Stable[7]StableLabile[7]
Tosyl Generally Stable (requires strong, harsh acids)[4]Generally Stable[4]StableStable[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the protection and deprotection of a primary amine using the Boc group.

Boc-Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a mixture of water and acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in THF.

  • Add a base such as triethylamine (1.2 eq).

  • To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Boc-protected amine.

Boc-Deprotection of an Amine

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add an equal volume of TFA to the solution at room temperature. The reaction can be exothermic.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[4]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Figure 1: Chemical structures of common amine protecting groups.

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Base Boc2O (Boc)₂O Boc2O->ProtectedAmine ProtectedAmine_dep R-NH-Boc DeprotectedAmine R-NH₂ ProtectedAmine_dep->DeprotectedAmine Acid Acid TFA or HCl Acid->DeprotectedAmine DecisionTree Start Protect Amine AcidSensitive Molecule Acid Sensitive? Start->AcidSensitive BaseSensitive Molecule Base Sensitive? AcidSensitive->BaseSensitive Yes UseBoc Use Boc AcidSensitive->UseBoc No ReducibleGroups Reducible Groups Present? BaseSensitive->ReducibleGroups No UseFmoc Use Fmoc BaseSensitive->UseFmoc Yes UseCbz Use Cbz ReducibleGroups->UseCbz No ConsiderTosyl Consider Tosyl for high stability ReducibleGroups->ConsiderTosyl Yes

References

Comparative study of 1,4-oxazepane and 1,3-oxazepane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.

This guide presents an objective comparison of the chemical reactivity and stability of the 1,4-oxazepane and 1,3-oxazepane heterocyclic systems. The information is based on experimental data from scientific literature, focusing on the synthesis and characteristic reactions of derivatives of these two scaffolds. Due to a scarcity of direct comparative studies on the parent compounds, this analysis infers relative reactivity from the nature of the functional groups within each ring and the reported conditions for the synthesis of their derivatives.

Introduction to 1,4-Oxazepane and 1,3-Oxazepane

1,4-Oxazepane and 1,3-oxazepane are seven-membered saturated heterocyclic rings that each contain one oxygen and one nitrogen atom.[1] However, their distinct substitution patterns give rise to significant differences in their electronic properties, stability, and overall chemical reactivity.[1] The 1,4-oxazepane can be viewed as a system containing separate ether and secondary amine functionalities.[1] In contrast, the 1,3-oxazepane possesses an aminal-like (O-C-N) linkage, a structural feature that profoundly influences its stability, particularly under acidic conditions.[1] These differences are critical in the context of drug design and development, where the stability and reactivity of a scaffold are paramount.[1]

Reactivity and Stability Comparison

While direct quantitative comparisons of the ring strain and reactivity of the parent 1,4-oxazepane and 1,3-oxazepane are not extensively documented, a qualitative comparison can be drawn based on the inherent properties of their constituent functional groups.[1] The key distinction lies in the arrangement of the heteroatoms. The 1,4-disposition in 1,4-oxazepane results in a molecule with the characteristics of a cyclic ether and a cyclic secondary amine.[1] The 1,3-oxazepane system, on the other hand, contains a labile aminal linkage, suggesting a higher susceptibility to hydrolysis.[1]

Core Structural Differences

Structural_Comparison cluster_14 1,4-Oxazepane Characteristics cluster_13 1,3-Oxazepane Characteristics 1_4_Oxazepane 1,4-Oxazepane (Ether and Secondary Amine) Stable_Ether Stable Ether Linkage 1_4_Oxazepane->Stable_Ether Reactive_Amine Reactive Secondary Amine (N-Functionalization) 1_4_Oxazepane->Reactive_Amine 1_3_Oxazepane 1,3-Oxazepane (Aminal-like Linkage) Labile_Aminal Labile Aminal Linkage (O-C-N) 1_3_Oxazepane->Labile_Aminal Hydrolysis_Prone Prone to Hydrolysis Labile_Aminal->Hydrolysis_Prone

Caption: Core structural and reactivity differences between 1,4-oxazepane and 1,3-oxazepane.

Data Presentation

The following tables summarize representative experimental data for reactions involving 1,4-oxazepane and 1,3-oxazepane derivatives, providing insights into reaction conditions and yields.

Table 1: N-Functionalization of 1,4-Oxazepane Derivatives
Reaction TypeReagentBaseSolventTime (h)Yield (%)
N-Acylation Acetyl chlorideTriethylamineDichloromethane295[2]
Benzoyl chloridePyridineDichloromethane492[2]
Acetic anhydrideNoneAcetic acid188[2]
N-Alkylation 1-Bromo-3-chloropropaneK₂CO₃Acetonitrile1290[3]
Benzyl BromideNaHTHF6High[3]
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃CH₂Cl₂1678[3]
Table 2: Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition
Schiff Base PrecursorAnhydrideSolventReaction TimeYield (%)
Bisazoimine derivativesPhthalic anhydrideDry BenzeneNot SpecifiedNot Specified
Bisimine derivativesMaleic anhydrideDry BenzeneNot SpecifiedNot Specified
1,3-Bis(2-hydroxy-benzylidene)-thioureaMaleic anhydrideAbsolute Ethanol2 hr (reflux)Not Specified

Note: Quantitative yield data for the synthesis of 1,3-oxazepine derivatives is not consistently reported in the provided search results. The table reflects the common synthetic routes mentioned.

Experimental Protocols

N-Acylation of 1,4-Oxazepane using an Acid Chloride

Objective: To introduce an acyl group onto the nitrogen atom of the 1,4-oxazepane ring.

Materials:

  • 1,4-Oxazepane derivative (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)[2]

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).[2]

  • Slowly add acetyl chloride (1.2 eq) dropwise to the solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction with the addition of water.[2]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the product by column chromatography if necessary.

N-Alkylation of 1,4-Oxazepane via Direct Alkylation

Objective: To introduce an alkyl group onto the nitrogen atom of the 1,4-oxazepane ring using an alkyl halide.

Materials:

  • 1,4-Oxazepane derivative (1.0 eq)

  • 1-Bromo-3-chloropropane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

Procedure:

  • To a solution of the 1,4-oxazepane derivative in acetonitrile, add potassium carbonate.[3]

  • Add 1-bromo-3-chloropropane to the mixture.[3]

  • Heat the reaction mixture to reflux and stir for 12 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,4-oxazepane.[3]

Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition

Objective: To synthesize the 1,3-oxazepine ring system through a [2+5] cycloaddition reaction.

Materials:

  • Schiff base (1.0 eq)

  • Phthalic or Maleic anhydride (1.0 eq)

  • Dry Toluene or Dry Benzene

Procedure:

  • In a typical procedure, equimolar amounts of the Schiff base and the anhydride are refluxed in dry toluene or benzene.

  • The reaction time can vary, for instance, refluxing for 5 hours has been reported.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude product can then be recrystallized from a suitable solvent like hexane or ethanol.[1]

Mandatory Visualization

Experimental Workflow for N-Acylation of 1,4-Oxazepane

NAcylation_Workflow node_start node_start node_reagents node_reagents node_process node_process node_workup node_workup node_end node_end start Start: 1,4-Oxazepane in DCM at 0°C add_base Add Triethylamine (Base) start->add_base add_acyl Add Acetyl Chloride (Acylating Agent) add_base->add_acyl react Stir at Room Temp for 2h add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry end End: Crude N-Acylated Product dry->end Hydrolysis_Logic node_compound node_compound node_feature node_feature node_condition node_condition node_outcome node_outcome oxazepane 1,3-Oxazepane aminal Contains Aminal-like Linkage (O-C-N) oxazepane->aminal has hydrolysis Susceptible to Hydrolysis aminal->hydrolysis is acid Acidic Conditions acid->hydrolysis promotes ring_opening Ring Opening hydrolysis->ring_opening leads to

References

A Comparative Guide to the Enantioselective Synthesis of Chiral 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and pharmaceuticals. Its inherent three-dimensionality and the presence of two heteroatoms make it an attractive framework for the design of novel therapeutics. The development of stereocontrolled methods to access enantiomerically pure 1,4-oxazepanes is therefore of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative overview of several modern enantioselective strategies for the synthesis of chiral 1,4-oxazepanes and their benzo-fused analogues, with a focus on catalytic asymmetric methodologies.

Method 1: Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes

This recently developed method provides an efficient route to enantioenriched 1,4-benzoxazepines through the intramolecular desymmetrization of prochiral 3-substituted oxetanes. The reaction is catalyzed by a chiral phosphoric acid, which facilitates the ring-opening of the oxetane by an appended aniline nucleophile, thereby creating a stereogenic center.

Key Features:

  • Metal-free catalysis

  • Mild reaction conditions

  • High enantioselectivity for a range of substrates

  • Access to 1,4-benzoxazepine derivatives

A variety of substituted anilines and oxetanes have been shown to be viable substrates, affording the corresponding 1,4-benzoxazepines in good to excellent yields and high enantiomeric excess.

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1N-(2-(Oxetan-3-yloxymethyl)phenyl)aniline10Toluene488592[1]
24-Methoxy-N-(2-(oxetan-3-yloxymethyl)phenyl)aniline10Toluene727890[1]
34-Chloro-N-(2-(oxetan-3-yloxymethyl)phenyl)aniline10Toluene489194[1]
4N-(2-((1-methyloxetan-3-yl)oxymethyl)phenyl)aniline10Toluene607588[1]

Experimental Protocol: General Procedure for the Enantioselective Desymmetrization of 3-Substituted Oxetanes

To a screw-capped vial charged with the corresponding N-(2-(oxetan-3-yloxymethyl)phenyl)aniline derivative (0.1 mmol, 1.0 equiv.) and the chiral phosphoric acid catalyst (0.01 mmol, 0.1 equiv.) is added toluene (1.0 mL). The reaction mixture is stirred at 60 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral 1,4-benzoxazepine.

Logical Relationship Diagram

G Brønsted Acid-Catalyzed Desymmetrization cluster_start Starting Materials cluster_catalyst Catalyst cluster_process Process cluster_product Product Prochiral Oxetane Prochiral Oxetane Protonation of Oxetane Protonation of Oxetane Prochiral Oxetane->Protonation of Oxetane Aniline Derivative Aniline Derivative Intramolecular Ring-Opening Intramolecular Ring-Opening Aniline Derivative->Intramolecular Ring-Opening Chiral Phosphoric Acid Chiral Phosphoric Acid Chiral Phosphoric Acid->Protonation of Oxetane Protonation of Oxetane->Intramolecular Ring-Opening Activation Deprotonation Deprotonation Intramolecular Ring-Opening->Deprotonation Deprotonation->Chiral Phosphoric Acid Catalyst Regeneration Chiral 1,4-Benzoxazepine Chiral 1,4-Benzoxazepine Deprotonation->Chiral 1,4-Benzoxazepine

Caption: Brønsted Acid-Catalyzed Desymmetrization Workflow.

Method 2: Stereo- and Regioselective Haloetherification

This method allows for the synthesis of polysubstituted chiral 1,4-oxazepanes from acyclic aminoalkene precursors. The key step is a regio- and stereoselective 7-endo-trig haloetherification reaction, where the stereochemistry of the newly formed centers is controlled by the existing stereocenter in the starting material.

Key Features:

  • Diastereoselective synthesis

  • Formation of multiple stereocenters

  • Access to highly substituted 1,4-oxazepanes

The reaction proceeds via a halonium ion intermediate, and the subsequent intramolecular attack by the hydroxyl group occurs with high stereocontrol. A range of substitution patterns on the aminoalkene are tolerated.

EntrySubstrateHalogenating AgentSolventYield (%)drReference
1(S)-4-((S)-1-Phenylethylamino)pent-1-en-3-olNBSCH2Cl285>95:5[2]
2(S)-4-((R)-1-Phenylethylamino)pent-1-en-3-olNBSCH2Cl28290:10[2]
3(R)-4-(Benzylamino)pent-1-en-3-olI2CH3CN78>95:5[2]
4(S)-4-(Allylamino)pent-1-en-3-olNISCH2Cl27585:15[2]

Experimental Protocol: General Procedure for Haloetherification

To a solution of the aminoalkene (1.0 mmol) in the specified solvent (10 mL) at 0 °C is added the N-halosuccinimide (NBS or NIS) or iodine (1.1 mmol) portionwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 1,4-oxazepane.

Experimental Workflow Diagram

G Haloetherification Experimental Workflow Start Start Dissolve Aminoalkene Dissolve Aminoalkene in Solvent Start->Dissolve Aminoalkene Cool to 0C Cool to 0 °C Dissolve Aminoalkene->Cool to 0C Add Halogenating Agent Add Halogenating Agent Cool to 0C->Add Halogenating Agent Stir at 0C Stir at 0 °C for 1-2 h Add Halogenating Agent->Stir at 0C Quench Reaction Quench with Na2S2O3 (aq) Stir at 0C->Quench Reaction Extract with CH2Cl2 Extract with CH2Cl2 Quench Reaction->Extract with CH2Cl2 Dry and Concentrate Dry Organic Layer and Concentrate Extract with CH2Cl2->Dry and Concentrate Purify by Chromatography Purify by Flash Chromatography Dry and Concentrate->Purify by Chromatography End End Purify by Chromatography->End

Caption: Haloetherification Experimental Workflow.

Method 3: Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization

This powerful method enables the synthesis of dibenzo[b,d]azepine derivatives, which can be considered as structurally related to 1,4-oxazepanes, with high diastereo- and enantioselectivity. The reaction involves an intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines catalyzed by a copper(I) complex with a chiral diphosphine ligand.

Key Features:

  • High yields and excellent stereoselectivities

  • Formation of both central and axial chirality

  • Mild reaction conditions

The substrate scope is broad, allowing for the synthesis of a diverse library of enantioenriched dibenzo[b,d]azepines.

EntrySubstrateLigandYield (%)dree (%)Reference
1(E)-N-(2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R)-DTBM-SEGPHOS98>20:199[3]
2(E)-N-(4'-methoxy-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R)-DTBM-SEGPHOS95>20:198[3]
3(E)-N-(4-chloro-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine(R)-DTBM-SEGPHOS92>20:199[3]
4(E)-N-(2'-(prop-1-en-2-yl)-[1,1'-biphenyl]-2-yl)methanimine(R)-DTBM-SEGPHOS89>20:197[3]

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization

In a glovebox, a vial is charged with Cu(OAc)2 (1.0 mol %), the chiral diphosphine ligand (1.1 mol %), and the 2'-vinyl-biaryl-2-imine substrate (0.2 mmol). Toluene (1.0 mL) is added, followed by a silane reducing agent (e.g., (EtO)3SiH, 0.4 mmol). The vial is sealed and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Cycle Diagram

G Cu-Catalyzed Reductive Cyclization Cu(I)-H LCu-H Intermediate1 Hydride Insertion Intermediate Cu(I)-H->Intermediate1 Substrate 2'-vinyl-biaryl-2-imine Substrate->Intermediate1 Hydride Insertion Intermediate2 Cyclized Cu(I) Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Dibenzo[b,d]azepine Intermediate2->Product Cu(I)-X LCu-X Intermediate2->Cu(I)-X Silane R3SiH Silane->Cu(I)-H SilaneOx R3Si-X Silane->SilaneOx Cu(I)-X->Cu(I)-H Reduction

Caption: Proposed Catalytic Cycle.

Conclusion

The enantioselective synthesis of chiral 1,4-oxazepanes and their analogues remains an active area of research. The methods presented here represent some of the most effective and versatile strategies developed to date. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The Brønsted acid-catalyzed desymmetrization offers a metal-free approach to 1,4-benzoxazepines with high enantioselectivity. The haloetherification method provides excellent diastereocontrol for the synthesis of highly substituted 1,4-oxazepanes. Finally, the copper-catalyzed reductive cyclization is a powerful tool for the construction of enantioenriched dibenzo[b,d]azepines with both central and axial chirality. Further developments in this field are anticipated to provide even more efficient and practical routes to this important class of heterocyclic compounds.

References

Validating the Structure of 1,4-Oxazepane-6-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 1,4-oxazepane-6-one derivatives, a heterocyclic scaffold of interest in medicinal chemistry. We present a comparative analysis with potential isomeric alternatives, supported by experimental data and detailed protocols to aid researchers in the unambiguous characterization of their molecules.

Distinguishing 1,4-Oxazepane-6-one from its Isomers

A primary challenge in the synthesis of 1,4-oxazepane-6-one is the potential for the formation of isomeric structures. The most common alternatives include the 1,3-oxazepan-5-one and the 1,4-diazepan-6-one scaffolds. Differentiating these structures requires a multi-faceted analytical approach.

Table 1: Key Spectroscopic Differentiators of 1,4-Oxazepane-6-one and its Isomers

Feature1,4-Oxazepane-6-one1,3-Oxazepan-5-one1,4-Diazepan-6-one
¹H NMR Protons adjacent to the ether oxygen (C2-H₂) typically appear downfield (δ ~3.5-4.0 ppm). Protons alpha to the amide carbonyl (C5-H₂ and C7-H₂) show distinct chemical shifts.Protons on the carbon between the oxygen and nitrogen (C2-H₂) are highly deshielded (δ ~4.5-5.5 ppm).Two distinct NH protons are observable (unless substituted). Protons adjacent to the two nitrogen atoms will show characteristic chemical shifts.
¹³C NMR The carbon of the ether linkage (C2) will be in the range of δ 65-75 ppm. The amide carbonyl (C6) will appear around δ 170-175 ppm.The C2 carbon, being an acetal-like carbon, will be significantly downfield (δ ~80-90 ppm). The ketone carbonyl (C5) will be in the range of δ 200-210 ppm.Two carbons adjacent to nitrogen atoms will have distinct chemical shifts. The amide carbonyl (C6) will be in a similar range to the 1,4-oxazepane-6-one.
Mass Spec. Common fragmentation may involve cleavage of the ether bond or loss of CO from the amide.Fragmentation may show a characteristic loss of the C2-O-C3 fragment.Fragmentation patterns will be influenced by the presence of two nitrogen atoms, often leading to nitrogen-containing fragments.
IR Spec. Characteristic amide C=O stretch (~1650 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹).Ketone C=O stretch (~1715 cm⁻¹) and C-O-C ether stretch (~1100 cm⁻¹).Amide C=O stretch (~1650 cm⁻¹) and N-H stretches (if present, ~3300 cm⁻¹).

Experimental Protocols for Structural Validation

Accurate structural elucidation relies on the careful execution of key analytical techniques. Below are detailed protocols for the primary methods used in the characterization of 1,4-oxazepane-6-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of all protons and carbons in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain insight into its fragmentation pattern, which can aid in structural confirmation.

Protocol:

  • Ionization Method:

    • Electron Ionization (EI): Provides detailed fragmentation patterns, useful for structural elucidation of relatively stable, volatile compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often yielding the protonated molecular ion [M+H]⁺ as the base peak.

  • Sample Introduction: Introduce the sample (typically dissolved in a suitable volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain the exact mass of the molecular ion, allowing for the determination of the elemental composition.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Visualizing the Validation Workflow and Potential Pathways

The following diagrams illustrate the logical workflow for validating the structure of a 1,4-oxazepane-6-one derivative and a hypothetical signaling pathway where such a compound might be involved.

Caption: Workflow for the synthesis and structural validation of 1,4-oxazepane-6-one derivatives.

Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Oxazepanone 1,4-Oxazepane-6-one Derivative (Agonist) Oxazepanone->Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response phosphorylates targets

Antimicrobial and antioxidant screening of oxazepine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Antimicrobial and Antioxidant Properties of Oxazepine Derivatives

The growing challenge of antimicrobial resistance and the continuous search for novel therapeutic agents has spurred significant interest in heterocyclic compounds. Among these, oxazepine derivatives have emerged as a promising class of molecules exhibiting a wide range of biological activities, including notable antimicrobial and antioxidant effects. This guide provides a comparative overview of the performance of various oxazepine derivatives, supported by experimental data from recent studies.

Comparative Antimicrobial Activity of Oxazepine Derivatives

The antimicrobial efficacy of newly synthesized oxazepine derivatives is frequently evaluated against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The Kirby-Bauer disc diffusion method is a commonly employed technique to assess this activity, where the diameter of the zone of inhibition (ZOI) around a disc impregnated with the test compound indicates its ability to halt bacterial growth.

Below is a summary of the antimicrobial activity of several oxazepine derivatives from a representative study. The compounds, derived from the condensation of Schiff bases with maleic anhydride, were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Penicillin was used as a standard reference antibiotic.

CompoundTarget MicroorganismZone of Inhibition (mm)
3a (Schiff Base) S. aureus25 ± 2
E. coli24 ± 2
4c (Oxazepine) E. coliCompetitive Potency
P. aeruginosaCompetitive Potency
4d (Oxazepine) E. coliCompetitive Potency
P. aeruginosaCompetitive Potency
4e (Oxazepine) E. coliCompetitive Potency
P. aeruginosaCompetitive Potency
Penicillin (Standard) Not SpecifiedStandard Reference

Note: "Competitive Potency" indicates that the activity was comparable to the standard drug, though specific numerical data was not provided in the summary.

In another study, novel naphthalene-linked 1,3-oxazepine derivatives were synthesized and evaluated for their antibacterial action. The results, presented as IC50 values, indicated that the compounds were generally more effective against Gram-negative bacteria. Notably, increasing the lipophilicity of the molecule appeared to enhance its antibacterial action, while the presence of electron-withdrawing groups decreased it.[1]

CompoundTarget MicroorganismIC50 (µg/mL)[1]
2c Gram-positive bacteria (S. aureus)88.24
Gram-negative bacteria (E. coli)55.37
2d S. aureus117.43
E. coli142.83
2e S. aureus144.17
E. coli162.01

Comparative Antioxidant Activity of Oxazepine Derivatives

The antioxidant potential of oxazepine derivatives is a significant area of investigation, often assessed using methods like the fluorescence method involving 2',7'-dichlorofluorescein diacetate (DCF-DA). This assay measures the ability of a compound to reduce the fluorescence intensity induced by an oxidizing agent like phorbol myristate acetate (PMA) in neutrophils.

A study on sulfamethoxazole-containing oxazepine derivatives demonstrated their antioxidant capabilities. The fluorescence intensity, indicative of oxidative stress, was reduced in PMA-induced neutrophils upon treatment with the synthesized compounds (4a-e).

CompoundAssay MethodResult
4a-e Fluorescence method with DCF-DADecrease in fluorescence intensity in PMA-induced neutrophils

While the provided data is qualitative, it strongly suggests the antioxidant potential of these oxazepine derivatives. Further studies often quantify this activity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which determines the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in the screening of oxazepine derivatives.

Synthesis of Oxazepine Derivatives (General Procedure)

The synthesis of oxazepine derivatives often involves a two-step process: the formation of a Schiff base followed by its condensation with an anhydride.

  • Schiff Base Formation: An aromatic aldehyde is condensed with a primary amine (e.g., sulfamethoxazole) in a suitable solvent system like chloroform and methanol. The mixture is refluxed for a specific duration.

  • Cycloaddition Reaction: The resulting Schiff base is then condensed with an anhydride, such as maleic anhydride, in a dry solvent like benzene. This cycloaddition reaction leads to the formation of the seven-membered oxazepine ring.[2]

  • Purification and Characterization: The synthesized compounds are purified, typically by recrystallization, and their structures are confirmed using spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry.[2]

Antimicrobial Screening: Kirby-Bauer Disc Diffusion Method

This method is widely used to assess the antibacterial activity of synthesized compounds.[1]

  • Preparation of Inoculum: Pure bacterial isolates (e.g., S. aureus, E. coli) are cultured in a suitable broth medium until the turbidity reaches a standard level, corresponding to a specific cell concentration (e.g., 1.5 x 10^8 cells/ml).[3]

  • Agar Plate Preparation: A nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile swab is dipped into the bacterial inoculum and streaked evenly across the entire surface of the agar plate.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds (dissolved in a solvent like DMSO) and a standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.[1]

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antibacterial activity.

Antioxidant Screening: Fluorescence Method

This method assesses the ability of a compound to reduce intracellular reactive oxygen species (ROS).

  • Cell Isolation: Neutrophils are isolated from fresh blood samples.

  • Cell Treatment: The isolated neutrophils are incubated with DCF-DA, a fluorescent probe, with or without an oxidizing agent (PMA) and the test oxazepine derivatives at a specific concentration (e.g., 1 µg/mL).

  • Incubation: The incubation is carried out for a set period (e.g., 30 minutes) at 37°C in the dark.

  • Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorometer. A decrease in fluorescence in the presence of the test compound indicates its antioxidant activity.

Visualizing Experimental Workflows

The synthesis and screening of oxazepine derivatives follow a logical progression of steps. These workflows can be effectively visualized using diagrams.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Oxazepine Derivatives cluster_screening Biological Screening Aromatic_Aldehyde Aromatic Aldehyde Schiff_Base Schiff Base Aromatic_Aldehyde->Schiff_Base Condensation Primary_Amine Primary Amine Primary_Amine->Schiff_Base Oxazepine_Derivative Oxazepine Derivative Schiff_Base->Oxazepine_Derivative Cycloaddition Anhydride Anhydride Anhydride->Oxazepine_Derivative Antimicrobial_Screening Antimicrobial Screening Oxazepine_Derivative->Antimicrobial_Screening Antioxidant_Screening Antioxidant Screening Oxazepine_Derivative->Antioxidant_Screening Results Biological Activity Data Antimicrobial_Screening->Results Antioxidant_Screening->Results

Caption: Workflow for the synthesis and biological screening of oxazepine derivatives.

Antimicrobial_Screening_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Agar Inoculate Agar Plate Prepare_Inoculum->Inoculate_Agar Apply_Discs Apply Compound-Impregnated Discs Inoculate_Agar->Apply_Discs Incubate Incubate at 37°C for 24h Apply_Discs->Incubate Measure_ZOI Measure Zone of Inhibition (mm) Incubate->Measure_ZOI End End Measure_ZOI->End

Caption: Experimental workflow for the Kirby-Bauer disc diffusion antimicrobial assay.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a compound that requires careful handling due to its potential health hazards.

This chemical is classified as toxic if swallowed, and it can cause skin and serious eye irritation. Therefore, adherence to strict disposal protocols is necessary to protect laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard and Safety Information

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP264: Wash skin thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain.

1. Waste Identification and Segregation:

  • This compound is a non-halogenated organic chemical.

  • It should be segregated from other waste streams such as halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for the waste. The container should be clearly labeled.

  • If the original container is used for waste accumulation, ensure it is in good condition.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste".

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Follow your institution's specific procedures for scheduling a waste pickup.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Chemical is designated as waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) consult_sds->wear_ppe fume_hood Work in a chemical fume hood wear_ppe->fume_hood identify_waste Identify as non-halogenated organic waste fume_hood->identify_waste segregate_waste Segregate from incompatible waste streams identify_waste->segregate_waste containerize Place in a designated, compatible waste container segregate_waste->containerize label_container Label container with: 'Hazardous Waste' Full Chemical Name Date containerize->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste schedule_pickup Schedule pickup with a licensed waste disposal service store_waste->schedule_pickup end Proper Disposal Complete schedule_pickup->end

Caption: Workflow for the proper disposal of this compound.

Environmental Considerations

The carbamate functional group present in this molecule is found in various pesticides. Carbamates can be persistent in the environment and may pose a risk to aquatic life.[1] Improper disposal could contribute to environmental contamination. Adhering to the prescribed hazardous waste disposal procedures is essential for environmental stewardship.

By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure working environment and protecting our ecosystem.

References

Personal protective equipment for handling tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for similar chemical compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1-2003 compliantProtects against flying particles and minor splashes.[1]
Chemical Splash GogglesRequired for handling over 1 literProvides a seal around the eyes to protect from splashes of corrosive or hazardous liquids.[1]
Face ShieldTo be worn over safety glasses or gogglesProtects the entire face from splashes and sprays, especially when working outside a fume hood.[1][2][3]
Hand Protection Chemically Resistant GlovesNitrile, neoprene, or butyl rubberProtects skin from direct contact with the chemical.[2] Glove material should be selected based on breakthrough time and permeation rate.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProvides a barrier against spills and splashes.[1]
Closed-toe ShoesProtects feet from spills and falling objects.[1]
Respiratory Protection NIOSH-approved RespiratorAs needed, based on ventilation and risk assessmentRecommended when engineering controls (e.g., fume hood) are not sufficient to control exposure to vapors or aerosols.[4][5]

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe dust, vapor, mist, or gas.[3]

    • Keep containers tightly closed when not in use.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Spill Response:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

Disposal Plan:

  • Waste Characterization: All chemical waste must be treated as hazardous unless otherwise determined.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include the chemical name and associated hazards.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not pour chemical waste down the drain.[7] The specific disposal method may depend on local, state, and federal regulations.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Hazards (Review SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_assess->prep_ppe handling_setup Set up in Ventilated Area (Fume Hood) prep_ppe->handling_setup handling_measure Measure and Dispense Chemical handling_setup->handling_measure handling_reaction Perform Experiment handling_measure->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Authorized Channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Chemical Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.